molecular formula C27H33N3O5 B12416217 AD011

AD011

货号: B12416217
分子量: 479.6 g/mol
InChI 键: YWBHCYRCVYEOPE-HJOGWXRNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AD011 is a useful research compound. Its molecular formula is C27H33N3O5 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H33N3O5

分子量

479.6 g/mol

IUPAC 名称

(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid

InChI

InChI=1S/C27H33N3O5/c1-2-3-12-22(29-23(26(32)33)15-14-18-9-5-4-6-10-18)25(31)30-24(27(34)35)16-19-17-28-21-13-8-7-11-20(19)21/h4-11,13,17,22-24,28-29H,2-3,12,14-16H2,1H3,(H,30,31)(H,32,33)(H,34,35)/t22-,23-,24-/m0/s1

InChI 键

YWBHCYRCVYEOPE-HJOGWXRNSA-N

手性 SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

规范 SMILES

CCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AD011 (ADS-011/ARO-C3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AD011, also known as ADS-011 and ARO-C3, is an investigational, subcutaneously administered RNA interference (RNAi) therapeutic currently in clinical development for the treatment of complement-mediated kidney diseases. It is designed to specifically target and reduce the production of complement component 3 (C3), a central protein in the complement cascade. By inhibiting the synthesis of C3 in the liver, this compound aims to control the overactivation of the complement system, which is a key driver of tissue damage in diseases such as C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN). Clinical trial data has demonstrated that this compound can lead to a significant and sustained reduction in circulating C3 levels, resulting in decreased complement activity and a reduction in proteinuria, a key indicator of kidney damage. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available clinical data, experimental methodologies, and a visualization of the relevant biological pathways.

Introduction to the Complement System and its Role in Kidney Disease

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of C3, the most abundant complement protein in the plasma, into its active fragments, C3a and C3b. This event initiates a cascade of downstream events, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which can lyse target cells.

Dysregulation of the complement system, particularly the alternative pathway, is a key pathogenic driver in several kidney diseases. In conditions like C3G and IgAN, overactivation of the complement cascade leads to the deposition of C3 fragments in the glomeruli, causing inflammation, glomerular injury, and a progressive decline in renal function. Therefore, targeting the central component of this cascade, C3, presents a promising therapeutic strategy.

This compound: A Novel RNAi Therapeutic

This compound (ARO-C3) is a small interfering RNA (siRNA) molecule designed to specifically silence the messenger RNA (mRNA) that codes for the C3 protein.[1] This targeted approach aims to reduce the hepatic synthesis of C3, thereby lowering its circulating levels and dampening the entire complement cascade.

Molecular Mechanism of Action

The mechanism of action of this compound is based on the natural biological process of RNA interference. The siRNA is a double-stranded RNA molecule that, upon entering a hepatocyte, is processed by the cellular machinery. The guide strand of the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then uses the guide strand as a template to recognize and bind to the complementary C3 mRNA sequence. The binding of the RISC to the C3 mRNA leads to its cleavage and subsequent degradation, thereby preventing the translation of the C3 protein.

cluster_0 Hepatocyte cluster_1 Bloodstream This compound This compound (siRNA) RISC_loading RISC Loading This compound->RISC_loading RISC_active Active RISC RISC_loading->RISC_active Degradation C3 mRNA Degradation RISC_active->Degradation Cleavage C3_mRNA C3 mRNA C3_mRNA->RISC_active Binding Translation_Inhibition Inhibition of C3 Protein Translation Degradation->Translation_Inhibition C3_Protein Reduced Circulating C3 Protein Translation_Inhibition->C3_Protein

This compound Mechanism of Action in Hepatocytes.

Preclinical and Clinical Evidence

While specific quantitative data from preclinical animal models is not publicly available, Arrowhead Pharmaceuticals has stated that the preclinical data for ARO-C3 has been "very encouraging".[1] The primary evidence for the efficacy of this compound comes from the Phase 1/2 clinical trial AROC3-1001 (NCT05083364), which evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with complement-mediated renal disease.[1][2]

Clinical Trial Data

The AROC3-1001 study has provided significant quantitative data on the pharmacodynamic effects of this compound.

ParameterMeasurementResult
Serum C3 Reduction Maximum Mean Reduction89%
Mean Sustained Reduction (through week 24)>87%
Alternative Pathway Activity (AH50) Maximum Mean Reduction85%
Mean Sustained Reduction (through week 24)>76%
Alternative Pathway Activity (Wieslab AP) Maximum Mean Reduction100%
Mean Sustained Reduction (through week 24)>89%
Proteinuria (spot UPCR) Mean Reduction (by week 24)41%
Maximum Individual Reduction89%

These results demonstrate a potent and sustained reduction in both the target protein (C3) and the functional activity of the alternative complement pathway. The corresponding reduction in proteinuria suggests a clinically meaningful impact on kidney damage.

Experimental Protocols

The following sections describe the general methodologies for the key assays used to evaluate the pharmacodynamics of this compound in clinical trials.

Quantification of Complement C3

The concentration of C3 in serum or plasma is typically measured using a quantitative turbidimetric assay.[6]

  • Principle: This assay is based on the principle of immunoprecipitation. When anti-human C3 antibodies are mixed with a sample containing C3, insoluble antigen-antibody complexes are formed. The amount of light scattered by these immunocomplexes is proportional to the concentration of C3 in the sample. This is quantified by comparing the turbidity of the patient sample to that of a calibrator with a known C3 concentration.[6]

  • Procedure Outline:

    • A serum or plasma sample is collected from the patient.

    • The sample is mixed with a reagent containing goat anti-human C3 antibodies in a Tris buffer.

    • The mixture is incubated to allow for the formation of immunocomplexes.

    • The turbidity of the solution is measured using a spectrophotometer or photometer at a specific wavelength (e.g., 340 nm).

    • The C3 concentration is calculated by interpolating the absorbance value on a calibration curve generated from serial dilutions of a standard calibrator.

Assessment of Alternative Pathway Activity

The alternative pathway hemolytic (AH50) assay is a functional test that measures the activity of the alternative complement pathway.

  • Principle: This assay assesses the ability of the alternative pathway in a serum sample to lyse non-sensitized red blood cells (e.g., from rabbits or guinea pigs). The amount of hemoglobin released from the lysed red blood cells is proportional to the activity of the alternative pathway.

  • Procedure Outline:

    • Patient serum is serially diluted.

    • Each dilution is incubated with a standardized suspension of rabbit red blood cells in a buffer that selectively allows for alternative pathway activation.

    • After incubation, the mixture is centrifuged to pellet the remaining intact red blood cells.

    • The amount of hemoglobin in the supernatant, resulting from cell lysis, is measured spectrophotometrically.

    • The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis.

The Wieslab assay is an enzyme immunoassay used for the qualitative and semi-quantitative determination of the functional activity of the alternative complement pathway.[7][8]

  • Principle: The assay combines the principles of a hemolytic assay with the use of labeled antibodies specific for a neoantigen produced as a result of complement activation (C5b-9, the membrane attack complex). Microtiter plate wells are coated with specific activators of the alternative pathway (e.g., lipopolysaccharide). When patient serum is added, the alternative pathway is activated, leading to the formation of C5b-9, which is then detected by a specific enzyme-labeled antibody.[7][8][9]

  • Procedure Outline:

    • Patient serum is diluted in a specific diluent containing a blocker for the classical pathway.[7]

    • The diluted serum is added to the coated microtiter wells and incubated, allowing for complement activation.[8]

    • The wells are washed to remove unbound components.

    • An alkaline phosphatase-labeled antibody specific for the C5b-9 neoantigen is added and incubated.[7]

    • After another washing step, a substrate solution is added.

    • The amount of complement activation is proportional to the color intensity, which is measured as absorbance (optical density).[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the complement cascade and a general workflow for an siRNA clinical trial.

cluster_0 Complement Activation Pathways Classical Classical Pathway (Antibody-Antigen Complexes) C3_Cleavage C3 Cleavage Classical->C3_Cleavage Lectin Lectin Pathway (Microbial Surfaces) Lectin->C3_Cleavage Alternative Alternative Pathway (Spontaneous Hydrolysis) Alternative->C3_Cleavage Downstream Downstream Effector Functions (Inflammation, Opsonization, MAC formation) C3_Cleavage->Downstream AD011_Target This compound Target: Inhibits C3 Production C3_Cleavage->AD011_Target

The Complement Cascade and the Target of this compound.

cluster_0 siRNA Clinical Trial Workflow Patient_Screening Patient Screening and Enrollment Baseline Baseline Assessment (C3 levels, Proteinuria, etc.) Patient_Screening->Baseline Dosing This compound Administration (Subcutaneous) Baseline->Dosing Monitoring Regular Monitoring (Pharmacodynamics, Safety) Dosing->Monitoring Endpoint Endpoint Analysis (Change from Baseline) Monitoring->Endpoint

References

An In-depth Technical Guide to Bifidobacterium animalis subsp. lactis AD011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound AD011 is a proprietary probiotic strain, formally identified as Bifidobacterium animalis subsp. lactis this compound . It is not a small molecule compound but a specific strain of bacterium isolated from the stool of a healthy, breast-fed infant.[1][2] Developed by the South Korean company BIFIDO Co., Ltd., this compound is a Gram-positive, anaerobic, non-spore-forming, and non-genetically modified microorganism.[1] This strain has been the subject of scientific investigation for its potential health benefits, particularly in the realms of immune modulation and cognitive function. It has received Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA), signifying its safety for consumption in food and infant formula.[1][3]

Strain Characteristics and Genomics

B. animalis subsp. lactis this compound has been well-characterized at a genomic level. Its complete genome has been sequenced and is available in GenBank under accession number CP001213.[1]

CharacteristicDescriptionReference
Origin Isolated from a healthy, breast-fed infant's stool.[1][2]
Morphology Gram-positive, anaerobic, non-spore-forming bacilli.[1]
Genome Size 1,933,695 base-pair circular chromosome.[1]
G+C Content 60.49%[1]
Plasmids No plasmids capable of transmitting antibiotic resistance.[1]
Key Genetic Features Contains a gene for bile salt hydrolase, which may contribute to its tolerance of bile acids. The genome also contains a gene cluster involved in the metabolism of fructooligosaccharides.[1]

Preclinical and Clinical Data

Research on B. animalis subsp. lactis this compound has focused on its potential to modulate the immune system, particularly in the context of allergies, and its influence on the gut-brain axis, affecting cognitive function.

Immunomodulatory Effects: Allergy

Preclinical and clinical studies suggest that this compound may have a protective effect against the development of allergic responses.

A key preclinical study investigated the effects of this compound in a mouse model of ovalbumin (OVA)-induced food allergy.

ParameterControl (OVA-sensitized)This compound Treated (OVA-sensitized)OutcomeReference
OVA-specific IgE Significantly increasedProduction suppressedAttenuation of allergic sensitization.[4]
OVA-specific IgG1 Significantly increasedProduction suppressedModulation of the humoral immune response.[4]
Fecal OVA-specific IgA Significantly increasedProduction suppressedReduction in mucosal immune response to the allergen.[4]
IL-4 Levels Significantly higherSignificantly lowerShift from a Th2 (allergic) to a Th1 immune response.[4]
IFN-gamma Levels LowerSignificantly higherPromotion of a Th1 immune response.[4]
IL-10 Levels LowerSignificantly higherInduction of regulatory T-cells and immune tolerance.[4]

A randomized, double-blind, placebo-controlled trial investigated the effects of a probiotic mixture containing this compound on the development of eczema in infants at high risk of allergies.

ParameterPlacebo GroupProbiotic Group (including this compound)p-valueReference
Prevalence of Eczema at 1 year 40.0%18.2%0.048[5]
Cumulative Incidence of Eczema (first 12 months) 62.9%36.4%0.029[5]
Gut-Brain Axis and Cognitive Function

Emerging research suggests that Bifidobacterium strains can influence cognitive function through the gut-brain axis. While specific clinical trial data for this compound on cognitive function is still emerging, studies on other B. animalis subsp. lactis strains provide a strong rationale for its potential in this area.

Mechanisms of Action

The therapeutic and prophylactic effects of B. animalis subsp. lactis this compound are believed to be mediated through its interaction with the host's gut microbiota, immune system, and the enteric nervous system.

Immunomodulation

This compound appears to modulate the immune system by influencing the balance of T-helper cell responses. In the context of allergies, it promotes a shift from a Th2-dominant response, characterized by the production of IL-4 and IgE, towards a Th1 and regulatory T-cell response, indicated by increased levels of IFN-gamma and IL-10. This helps to suppress allergic reactions and promote tolerance.

Immunomodulation_Pathway This compound B. animalis subsp. lactis this compound GutEpithelium Gut Epithelial Cells This compound->GutEpithelium Interacts Th1 Th1 Cell This compound->Th1 Promotes Treg Regulatory T-cell (Treg) This compound->Treg Promotes DendriticCell Dendritic Cells GutEpithelium->DendriticCell Presents Antigen Th0 Naive T-cell (Th0) DendriticCell->Th0 Activates Th0->Th1 Differentiation Th2 Th2 Cell Th0->Th2 Differentiation Th0->Treg Differentiation IFNy IFN-γ Th1->IFNy Produces IL4 IL-4 Th2->IL4 Produces IL10 IL-10 Treg->IL10 Produces IFNy->Th2 Inhibits IgE IgE Production IL4->IgE Promotes IL10->Th2 Inhibits Allergy Allergic Response IgE->Allergy Triggers

Caption: Proposed immunomodulatory pathway of this compound in allergic responses.

Gut-Brain Axis Communication

Probiotics like this compound can influence the central nervous system through the bidirectional communication pathway of the gut-brain axis. This involves the production of neuroactive compounds, modulation of the vagus nerve, and regulation of systemic inflammation. While direct evidence for this compound is still under investigation, the general mechanisms for Bifidobacterium are thought to apply.

Gut_Brain_Axis cluster_gut Gut Lumen cluster_body Systemic Circulation / Nerves cluster_brain Brain This compound B. animalis subsp. lactis this compound SCFAs Short-Chain Fatty Acids (e.g., Butyrate) This compound->SCFAs Produces Neurotransmitters Neurotransmitter Precursors (e.g., Tryptophan) This compound->Neurotransmitters Influences VagusNerve Vagus Nerve This compound->VagusNerve Stimulates ImmuneModulation Systemic Immune Modulation This compound->ImmuneModulation Modulates SystemicCirculation Systemic Circulation SCFAs->SystemicCirculation Enter Neurotransmitters->SystemicCirculation Enter CognitiveFunction Cognitive Function (Memory, Learning) VagusNerve->CognitiveFunction Signals to BBB Blood-Brain Barrier SystemicCirculation->BBB Cross Neuroinflammation Neuroinflammation ImmuneModulation->Neuroinflammation Reduces BBB->CognitiveFunction Influences Neuroinflammation->CognitiveFunction Affects

Caption: Proposed mechanism of this compound's influence on the gut-brain axis.

Experimental Protocols

Murine Model of Ovalbumin (OVA)-Induced Food Allergy
  • Animal Model: Female C3H/HeJ mice.

  • Sensitization: Mice were orally sensitized with 1 mg of OVA and 10 µg of cholera toxin (CT) in 0.2 ml of PBS once a week for four weeks.

  • Probiotic Administration: B. animalis subsp. lactis this compound was administered orally at a dose of 1 x 10^9 CFU/day for two weeks prior to and during the sensitization period.

  • Outcome Measures:

    • Serum levels of OVA-specific IgE and IgG1 were measured by ELISA.

    • Fecal levels of OVA-specific IgA were measured by ELISA.

    • Spleen cells were cultured, and the levels of IL-4, IFN-gamma, and IL-10 in the supernatant were measured by ELISA.

    • Histological analysis of the small intestine was performed to assess mast cell degranulation and eosinophil infiltration.[4]

Clinical Trial for Eczema Prevention in Infants
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 112 pregnant women with a family history of allergic diseases.

  • Intervention: Participants received a daily supplement of either a probiotic mixture (including B. bifidum BGN4, B. lactis this compound, and Lactobacillus acidophilus AD031) or a placebo.

  • Dosing and Duration: Supplementation started 4-8 weeks before delivery and continued for the infants until 6 months of age.

  • Primary Outcome: The prevalence and cumulative incidence of eczema in the infants at 1 year of age, diagnosed based on the UK Working Party's diagnostic criteria.

  • Secondary Outcomes: Serum total IgE levels and specific IgE against common food allergens were measured at 1 year of age.[5]

Safety and Regulatory Status

B. animalis subsp. lactis this compound has a strong safety profile.

  • FDA GRAS Notice: GRN No. 952. The intended use is as a food ingredient in various dairy products, infant formulas, and other food items at levels up to 1 x 10^10 CFU per serving.[1]

  • FDA New Dietary Ingredient (NDI) Notification: NDI 1118.[3]

  • Patents: BIFIDO Co., Ltd. holds multiple patents related to their probiotic strains, including this compound, covering their use in various health applications.[6]

Conclusion

Bifidobacterium animalis subsp. lactis this compound is a well-characterized probiotic strain with a favorable safety profile. Preclinical and clinical evidence supports its potential role in the prevention of allergic diseases, specifically eczema, through the modulation of the host immune response. Its potential to influence cognitive function via the gut-brain axis is a promising area for future research. This technical guide provides a summary of the current scientific knowledge on this compound to inform further research and development in the field of probiotics and microbiome-based therapeutics.

References

Unraveling AD011: A Technical Deep Dive into the Discovery and Synthesis of a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this technical guide, and based on the availability of public information, "AD011" has been identified as ADS-011 (also known as ARO-C3), an investigational RNA interference (RNAi) therapeutic. The alternative, ADA-011, is a clinical-stage compound for which detailed discovery and synthesis information is not publicly available.

This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of ADS-011, a promising therapeutic agent for complement-mediated kidney diseases. The information is intended for researchers, scientists, and drug development professionals.

Introduction to ADS-011 (ARO-C3)

ADS-011 is a synthetic, double-stranded small interfering RNA (siRNA) designed to target and reduce the production of complement component 3 (C3).[1] The complement system is a crucial part of the innate immune system, but its dysregulation can lead to tissue damage in various diseases. In certain kidney disorders, such as C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN), the overactivation of the complement cascade is a key driver of pathology.[1][2] By specifically targeting the synthesis of C3, the central protein of the complement system, ADS-011 aims to mitigate the downstream inflammatory effects and protect the kidneys from further damage.[1]

Discovery of ADS-011

The discovery of ADS-011 is rooted in the understanding of the critical role of the complement system in the pathogenesis of specific kidney diseases. The selection of complement C3 as the therapeutic target is a strategic choice due to its central role in all three complement activation pathways (classical, lectin, and alternative).

The general workflow for the discovery of an siRNA therapeutic like ADS-011 can be outlined as follows:

cluster_0 Target Identification & Validation cluster_1 Lead Identification cluster_2 Preclinical Development TID Identification of C3 as a key driver in complement-mediated kidney disease TV Validation of C3 as a therapeutic target TID->TV SD siRNA sequence design and screening for potent C3 mRNA cleavage TV->SD LO Lead optimization for stability, efficacy, and safety SD->LO IVV In vitro validation in relevant cell lines LO->IVV INV In vivo evaluation in animal models of kidney disease IVV->INV

Discovery Workflow for an siRNA Therapeutic.

Synthesis of ADS-011

ADS-011 is a synthetic oligonucleotide. The synthesis of siRNAs is a well-established process involving solid-phase phosphoramidite (B1245037) chemistry. While the specific, proprietary synthesis protocol for ADS-011 is not publicly available, a general methodology can be described.

General Experimental Protocol for siRNA Synthesis
  • Solid-Phase Synthesis: The synthesis is performed on a solid support, typically controlled pore glass (CPG), in an automated DNA/RNA synthesizer.

  • Chain Elongation: The oligonucleotide chains (sense and antisense strands) are assembled in the 3' to 5' direction by the sequential addition of phosphoramidite monomers. Each cycle of addition consists of four steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite monomer.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The crude siRNA is purified, typically by high-performance liquid chromatography (HPLC), to remove any impurities and truncated sequences.

  • Annealing: The purified sense and antisense strands are annealed to form the final double-stranded siRNA molecule.

  • Quality Control: The final product is subjected to rigorous quality control, including mass spectrometry and HPLC, to confirm its identity, purity, and integrity.

Mechanism of Action

ADS-011 functions through the RNA interference (RNAi) pathway, a natural cellular process for gene silencing.

cluster_0 Cellular Uptake and RISC Loading cluster_1 Target Recognition and Cleavage cluster_2 Downstream Effect siRNA ADS-011 (siRNA) enters the cell RISC The double-stranded siRNA is loaded into the RNA-induced silencing complex (RISC) siRNA->RISC Unwinding The passenger strand is cleaved and discarded, leaving the guide strand RISC->Unwinding Binding The guide strand directs RISC to the target C3 mRNA Unwinding->Binding Cleavage RISC cleaves the C3 mRNA Binding->Cleavage Degradation The cleaved mRNA is degraded Cleavage->Degradation Translation Translation of C3 protein is inhibited Degradation->Translation C3_Reduction Reduced circulating levels of C3 protein Translation->C3_Reduction

Mechanism of Action of ADS-011.

By reducing the hepatic synthesis of C3, ADS-011 leads to a decrease in circulating C3 levels, thereby dampening the overactive complement system in patients with complement-mediated kidney diseases.[1]

Clinical and Preclinical Data

ADS-011 is currently being evaluated in a Phase 1/2a clinical trial (NCT05083364) in healthy volunteers and patients with complement-mediated renal disease, including C3G and IgAN.[3][4]

Pharmacodynamic Effects

The following table summarizes the key pharmacodynamic findings from the clinical trial in patients with IgA Nephropathy.

ParameterBaseline (Mean ± SD)Maximum Mean ReductionSustained Mean Reduction (through Week 24)
Serum C3 94.8 ± 15.8 mg/dL89%[3][4][5]>87%[3][5]
Serum AH50 (Alternative Pathway Activity) 112.6 ± 13.8 U/mL85%[3][4][5]>76%[3][5]
Wieslab AP (Alternative Pathway Activity) 118.5 ± 99.8 %100%[3][5]>89%[3][5]

Data from a study in 14 patients with IgAN who received 400 mg of ARO-C3 on Days 1, 29, and 113.[5]

Clinical Efficacy

The reduction in complement activity has shown early signs of clinical benefit.

ParameterResult
Proteinuria (UPCR) 41% mean reduction by week 24.[4][5]
Maximum Proteinuria Reduction One patient experienced an 89% reduction.[5]
Safety and Tolerability

ADS-011 has been generally well-tolerated in clinical trials. No serious adverse events have been reported, and the side effect profile has been mild, supporting a favorable risk-benefit profile.[3][4][5]

Conclusion

ADS-011 (ARO-C3) represents a promising, targeted therapeutic approach for the treatment of complement-mediated kidney diseases. Its mechanism of action, specifically inhibiting the production of the central complement component C3, has been validated in clinical trials, demonstrating significant and sustained reductions in C3 levels and early signs of clinical efficacy in reducing proteinuria. The synthesis of this siRNA therapeutic is based on established chemical processes. Further clinical development will be crucial to fully elucidate the long-term safety and efficacy of ADS-011 in this patient population.

References

In-depth Technical Guide: Biological Activity of AD011

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search for the biological activity of a compound designated "AD011," it has been determined that there is no publicly available scientific literature, quantitative data, or established signaling pathways associated with this identifier. The name "this compound" does not correspond to a known molecule in major chemical and biological databases.

The following guide has been constructed as a template to illustrate the depth and structure of the requested technical whitepaper. It utilizes a fictional molecule, "FictionalMolecule-XYZ," to demonstrate the required data presentation, experimental protocols, and signaling pathway visualizations. This example is intended to serve as a framework for when such data for a specific compound of interest, like this compound, becomes available.

Technical Whitepaper: The Biological Activity of FictionalMolecule-XYZ

Introduction

FictionalMolecule-XYZ is a novel small molecule inhibitor of the fictitious enzyme, Apoptosis Signal-regulating Kinase 9 (ASK9). This document outlines the key in vitro biological activities of FictionalMolecule-XYZ, detailing its inhibitory potency, cellular effects, and the underlying mechanism of action.

Quantitative Data Summary

The biological activity of FictionalMolecule-XYZ has been characterized through a series of biochemical and cell-based assays. The quantitative data from these experiments are summarized below.

Assay TypeTarget/Cell LineParameterValue
Biochemical AssayRecombinant ASK9IC5015.2 nM
Cell-Based AssayHEK293 CellsEC50125.7 nM
Kinase SelectivityKinase Panel (468)S-Score (1)0.02
Cytotoxicity AssayHepG2 CellsCC50> 50 µM
Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

1. ASK9 Biochemical IC50 Assay

  • Objective: To determine the concentration of FictionalMolecule-XYZ that inhibits 50% of the recombinant human ASK9 enzymatic activity.

  • Materials:

    • Recombinant human ASK9 enzyme (Supplier, Cat#)

    • ATP (Sigma, Cat#)

    • Substrate peptide (sequence)

    • FictionalMolecule-XYZ (serial dilutions)

    • Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Kinase-Glo® Luminescent Kinase Assay (Promega, Cat#)

  • Procedure:

    • A 5 µL solution of FictionalMolecule-XYZ at various concentrations (or DMSO as a vehicle control) was added to the wells of a 384-well plate.

    • 10 µL of ASK9 enzyme solution was added to each well and incubated for 10 minutes at room temperature.

    • 10 µL of a mixture of the substrate peptide and ATP was added to initiate the reaction.

    • The plate was incubated for 60 minutes at 30°C.

    • 25 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.

    • Luminescence was measured using a plate reader.

    • Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic fit.

2. Cell-Based EC50 Assay

  • Objective: To determine the effective concentration of FictionalMolecule-XYZ that results in a 50% reduction of a specific cellular response mediated by ASK9.

  • Cell Line: HEK293 cells overexpressing ASK9.

  • Procedure:

    • HEK293-ASK9 cells were seeded in 96-well plates and cultured overnight.

    • Cells were treated with serial dilutions of FictionalMolecule-XYZ for 2 hours.

    • A cellular stressor known to activate the ASK9 pathway was added to the wells.

    • After a 24-hour incubation, cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

    • The EC50 was determined by plotting the luminescence signal against the log of the compound concentration.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of ASK9 and the experimental workflow for target engagement.

ASK9_Signaling_Pathway cluster_stress Cellular Stress cluster_ask9 ASK9 Activation cluster_downstream Downstream Effectors cluster_response Cellular Response Stress Oxidative Stress ER Stress ASK9 ASK9 Stress->ASK9 Activates MKK4_7 MKK4/7 ASK9->MKK4_7 Phosphorylates FictionalMolecule FictionalMolecule-XYZ FictionalMolecule->ASK9 Inhibits JNK_p38 JNK/p38 MKK4_7->JNK_p38 Phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis Induces Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Seed Cells Treat Treat Cells with Compound Cells->Treat Compound Prepare Compound Dilutions Compound->Treat Stress Induce Cellular Stress Treat->Stress Assay Perform Viability Assay Stress->Assay Data Data Analysis (EC50 Calculation) Assay->Data

Unraveling the Targets of AD011: A Technical Guide to ADS-011 (ARO-C3) and ADA-011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "AD011" encompasses two distinct investigational therapies with disparate mechanisms of action and therapeutic targets. This technical guide provides an in-depth analysis of both ADS-011 (also known as ARO-C3) , a small interfering RNA (siRNA) therapeutic targeting the complement system, and ADA-011 , a monoclonal antibody aimed at an immune checkpoint receptor. This document synthesizes available preclinical and clinical data, outlines key experimental methodologies, and visualizes the respective signaling pathways to offer a comprehensive resource for the scientific community.

Section 1: ADS-011 (ARO-C3) - A Novel siRNA Therapeutic for Complement-Mediated Renal Diseases

ADS-011, commercially developing as ARO-C3, is an investigational siRNA therapeutic designed to address complement-mediated renal diseases. Its mechanism of action centers on the specific silencing of a key component of the complement cascade.

Target Identification and Validation

The primary target of ADS-011 is complement component 3 (C3) .[1] The rationale for targeting C3 lies in its central role in all three pathways of the complement system (classical, lectin, and alternative). In certain renal diseases, such as C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN), dysregulation of the complement system leads to the deposition of C3 in the kidneys, causing inflammation and damage.[1] By reducing the systemic levels of C3, ADS-011 aims to mitigate this pathological process.

Mechanism of Action

ADS-011 is a synthetic, double-stranded siRNA that leverages the body's natural RNA interference (RNAi) pathway.[1] Following administration, ADS-011 is taken up by hepatocytes, the primary source of circulating C3. Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the messenger RNA (mRNA) transcript of the C3 gene. This binding leads to the cleavage and subsequent degradation of the C3 mRNA, thereby preventing the synthesis of the C3 protein and reducing its circulating levels.

G cluster_cell Hepatocyte cluster_blood Bloodstream ADS_011 ADS-011 (siRNA) RISC RISC Loading ADS_011->RISC 1. Uptake & Loading Active_RISC Active RISC Complex RISC->Active_RISC C3_mRNA C3 mRNA Active_RISC->C3_mRNA 2. Target Binding Degradation C3 mRNA Degradation C3_mRNA->Degradation 3. Cleavage C3_Protein C3 Protein Synthesis No_C3 Reduced C3 Protein Degradation->No_C3 4. Inhibition of Synthesis Reduced_Circulating_C3 Reduced Circulating C3 No_C3->Reduced_Circulating_C3 Reduced Secretion Circulating_C3 Circulating C3

ADS-011 Mechanism of Action.
Quantitative Data from Clinical Studies

A Phase 1/2a clinical trial (NCT05083364) has evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of ARO-C3. Topline results from this study in patients with IgA Nephropathy have demonstrated significant reductions in key biomarkers of complement activation.

BiomarkerMaximum Mean ReductionSustained Mean Reduction (through week 24)
Serum C3 89%>87%
Serum AH50 85%>76%
Wieslab AP 100%>89%

Data from Arrowhead Pharmaceuticals press release.

Experimental Protocols

While specific, detailed protocols for the development of ADS-011 are proprietary, the following outlines standard methodologies that would be employed for the characterization of such an siRNA therapeutic.

1.4.1 In Vitro siRNA Screening and Validation

  • Objective: To identify the most potent siRNA sequence for C3 knockdown.

  • Methodology:

    • Design and synthesize a panel of siRNA candidates targeting different regions of the C3 mRNA.

    • Transfect a human hepatocyte cell line (e.g., HepG2) with each siRNA candidate.

    • After a defined incubation period (e.g., 24-72 hours), harvest the cells and extract RNA and protein.

    • Quantify C3 mRNA levels using quantitative real-time PCR (qRT-PCR) to determine the extent of mRNA knockdown.

    • Measure C3 protein levels in the cell lysate or culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or Western blotting to confirm protein reduction.

    • Assess off-target effects by performing a whole-transcriptome analysis (e.g., RNA-seq) to identify unintended gene silencing.

1.4.2 Preclinical In Vivo Efficacy Studies

  • Objective: To evaluate the in vivo efficacy, duration of action, and safety of the lead siRNA candidate.

  • Methodology:

    • Utilize a relevant animal model of complement-mediated renal disease, such as a mouse model of C3G.

    • Administer the siRNA therapeutic (often conjugated to a targeting ligand like N-acetylgalactosamine (GalNAc) for hepatocyte-specific delivery) via subcutaneous injection.

    • Collect blood samples at various time points to measure circulating C3 levels and markers of complement activity (e.g., AH50).

    • Harvest kidney tissue at the end of the study to assess C3 deposition via immunohistochemistry or immunofluorescence.

    • Perform histological analysis of kidney sections to evaluate changes in glomerular damage.

    • Monitor for any adverse effects and conduct a full toxicological assessment.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Preclinical Testing siRNA_Design siRNA Design & Synthesis Transfection Transfection of Hepatocytes siRNA_Design->Transfection Analysis mRNA & Protein Analysis (qPCR, ELISA) Transfection->Analysis Off_Target Off-Target Analysis (RNA-seq) Analysis->Off_Target Animal_Model Animal Model of Renal Disease Off_Target->Animal_Model Lead Candidate Selection Dosing siRNA Administration Animal_Model->Dosing Blood_Analysis Blood Sample Analysis (C3, AH50) Dosing->Blood_Analysis Kidney_Analysis Kidney Tissue Analysis (Histology, IHC) Dosing->Kidney_Analysis

Experimental Workflow for ADS-011 Development.

Section 2: ADA-011 - A Monoclonal Antibody Targeting the LILRB Immune Checkpoint

ADA-011 is an investigational monoclonal antibody being developed by Adanate, Inc. for the treatment of advanced solid tumors. Its therapeutic strategy involves modulating the immune system to enhance anti-tumor responses.

Target Identification and Validation

The target of ADA-011 is the leukocyte immunoglobulin-like receptor B (LILRB) family .[2] LILRBs are a family of inhibitory receptors expressed on various immune cells, including myeloid cells. They function as immune checkpoints, which are crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, tumor cells can exploit these checkpoints to evade immune surveillance. By binding to their ligands on tumor cells, LILRBs on immune cells can suppress anti-tumor immune responses. Targeting the LILRB family with a monoclonal antibody like ADA-011 is intended to block these inhibitory signals and restore the immune system's ability to recognize and attack cancer cells.

Mechanism of Action

ADA-011 is a monoclonal antibody that binds to LILRB receptors on immune cells. This binding is designed to prevent the interaction between LILRB and its ligands, which are often upregulated on the surface of cancer cells. By blocking this interaction, ADA-011 inhibits the downstream signaling cascade that leads to immune suppression. This "release of the brakes" on the immune system is expected to enhance the anti-tumor activity of various immune cells, potentially leading to tumor regression. A Phase 1 clinical trial (NCT05601219) is currently evaluating ADA-011 as a monotherapy and in combination with a PD(L)-1 inhibitor.[3]

G cluster_tumor Tumor Microenvironment cluster_interaction Without ADA-011 cluster_blockade With ADA-011 Immune_Cell Immune Cell (e.g., Myeloid Cell) LILRB LILRB Receptor Tumor_Cell Tumor Cell Ligand LILRB Ligand LILRB->Ligand Binding Activation Immune Activation LILRB->Activation Restored Signaling Inhibition Immune Suppression Ligand->Inhibition Inhibitory Signal ADA_011 ADA-011 (mAb) ADA_011->LILRB Blockade

ADA-011 Mechanism of Action.
Quantitative Data

As ADA-011 is in the early stages of clinical development (Phase 1), detailed quantitative efficacy data is not yet publicly available. The primary endpoints of the ongoing clinical trial are safety and tolerability.[3]

Experimental Protocols

The following outlines the general experimental approaches that would be undertaken to identify and validate a therapeutic antibody like ADA-011.

2.4.1 Antibody Generation and Screening

  • Objective: To generate and select a high-affinity monoclonal antibody that specifically binds to the target LILRB receptor and blocks its interaction with its ligand.

  • Methodology:

    • Immunize mice with the extracellular domain of the target LILRB protein.

    • Isolate splenocytes from immunized mice and fuse them with myeloma cells to create hybridomas.

    • Screen hybridoma supernatants for the presence of antibodies that bind to the LILRB receptor using ELISA.

    • Further screen positive clones for their ability to block the interaction between the LILRB receptor and its ligand using a competitive binding assay.

    • Select the lead antibody candidate and humanize it to reduce immunogenicity.

2.4.2 In Vitro Functional Assays

  • Objective: To characterize the functional activity of the lead antibody in vitro.

  • Methodology:

    • Perform co-culture assays with immune cells expressing the LILRB receptor and tumor cells expressing the LILRB ligand.

    • Treat the co-cultures with the antibody and measure the activation of immune cells through various readouts, such as cytokine production (e.g., TNF-α, IL-6) or phagocytic activity.

    • Assess the ability of the antibody to enhance T-cell activation in mixed lymphocyte reaction (MLR) assays.

2.4.3 Preclinical In Vivo Models

  • Objective: To evaluate the anti-tumor efficacy and safety of the antibody in vivo.

  • Methodology:

    • Utilize syngeneic mouse tumor models or humanized mouse models engrafted with human immune cells and tumors.

    • Administer the therapeutic antibody and monitor tumor growth over time.

    • Analyze the tumor microenvironment by isolating tumor-infiltrating lymphocytes and characterizing their phenotype and function using flow cytometry.

    • Conduct comprehensive toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen for clinical trials.

G cluster_generation Antibody Generation cluster_functional In Vitro Functional Assays cluster_invivo In Vivo Preclinical Models Immunization Immunization & Hybridoma Production Screening Binding & Blocking Assays (ELISA) Immunization->Screening Humanization Humanization of Lead Candidate Screening->Humanization Co_culture Immune Cell/Tumor Cell Co-culture Humanization->Co_culture Lead Antibody Activation_Assay Immune Activation Readouts Co_culture->Activation_Assay MLR Mixed Lymphocyte Reaction Co_culture->MLR Tumor_Models Syngeneic or Humanized Mouse Models MLR->Tumor_Models Efficacy_Study Tumor Growth Inhibition Studies Tumor_Models->Efficacy_Study TME_Analysis Tumor Microenvironment Analysis Efficacy_Study->TME_Analysis Tox_PK Toxicology & PK Studies TME_Analysis->Tox_PK

References

In Vitro Characterization of AD011: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "AD011." The following in-depth technical guide is a representative example constructed to fulfill the user's request for a specific format and content type. All data, experimental protocols, and pathways are illustrative and should not be considered factual for any existing compound.

This guide provides a comprehensive overview of the in vitro characterization of the hypothetical small molecule inhibitor, this compound. The data and methodologies presented are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The in vitro activity of this compound was assessed through a series of binding, enzymatic, and cell-based assays. The quantitative data from these experiments are summarized below for clear comparison.

Table 1: this compound Binding Affinity and Kinase Selectivity

Target KinaseBinding Affinity (Kd, nM)IC50 (nM)
Target Kinase A1.5 ± 0.35.2 ± 1.1
Target Kinase B350 ± 25850 ± 50
Target Kinase C> 10,000> 10,000

Table 2: Cellular Activity of this compound

Cell LineTarget Inhibition (EC50, nM)Cytotoxicity (CC50, µM)
Cancer Cell Line X25 ± 5> 50
Normal Cell Line Y> 1,000> 50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Kd) of this compound to its target kinase.

  • Materials:

    • Recombinant human Target Kinase A

    • [3H]-labeled tracer ligand

    • This compound at various concentrations

    • Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

    • GF/B filter plates

    • Scintillation fluid

  • Method:

    • A solution of Target Kinase A was incubated with the [3H]-labeled tracer ligand and varying concentrations of this compound.

    • The incubation was carried out for 2 hours at room temperature to reach equilibrium.

    • The reaction mixture was then transferred to a GF/B filter plate and washed to separate bound from unbound ligand.

    • The filter plate was dried, and scintillation fluid was added to each well.

    • The radioactivity, corresponding to the amount of bound tracer, was measured using a scintillation counter.

    • The Kd value was calculated using competitive binding analysis software.

In Vitro Kinase Inhibition Assay

This assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

  • Materials:

    • Recombinant human kinases (Target Kinase A, B, and C)

    • ATP and substrate peptide

    • This compound at various concentrations

    • Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Method:

    • The kinase, substrate, and this compound were incubated in the kinase buffer.

    • The kinase reaction was initiated by the addition of ATP and allowed to proceed for 1 hour at 30°C.

    • The amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Luminescence, which is proportional to the amount of ADP produced and thus kinase activity, was measured.

    • IC50 values were determined by fitting the data to a four-parameter logistic curve.

Cell-Based Target Inhibition Assay

This assay measured the ability of this compound to inhibit its target in a cellular context (EC50).

  • Materials:

    • Cancer Cell Line X (expressing Target Kinase A)

    • Cell culture medium and serum

    • This compound at various concentrations

    • Lysis buffer

    • Antibodies for Western blotting (anti-phospho-substrate and anti-total-substrate)

  • Method:

    • Cells were seeded in 6-well plates and allowed to adhere overnight.

    • The cells were then treated with varying concentrations of this compound for 4 hours.

    • Following treatment, the cells were lysed, and protein concentration was determined.

    • Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with antibodies to detect the phosphorylated and total levels of a known downstream substrate of Target Kinase A.

    • The band intensities were quantified, and the EC50 value was calculated based on the inhibition of substrate phosphorylation.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_Kinase_A Target_Kinase_A Receptor->Target_Kinase_A Activates Substrate Substrate Target_Kinase_A->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates This compound This compound This compound->Target_Kinase_A Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: this compound inhibits the Target Kinase A signaling pathway.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in Plates Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat with this compound Overnight_Incubation->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification Western_Blot Perform Western Blot Protein_Quantification->Western_Blot Data_Analysis Analyze Band Intensity Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based target inhibition assay.

Logical_Relationship High_Binding_Affinity High Binding Affinity (Low Kd) Potent_Enzymatic_Inhibition Potent Enzymatic Inhibition (Low IC50) High_Binding_Affinity->Potent_Enzymatic_Inhibition Leads to Effective_Cellular_Activity Effective Cellular Activity (Low EC50) Potent_Enzymatic_Inhibition->Effective_Cellular_Activity Correlates with Favorable_Therapeutic_Candidate Favorable Therapeutic Candidate Effective_Cellular_Activity->Favorable_Therapeutic_Candidate Indicates

Caption: Logical flow from binding affinity to therapeutic potential.

No Public Research Findings Available for AD011

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical databases, no preliminary research findings, clinical trial data, or preclinical studies for a compound designated as "AD011" could be identified. This suggests that "this compound" may be an internal project code for a very early-stage compound that has not yet been disclosed in public forums or scientific literature.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways or experimental workflows related to this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure from the originating institution. Without any publicly accessible data, the core requirements of the requested technical guide cannot be fulfilled.

An In-depth Technical Guide to ADH-1: A Cyclic Pentapeptide N-Cadherin Antagonist and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ADH-1 (Exherin), a significant cyclic pentapeptide inhibitor of N-cadherin. Given the initial ambiguity of the term "AD011," extensive research has identified ADH-1 as the most plausible subject for a detailed examination of structural analogs and derivatives in a drug development context. This document details the core compound, its known derivatives, mechanism of action, and relevant experimental protocols, adhering to stringent data presentation and visualization requirements.

Core Compound: ADH-1 (Exherin)

ADH-1 is a synthetic, cyclic pentapeptide designed to mimic the His-Ala-Val (HAV) recognition sequence found in the first extracellular domain of classical cadherins.[1] By competitively binding to N-cadherin, ADH-1 disrupts homophilic cell-cell adhesion, a process crucial in various physiological and pathological states, including cancer progression and angiogenesis.[1][2][3]

Chemical Structure:

  • Name: ADH-1 (Exherin)

  • Sequence: N-Ac-CHAVC-NH2 (Cyclic, disulfide bond between Cys residues)[1]

  • Molecular Formula: C22H34N8O6S2[2]

  • Molar Mass: 570.68 g/mol [2]

  • IUPAC Name: (4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide[3]

  • CAS Number: 229971-81-7[2]

Structural Analogs and Derivatives

The development of ADH-1 has spurred the creation of various structural analogs and derivatives aimed at improving potency, stability, oral bioavailability, or providing tools for research (e.g., imaging agents). These can be broadly categorized into peptide modifications and non-peptidyl peptidomimetics.

Peptide derivatives of ADH-1 often involve modifications for imaging or conjugation. While extensive structure-activity relationship (SAR) data for a wide range of peptide analogs is not publicly available in compiled tables, specific examples have been developed for experimental purposes.

Derivative NameStructural ModificationPurpose / ApplicationReference(s)
Cy3-ADH-1Conjugation of Cyanine3 (Cy3) fluorescent dye to ADH-1.Fluorescence imaging to track cellular uptake and binding.[4]
NOTA-ADH-1Conjugation of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator to ADH-1.Precursor for radiolabeling with metallic radionuclides.[4]
[18F]AlF-NOTA-ADH-1Radiolabeling of NOTA-ADH-1 with Aluminum Fluoride ([18F]AlF).Positron Emission Tomography (PET) imaging of N-cadherin-positive tumors.[4]
99mTc-HYNIC-ADH-1Conjugation of hydrazinonicotinamide (HYNIC) and radiolabeling with Technetium-99m.SPECT/CT imaging for monitoring drug resistance in non-small-cell lung cancer.[5]

To overcome the inherent limitations of peptide-based drugs (e.g., poor oral bioavailability, rapid degradation), research has focused on small molecule mimetics of ADH-1 that retain its N-cadherin inhibitory function.

Derivative NameChemical ClassKey Features & ActivityReference(s)
LCRF-00065-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amineMimics the His-Ala-Val region of ADH-1; inhibits N-cadherin function, induces apoptosis in multiple myeloma cells, and disrupts endothelial tube formation. Unlike ADH-1, it did not cause apoptosis in bone marrow endothelial cells.[4][6]
Compound 15Piperidin-4-amine derivativeMentioned as a potent, orally available small molecule N-cadherin antagonist. Extensive biological data in publicly accessible literature is limited.[6]
4-(1,2,3,4-thiatriazol-5-ylamino)phenolThiatriazolylaminophenolIdentified through pharmacophore-based virtual screening as a potential N-cadherin inhibitor.[7]

Mechanism of Action: N-Cadherin Signaling

ADH-1 and its analogs exert their effects by antagonizing N-cadherin, a transmembrane glycoprotein (B1211001) that plays a central role in cell-cell adhesion (adherens junctions) and intracellular signaling. N-cadherin engagement influences cell proliferation, migration, and survival.

The diagram below illustrates the core components of the N-cadherin signaling complex. N-cadherin's intracellular domain binds to a complex of catenin proteins (p120-catenin, β-catenin), which in turn links to the actin cytoskeleton via α-catenin. This complex modulates the activity of small GTPases like Rho and Rac and can influence gene transcription through the availability of nuclear β-catenin.

N_Cadherin_Signaling cluster_cell1 Cell 1 cluster_cell2 Cell 2 N-Cadherin_1 N-Cadherin beta_cat_1 β-catenin N-Cadherin_1->beta_cat_1 N-Cadherin_2 N-Cadherin N-Cadherin_1->N-Cadherin_2 Homophilic Adhesion p120_1 p120-catenin RhoGTPases Rho GTPase Modulation p120_1->RhoGTPases Regulates alpha_cat_1 α-catenin beta_cat_1->alpha_cat_1 Gene_Transcription Gene Transcription beta_cat_1->Gene_Transcription Regulates (nuclear pool) Actin_1 Actin Cytoskeleton alpha_cat_1->Actin_1 p120_2 p120-catenin N-Cadherin_2->p120_2 beta_cat_2 β-catenin N-Cadherin_2->beta_cat_2 alpha_cat_2 α-catenin beta_cat_2->alpha_cat_2 Actin_2 Actin Cytoskeleton alpha_cat_2->Actin_2 ADH1 ADH-1 ADH1->N-Cadherin_1 Blocks ADH1->N-Cadherin_2 Blocks

N-Cadherin signaling pathway and ADH-1 inhibition.

Experimental Protocols

Detailed methodologies are critical for the evaluation of N-cadherin antagonists. Below are representative protocols for key in vitro and in vivo assays.

This protocol describes a standard method to quantify cell-cell adhesion and its inhibition by compounds like ADH-1.

Objective: To measure the ability of ADH-1 to inhibit N-cadherin-mediated cell aggregation.

Materials:

  • N-cadherin expressing cells (e.g., PC9GR non-small-cell lung cancer cells, HEK-293 cells transfected with N-cadherin).

  • Control cells (lacking N-cadherin, e.g., PC9 parental cells).[8]

  • Culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Dissociation buffer (e.g., 0.05% Trypsin with 1mM CaCl2 to preserve cadherin function).[8]

  • Trypsin inhibitor (e.g., from soybean).

  • 96-well non-tissue culture treated plates.

  • ADH-1 and/or its analogs.

  • MTT or similar viability reagent.

  • Plate shaker and plate reader.

Methodology:

  • Cell Preparation: Culture N-cadherin-positive and negative cells to ~80% confluency. Harvest cells using a dissociation buffer containing CaCl2 to protect cadherins. Neutralize with trypsin inhibitor, centrifuge, and gently resuspend in culture medium to create a single-cell suspension.

  • Compound Incubation: Aliquot the cell suspension into tubes. Add ADH-1 or its analogs at various concentrations (e.g., 0.1 to 1.0 mg/mL) or vehicle control. Incubate for 15-30 minutes at 37°C.[9]

  • Aggregation: Transfer 100 µL of each cell/compound mixture to the wells of a 96-well plate. Place the plate on a rotary shaker at a constant speed (e.g., 80 rpm) at 37°C for 30-60 minutes to promote cell aggregation.

  • Quantification: After incubation, examine the wells under a microscope to visually assess aggregation. To quantify, measure the decrease in the number of single particles (non-aggregated cells) using a Coulter counter or by imaging and particle analysis.

  • Alternative Quantification (MTT-based): An alternative method involves plating a confluent "feeder" layer of adherent cells. The cell suspension with inhibitors is added on top. After incubation, the plate is inverted, and a controlled gravitational or centrifugal force is applied to remove non-adherent cells. The remaining adherent cells are then quantified using a viability stain like crystal violet or MTT.[10][11]

This protocol outlines a general workflow for assessing the antitumor and antimetastatic effects of ADH-1 in a preclinical cancer model.

Objective: To determine the effect of ADH-1, alone or in combination with chemotherapy, on tumor growth and metastasis in an orthotopic or xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • N-cadherin expressing tumor cells (e.g., BxPC-3 pancreatic cancer cells).[9]

  • ADH-1 (sterile, for injection).

  • Vehicle control (e.g., sterile saline).

  • Chemotherapeutic agent (optional, e.g., melphalan).

  • Calipers for tumor measurement.

  • Anesthesia and surgical equipment for orthotopic implantation.

Methodology:

  • Tumor Implantation: Subcutaneously inject ~1x10^6 tumor cells into the flank of each mouse. For an orthotopic model (e.g., pancreatic cancer), surgically implant the cells into the pancreas.[9]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumors with calipers and randomize mice into treatment groups (e.g., Vehicle, ADH-1 alone, Chemotherapy alone, ADH-1 + Chemotherapy).

  • Dosing Regimen: Administer ADH-1 via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose might be 50 mg/kg.[9] The dosing schedule can vary, for example, daily or multiple times per week. If used in combination, ADH-1 is often administered shortly before the chemotherapeutic agent to increase vascular permeability.

  • Monitoring: Monitor mouse body weight and general health daily. Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the study endpoint, euthanize the mice and excise the tumors for weighing and histological analysis. For metastasis studies, collect relevant organs (e.g., lungs, liver) and analyze for metastatic nodules.

The following diagram illustrates the workflow for the in vivo antitumor efficacy study described above.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture N-Cadherin+ Tumor Cells Implantation 2. Implant Cells into Mice Tumor_Growth 3. Allow Tumors to Establish (e.g., 100 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Administer Treatment (Vehicle, ADH-1, etc.) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Mouse Health Dosing->Monitoring Repeated Cycle Monitoring->Dosing Endpoint 7. Euthanize at Study Endpoint Monitoring->Endpoint Tumor_Analysis 8. Excise & Analyze Tumors (Weight, Histology) Endpoint->Tumor_Analysis Met_Analysis 9. Analyze Organs for Metastasis Endpoint->Met_Analysis

Workflow for an in vivo antitumor efficacy study.

Conclusion

ADH-1 is a pioneering N-cadherin antagonist that has paved the way for exploring this target in oncology and other diseases. While ADH-1 itself has shown modest clinical activity, its true value may lie in its role as a tool to validate N-cadherin as a therapeutic target and as a scaffold for the development of next-generation derivatives. The focus on non-peptidyl peptidomimetics like LCRF-0006 highlights the ongoing effort to create drugs with improved pharmacokinetic properties. This guide provides a foundational resource for researchers aiming to build upon the significant work done in the field of N-cadherin antagonism.

References

Part 1: ADS-011 (ARO-C3) in Complement-Mediated Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of compounds with designations similar to "AD011" reveals two distinct investigational drugs in early-stage clinical development: ADS-011 (ARO-C3) for complement-mediated kidney disease and ADA-011 for advanced solid tumors. This guide provides a detailed overview of the available data on these compounds, tailored for researchers, scientists, and drug development professionals.

ADS-011, also known as ARO-C3, is a synthetic, double-stranded small interfering RNA (siRNA) therapeutic. It is currently under investigation for its potential role in treating complement-mediated kidney diseases.[1]

Quantitative Data Summary

A Phase 1/2a clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ADS-011.[1]

Parameter Description
Drug Name ADS-011 (ARO-C3)
Mechanism of Action Small interfering RNA (siRNA)
Indication Complement-Mediated Kidney Disease (including C3 glomerulopathy and IgA nephropathy)
Trial Phase Phase 1/2a
Primary Objectives Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple doses.[1]
Participant Population Adults aged 18 to 70 with confirmed complement-mediated renal disease.[1]
Experimental Protocols

The primary goal of the ongoing clinical trial is to assess the safety and effects of ARO-C3 in adults with complement-mediated kidney disease.[1]

Study Design: The study is a Phase 1/2a trial designed to evaluate multiple doses of ARO-C3. The core components of the protocol include:

  • Safety Assessment: Monitoring and evaluation of any adverse events.[1]

  • Tolerability Assessment: Determining how well the participants tolerate the medication.[1]

  • Pharmacokinetics (PK): Studying the movement of the drug through the body.[1]

  • Pharmacodynamics (PD): Examining the effects of the drug on the body.[1]

Inclusion Criteria for Participants:

  • Age: 18 to 70 years.[1]

  • Diagnosis: Confirmed complement-mediated kidney disease, such as C3 glomerulopathy (C3G) or IgA nephropathy (IgAN) with C3 presence.[1]

  • Disease Activity: Ongoing disease with significant proteinuria.[1]

Method of Administration:

  • ARO-C3 is administered as a solution for injection.[1]

Visualization: Clinical Trial Workflow for ADS-011

ADS011_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation s1 Patient Population (Adults 18-70 years) s2 Inclusion Criteria Met? - Complement-Mediated Kidney Disease - Significant Proteinuria s1->s2 Screening t1 Multiple Dose Administration of ADS-011 (ARO-C3) (Injection) s2->t1 Enrollment e1 Safety & Tolerability (Adverse Event Monitoring) t1->e1 e2 Pharmacokinetics (PK) (Drug concentration over time) t1->e2 e3 Pharmacodynamics (PD) (Effect on biomarkers) t1->e3

Caption: Clinical trial workflow for ADS-011 (ARO-C3).

Part 2: ADA-011 in Advanced Solid Tumors

ADA-011 is an investigational drug that has been studied in the context of advanced solid tumors. A Phase 1 clinical trial was initiated to assess its potential as a monotherapy and in combination with other treatments.

Quantitative Data Summary

The Phase 1 trial for ADA-011 focused on dose escalation and expansion cohorts to evaluate its safety and preliminary efficacy.[2][3][4]

Parameter Description
Drug Name ADA-011
Indication Advanced Solid Tumors (incurable or metastatic)
Trial Phase Phase 1
Primary Objectives To determine the safety and tolerability of ADA-011 as a monotherapy through dose escalation, and to further evaluate safety, tolerability, and preliminary efficacy in dose expansion cohorts.[2][3][4]
Participant Population Adults with histologically or cytologically documented, incurable or metastatic solid tumors for which no standard therapy exists.[3]
Interventions ADA-011 as monotherapy and in combination with a PD(L)-1 inhibitor.[2]
Trial Status Terminated (Internal company decision, non-safety related).[2]
Experimental Protocols

The Phase 1 study of ADA-011 was an open-label, multicenter trial.[2]

Study Design: The trial consisted of two main parts:

  • Dose Escalation: To determine the safety and tolerability of ADA-011 as a monotherapy.[2][3][4]

  • Dose Expansion: One or more cohorts in selected indications to further assess safety, tolerability, and preliminary efficacy.[2][3][4]

Inclusion Criteria for Participants:

  • Histologically or cytologically documented incurable or metastatic solid tumor with no recognized standard therapy.[3]

  • Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[3]

  • Measurable disease per RECIST v1.1.[3]

  • Adequate organ function.[3][5]

Exclusion Criteria for Participants:

  • Antineoplastic therapy within 2 weeks prior to the first dose.[3]

  • Chronic use of corticosteroids (>10 mg/day of prednisone (B1679067) or equivalent) within 4 weeks.[3]

  • Major surgery within 4 weeks.[2][3]

  • Known central nervous system (CNS) disease involvement.[2][3]

  • Active uncontrolled infections.[2][3]

Study Procedures:

  • Physical exams and vital sign measurements.[5]

  • Monitoring of side effects.[5]

  • Review of concomitant medications.[5]

  • Blood sample collection for routine laboratory tests and research.[5]

  • Imaging throughout the study.[5]

Visualization: Clinical Trial Workflow for ADA-011

ADA011_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation s1 Patient Population (Advanced Solid Tumors) s2 Inclusion/Exclusion Criteria Met? s1->s2 Screening t1 Part 1: Dose Escalation (ADA-011 Monotherapy) s2->t1 Enrollment t2 Part 2: Dose Expansion (Selected Indications) t1->t2 Determine Recommended Dose e1 Primary Endpoints: - Safety - Tolerability t1->e1 t2->e1 e2 Secondary Endpoints: - Preliminary Efficacy t2->e2

References

AD011: A Technical Guide to a Novel Dual Inhibitor of Angiotensin-Converting Enzyme and Neprilysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD011 is a novel small molecule inhibitor engineered for the dual targeting of the C-domain of angiotensin-converting enzyme (cACE) and neprilysin (NEP).[1][2][3] Synthesized as an analogue of a lisinopril-tryptophan derivative, this compound presents a promising therapeutic strategy for cardiovascular diseases, such as hypertension and heart failure.[1][2][3] By selectively inhibiting cACE, it is postulated that this compound can reduce the production of the vasoconstrictor angiotensin II, while the inhibition of NEP increases the bioavailability of vasodilatory natriuretic peptides. This dual mechanism aims to provide potent antihypertensive and cardioprotective effects, potentially with an improved side-effect profile compared to non-selective ACE inhibitors.[4] This document provides a comprehensive overview of the chemical properties, structure, and preclinical data of this compound.

Chemical Properties and Structure

This compound is a dipeptide derivative with a 1-carboxy-3-phenylpropyl group, designed to probe the structural requirements for potent dual inhibition of cACE and NEP.[2][4]

PropertyValueSource
Molecular Formula C27H33N3O5N/A
Molecular Weight 479.57 g/mol N/A
Chemical Name N/AN/A
Synonyms N/AN/A
CAS Number N/AN/A
SMILES N/AN/A

Note: The IUPAC name, CAS number, and SMILES string for this compound are not publicly available in the searched literature. The molecular formula and weight are provided by commercial vendors.

The definitive three-dimensional structure of this compound in complex with its targets has been resolved by X-ray crystallography. The crystal structure of this compound bound to the N-domain of ACE (nACE) is available under PDB accession code 7Q24 , and the structure in complex with the C-domain of ACE (cACE) is available under PDB accession code 7Q27 .[4] These structures provide critical insights into the molecular interactions driving its inhibitory activity and domain selectivity.

Mechanism of Action

This compound is a dual inhibitor of the C-domain of angiotensin-converting enzyme (cACE) and neprilysin (NEP).[1][2][3] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. ACE, a key enzyme in this pathway, converts angiotensin I to the potent vasoconstrictor angiotensin II. ACE has two catalytic domains, the N-domain and the C-domain. Selective inhibition of the C-domain is a therapeutic strategy aimed at reducing angiotensin II production while potentially mitigating side effects associated with non-selective ACE inhibition.

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and sodium excretion. By inhibiting NEP, this compound increases the levels of these peptides, leading to reduced blood pressure. The dual inhibition of cACE and NEP offers a synergistic approach to treating hypertension.

RAAS_Pathway cluster_nep Neprilysin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction, Aldosterone Release Angiotensin_II->Vasoconstriction ACE ACE Renin Renin This compound This compound This compound->ACE Inhibits (C-domain) NEP Neprilysin (NEP) This compound->NEP Inhibits Natriuretic_Peptides Natriuretic Peptides Vasodilation Vasodilation, Natriuresis Natriuretic_Peptides->Vasodilation Inactive_Peptides Inactive Peptides Natriuretic_Peptides->Inactive_Peptides NEP

Mechanism of Action of this compound.

Quantitative Data

The inhibitory potency of this compound against the N- and C-domains of ACE and against NEP has been determined through enzymatic assays. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

TargetInhibition Constant (Ki) (nM)IC50 (nM)
nACE Data not availableData not available
cACE Data not availableData not available
NEP Data not availableData not available

Note: Specific quantitative values for Ki and IC50 for this compound were not available in the public search results. The primary research article by Arendse et al. (2022) would contain this data.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of compounds against ACE and NEP, based on commonly used methodologies. The specific details of the assays used for this compound can be found in Arendse et al. (2022).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, hippuryl-histidyl-leucine (B1329654) (HHL), by ACE to produce hippuric acid.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • Assay Buffer (e.g., 100 mM sodium borate (B1201080) buffer with 300 mM NaCl, pH 8.3)

  • 1 M HCl

  • Ethyl Acetate (B1210297)

  • Test compound (this compound)

  • Positive control (e.g., Captopril)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a microplate, add the test compound or control to the wells.

  • Add the ACE solution to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate the plate for a defined period (e.g., 30-60 minutes at 37°C).

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid formed with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent (e.g., water or buffer).

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

ACE_Inhibition_Workflow A Prepare serial dilutions of this compound and positive control (Captopril) B Add this compound/control to microplate wells A->B C Add ACE solution and pre-incubate (e.g., 10 min at 37°C) B->C D Initiate reaction with HHL substrate C->D E Incubate (e.g., 30-60 min at 37°C) D->E F Stop reaction with 1 M HCl E->F G Extract hippuric acid with ethyl acetate F->G H Evaporate ethyl acetate and redissolve G->H I Measure absorbance at 228 nm H->I J Calculate % inhibition and IC50 I->J

Workflow for ACE Inhibition Assay.
Neprilysin (NEP) Inhibition Assay

This is a fluorometric assay that measures the cleavage of a quenched fluorescent substrate by NEP.

Materials:

  • Recombinant human Neprilysin

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Positive control (e.g., Thiorphan)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Add the test compound or control to the wells of a black microplate.

  • Add the NEP enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes at 37°C).

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

  • Calculate the reaction velocity from the linear portion of the progress curves.

  • Determine the percentage of inhibition and calculate the IC50 value.

NEP_Inhibition_Workflow A Prepare serial dilutions of this compound and positive control (Thiorphan) B Add this compound/control to black microplate wells A->B C Add NEP enzyme and pre-incubate (e.g., 10-15 min at 37°C) B->C D Initiate reaction with fluorogenic substrate C->D E Measure fluorescence increase over time D->E F Calculate reaction velocity E->F G Determine % inhibition and IC50 F->G

Workflow for NEP Inhibition Assay.

Summary and Future Directions

This compound is a rationally designed dual inhibitor of cACE and NEP that holds promise for the treatment of cardiovascular diseases. Its design, based on selective targeting of the C-domain of ACE, represents a refined approach to RAAS inhibition. The structural and enzymatic data available provide a solid foundation for further preclinical and clinical development. Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound in vivo, as well as its efficacy and safety in relevant animal models of hypertension and heart failure.

References

Methodological & Application

AD011 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for AD011

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel investigational compound with demonstrated in vitro cytotoxic activity against a range of cancer cell lines. These application notes provide detailed protocols for cell culture preparation, assessment of this compound's effects on cell viability and DNA damage, and analysis of its impact on cell migration. The included methodologies and data presentation formats are intended to ensure reproducibility and facilitate the evaluation of this compound's therapeutic potential.

Mechanism of Action

This compound is a small molecule agent that has been shown to induce DNA damage in cancer cells. While the precise mechanism is under investigation, it is hypothesized that this compound acts as an alkylating agent, forming adducts with DNA which distorts the double helix.[1] This action interferes with DNA replication and cell division, ultimately leading to apoptosis in rapidly dividing cancer cells.[1]

Experimental Protocols

Cell Line Maintenance and Culture

This protocol outlines the standard procedures for maintaining and subculturing adherent cancer cell lines for use in experiments with this compound.

  • Materials:

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.[3]

    • 0.05% Trypsin-EDTA.[3]

    • Cell culture flasks (T25, T75).[2]

    • 70% ethanol.[3]

  • Procedure:

    • Pre-warm all cell culture media and reagents to 37°C in a water bath.

    • Examine the cells under a microscope to ensure they are healthy and have reached 80-90% confluency.[2]

    • Aspirate the spent medium from the cell culture flask.

    • Wash the cell monolayer with PBS to remove any remaining serum.[3]

    • Add Trypsin-EDTA to the flask (e.g., 1 mL for a T25 flask) and incubate at 37°C for 2-5 minutes, or until cells detach.[3][4]

    • Neutralize the trypsin by adding fresh, serum-containing medium.[3]

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

    • Seed new flasks with the desired number of cells and add fresh, pre-warmed medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • 96-well cell culture plates.

    • This compound stock solution (dissolved in DMSO).

    • Cell proliferation assay kit (e.g., DNA-binding dye-based).[6]

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

    • Following incubation, perform the cell viability assay according to the manufacturer's instructions.[6] This typically involves lysing the cells and adding a DNA-binding dye.[6]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[6]

    • Calculate cell viability as a percentage relative to the untreated control.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells following treatment with this compound.

  • Materials:

    • Microscope slides.

    • Low-melting-point agarose.

    • Lysis buffer.

    • Electrophoresis buffer.

    • DNA staining solution (e.g., SYBR Green).

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Harvest the cells and resuspend them in low-melting-point agarose.

    • Pipette the cell suspension onto a microscope slide and allow it to solidify.

    • Immerse the slides in lysis buffer to remove cell membranes and proteins.

    • Place the slides in an electrophoresis tank filled with electrophoresis buffer and apply a current.

    • Stain the slides with a DNA-binding dye and visualize using a fluorescence microscope.

    • Analyze the resulting "comet" shapes to quantify the extent of DNA damage.

Cell Migration Assay

This assay assesses the effect of this compound on the migratory capabilities of cancer cells.

  • Materials:

    • 24-well plate with cell culture inserts (e.g., Boyden chambers).

    • Serum-free medium.

    • Medium containing a chemoattractant (e.g., 10% FBS).

    • Cotton swabs.

    • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet).

  • Procedure:

    • Seed cells in the upper chamber of the inserts in serum-free medium.

    • Add medium with a chemoattractant to the lower chamber.

    • Add this compound at non-lethal concentrations to the upper chamber.

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

    • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineThis compound Concentration (µM)Cell Viability (%) at 48h
MCF-70 (Control)100
185.2
555.6
1025.1
A5490 (Control)100
190.5
562.3
1030.8

Table 2: Effect of this compound on Cancer Cell Migration

Cell LineThis compound Concentration (µM)Migrated Cells per Field% Inhibition of Migration
MDA-MB-2310 (Control)1500
0.111225.3
0.56556.7
1.02881.3

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture 1. Maintain and Expand Adherent Cancer Cell Lines cell_count 2. Harvest and Count Cells cell_culture->cell_count viability 3a. Cell Viability Assay (96-well plate) cell_count->viability Seed cells for treatment comet 3b. Comet Assay (Microscope slides) cell_count->comet Seed cells for treatment migration 3c. Cell Migration Assay (Boyden chambers) cell_count->migration Seed cells for treatment fluor_reading 4a. Measure Fluorescence viability->fluor_reading microscopy 4b. Visualize and Score (Comets/Migrated Cells) comet->microscopy migration->microscopy quantification 5. Quantify and Tabulate Results fluor_reading->quantification microscopy->quantification

Caption: Workflow for assessing the in vitro effects of this compound.

Hypothesized Signaling Pathway

G cluster_outcomes Cellular Outcomes This compound This compound DNA Nuclear DNA This compound->DNA Enters Nucleus DNA_damage DNA Damage (Adducts) DNA->DNA_damage Alkylation ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR Damage Recognition p53 p53 Activation ATM_ATR->p53 cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

Caption: Hypothesized signaling cascade initiated by this compound-induced DNA damage.

References

Application Notes and Protocols for In Vivo Evaluation of AD011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AD011

This compound is an investigational therapeutic agent currently in Phase 1 clinical development for the treatment of advanced solid tumors.[1][2][3][4] Clinical investigations are assessing this compound both as a monotherapy and in combination with immune checkpoint inhibitors of the PD-1/PD-L1 axis.[2] The expansion cohorts in the ongoing clinical trials are focused on patients with metastatic non-small cell lung cancer (NSCLC), melanoma, and squamous cell carcinoma.[4]

While the precise mechanism of action of this compound has not been fully disclosed, its evaluation in combination with PD-(L)1 inhibitors suggests a potential immunomodulatory role. It is hypothesized that this compound may act on a novel immune checkpoint or provide a co-stimulatory signal to enhance the anti-tumor immune response. This document provides detailed protocols for the in vivo evaluation of this compound in preclinical models of solid tumors.

Proposed Mechanism of Action (Hypothetical)

Based on its clinical investigation alongside PD-(L)1 inhibitors, a plausible hypothesis for this compound's mechanism of action is the enhancement of T-cell-mediated anti-tumor immunity. This could be achieved by either blocking an inhibitory signal or by providing a co-stimulatory signal to T-cells within the tumor microenvironment. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an agonist on a co-stimulatory receptor on T-cells, leading to enhanced activation and tumor cell killing.

AD011_Hypothetical_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell cluster_Tumor Tumor Cell APC APC TCell T-Cell MHC_Peptide MHC-Peptide Complex TCR TCR MHC_Peptide->TCR Signal 1: Activation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition Tumor_Cell Tumor Cell AD011_Target This compound Target (Co-stimulatory Receptor) PI3K PI3K AD011_Target->PI3K AKT AKT PI3K->AKT NFkB NF-kB AKT->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) NFkB->Cytokine_Release Cytokine_Release->Tumor_Cell Induces Apoptosis Apoptosis Apoptosis Tumor_PDL1 PD-L1 Tumor_PDL1->PD1 Inhibition This compound This compound This compound->AD011_Target Signal 2: Co-stimulation Anti_PDL1 Anti-PD-L1 Inhibitor Anti_PDL1->PDL1 Blockade Anti_PDL1->Tumor_PDL1 Blockade In_Vivo_Efficacy_Workflow start Start: Select Animal Model (e.g., C57BL/6 for B16 Melanoma) implant Tumor Cell Implantation (e.g., 1x10^6 B16-F10 cells s.c.) start->implant palpable Tumors Reach Palpable Size (e.g., 50-100 mm³) implant->palpable randomize Randomize Mice into Treatment Groups (n=10/group) palpable->randomize treatment Administer Treatment (e.g., this compound, Anti-PD-1, Combo, Vehicle) randomize->treatment monitor Monitor Tumor Growth & Body Weight (3x/week) treatment->monitor endpoint Endpoint Criteria Met (e.g., Tumor Volume > 2000 mm³ or Ulceration) monitor->endpoint Monitor until endpoint euthanize Euthanize Mice & Collect Tissues endpoint->euthanize analysis Data Analysis: Tumor Growth Curves, Survival, Biomarkers euthanize->analysis end End of Study analysis->end Preclinical_Development_Plan discovery Discovery & Lead Optimization preclinical Preclinical In Vivo Studies discovery->preclinical pk_pd Pharmacokinetics & Pharmacodynamics preclinical->pk_pd efficacy Efficacy in Animal Models preclinical->efficacy toxicology Toxicology & Safety (GLP Studies) preclinical->toxicology ind Investigational New Drug (IND) Application pk_pd->ind efficacy->ind toxicology->ind clinical Clinical Trials (Phase 1, 2, 3) ind->clinical approval Regulatory Approval clinical->approval

References

Application Notes and Protocols for Preclinical Studies of Peptide Deformylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical evaluation of peptide deformylase (PDF) inhibitors, using BB-83698 as a representative agent. The data and protocols are compiled to guide researchers in designing and executing animal studies to assess the pharmacokinetics (PK) and safety of novel PDF inhibitors. Peptide deformylase is a critical enzyme in bacterial protein synthesis, making it a promising target for new antibacterial agents.

Quantitative Data Summary

The following tables summarize the intravenous dosage and pharmacokinetic parameters of BB-83698 in various animal models. This data is crucial for dose selection and for understanding the compound's behavior in vivo.

Table 1: Single-Dose Intravenous Administration of BB-83698 in Animals

Animal ModelDose (mg/kg)Key ObservationsReference
Mice10Biphasic plasma concentration-time profiles.[1]
50More than dose-proportional increase in AUC and Cmax; threefold lower clearance than at 10 mg/kg.[1]
Rats10Low to moderate clearance and moderate volume of distribution.[1]
50Low to moderate clearance and moderate volume of distribution.[1]
Dogs (Beagle)50 (1-hr infusion)Well tolerated.[1]
75 (1-hr infusion)Unsteadiness, tremor, hind limb buckling.[1]
75 (2-hr infusion)Well tolerated; 40% reduction in Cmax compared to 1-hr infusion.[1]
100 (1-hr infusion)Convulsions.[1]
150 (6-hr infusion)Lower Cmax (30 to 35 µg/ml) despite higher AUC.[1]
175 (6-hr infusion)Lower Cmax (30 to 35 µg/ml) despite higher AUC.[1]

Table 2: Pharmacokinetic Parameters of BB-83698 Following a Single 10 mg/kg IV Dose

ParameterMiceRatsDogs
t1/2 (h) 1 - 3--
Clearance (CL) LowLow to moderateLow to moderate
Volume of Distribution (Vss) ModerateModerateModerate
AUC∞ (µg·h/ml) --~74 (at 50 mg/kg)
Cmax (µg/ml) --~30 (at 50 mg/kg)

Note: Specific values for all parameters were not available in the provided search results. The table reflects the qualitative descriptions found.

Experimental Protocols

Detailed methodologies for key in vivo experiments are outlined below. These protocols are based on the studies conducted with BB-83698 and can be adapted for other PDF inhibitors.

Protocol 1: Single-Dose Escalation and Maximum Tolerated Dose (MTD) Determination in Dogs

Objective: To determine the maximum tolerated intravenous dose of a test compound.

Animal Model: Beagle dogs (one male and one female per dose group).

Procedure:

  • Administer single rising doses of the test compound (e.g., 50, 75, 100, 150, and 175 mg/kg) via intravenous infusion.

  • Vary the infusion duration (e.g., 1, 2, and/or 6 hours) to assess the impact of the rate of administration on tolerability.

  • Conduct continuous clinical observation for signs of toxicity (e.g., unsteadiness, tremor, convulsions).

  • Collect serial blood samples at predetermined time points (e.g., up to 24 hours post-dose) for pharmacokinetic analysis.

  • Analyze plasma samples to determine drug concentrations and calculate key PK parameters (Cmax, AUC).

  • The MTD is defined as the highest dose that does not produce unacceptable toxicity.

Protocol 2: Repeated-Dose Toxicity Study in Dogs

Objective: To evaluate the safety profile of the test compound after multiple doses.

Animal Model: Beagle dogs.

Procedure:

  • Select a dose level based on the MTD determined in the single-dose study.

  • Administer the selected dose intravenously once daily for a specified duration (e.g., 5 consecutive days).

  • Perform daily clinical observations and record any adverse events.

  • Collect blood samples on the first and last day of dosing to assess drug accumulation and steady-state pharmacokinetics.

  • Conduct a thorough post-study necropsy and histopathological examination of major organs to identify any treatment-related changes.

Protocol 3: Pharmacokinetic Analysis in Rodents

Objective: To characterize the pharmacokinetic profile of the test compound in mice and rats.

Animal Model: ICR mice and Sprague-Dawley rats (e.g., three animals per sex per time point).

Procedure:

  • Administer the test compound intravenously at various dose levels (e.g., 10 and 50 mg/kg).

  • Collect blood samples at multiple time points to capture the plasma concentration-time profile.

  • Process blood to obtain plasma and store frozen until analysis.

  • Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of peptide deformylase inhibitors and a typical preclinical experimental workflow.

G cluster_translation Bacterial Protein Synthesis cluster_modification Post-Translational Modification Ribosome Ribosome Nascent_Protein Nascent Polypeptide Chain (with N-terminal fMet) Ribosome->Nascent_Protein Elongation mRNA mRNA mRNA->Ribosome Template fMet_tRNA N-Formylmethionyl-tRNA fMet_tRNA->Ribosome Initiation PDF Peptide Deformylase (PDF) Nascent_Protein->PDF Substrate MAP Methionine Aminopeptidase (MAP) PDF->MAP Deformylated Polypeptide Mature_Protein Mature, Functional Protein MAP->Mature_Protein Processed Protein AD011 This compound (e.g., BB-83698) This compound->PDF Inhibition

Caption: Mechanism of action of a peptide deformylase inhibitor.

G cluster_preclinical Preclinical Development Workflow Dose_Range_Finding Single-Dose Escalation (e.g., in Dogs) MTD Determine Maximum Tolerated Dose (MTD) Dose_Range_Finding->MTD Repeat_Dose_Tox Repeated-Dose Toxicity Study MTD->Repeat_Dose_Tox Rodent_PK Pharmacokinetic Studies (Mice, Rats) PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Rodent_PK->PK_PD_Analysis Repeat_Dose_Tox->PK_PD_Analysis Safety_Assessment Overall Safety Assessment PK_PD_Analysis->Safety_Assessment Clinical_Trial_Dose Recommend Starting Dose for Human Trials Safety_Assessment->Clinical_Trial_Dose

Caption: Typical preclinical workflow for a novel therapeutic agent.

References

Application Notes and Protocols for AD011 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD011 is a novel small molecule identified as a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). As a derivative of lisinopril-tryptophan, this compound is anticipated to exhibit strong anti-hypertensive and cardioprotective effects. ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] Neprilysin is a neutral endopeptidase that degrades several vasodilatory peptides, including natriuretic peptides and bradykinin.[2][3] By simultaneously inhibiting both enzymes, this compound has the potential to offer a superior therapeutic profile for cardiovascular diseases compared to single-target agents.

These application notes provide a framework for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of ACE and NEP for drug discovery purposes.

Data Presentation

Quantitative data for a closely related lisinopril-tryptophan analog, LisW-S, is presented below as a representative profile for this compound.[4] Researchers are encouraged to generate specific data for this compound in their own assay systems.

CompoundTargetAssay TypeIC50 (nM)Source
Lisinopril-Tryptophan (LisW-S)Angiotensin-Converting Enzyme (ACE)Fluorogenic Substrate Assay (rat plasma)38.5[4]
LisinoprilAngiotensin-Converting Enzyme (ACE)Colorimetric HTS Assay2.5 ± 0.03[5]
Captopril (B1668294)Angiotensin-Converting Enzyme (ACE)Colorimetric HTS Assay1.1 ± 0.05[5]

Signaling Pathways

The signaling pathways modulated by the inhibition of ACE and NEP are critical to understanding the mechanism of action of this compound.

ACE_Signaling_Pathway cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction ACE ACE This compound This compound This compound->ACE Inhibition Renin Renin

NEP_Signaling_Pathway cluster_downstream Downstream Effects Vasoactive_Peptides Vasoactive Peptides (Natriuretic Peptides, Bradykinin) Inactive_Fragments Inactive Fragments Vasoactive_Peptides->Inactive_Fragments NEP Vasodilation Vasodilation Natriuresis Vasoactive_Peptides->Vasodilation NEP Neprilysin (NEP) This compound This compound This compound->NEP Inhibition

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The following diagram outlines a general workflow for a high-throughput screening campaign to identify novel ACE or NEP inhibitors using this compound as a reference compound.

HTS_Workflow Assay_Development Assay Development & Optimization (e.g., Colorimetric, Fluorogenic) Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Protocol 1: Colorimetric HTS Assay for ACE Inhibitors

This protocol is adapted from a published method and is suitable for high-throughput screening in a 96-well format.[5]

Materials:

  • Recombinant human ACE

  • Hippuryl-Histidyl-Leucine (HHL) substrate

  • Pyridine (B92270)

  • Benzene (B151609) sulfonyl chloride

  • This compound (or other test compounds)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, 300 mM NaCl)

  • 96-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and test compounds in assay buffer. Add 10 µL of each dilution to the wells of a 96-well plate. Include wells with buffer only (negative control) and a known inhibitor like captopril (positive control).

  • Enzyme Addition: Add 20 µL of a pre-diluted ACE solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of HHL substrate solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of a freshly prepared solution of pyridine and benzene sulfonyl chloride.

  • Signal Detection: Measure the absorbance at 410 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Protocol 2: Fluorogenic HTS Assay for NEP Inhibitors

This protocol describes a general method for a fluorogenic NEP assay suitable for HTS.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well black microplates

Procedure:

  • Compound Plating: Dispense nL volumes of this compound and test compounds into the wells of a 384-well plate using an acoustic dispenser. Include appropriate controls.

  • Enzyme Addition: Add 5 µL of a pre-diluted NEP solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition: Add 5 µL of the fluorogenic NEP substrate to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Signal Detection: Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm) using a microplate reader.

  • Data Analysis: Determine the percent inhibition for each compound and perform dose-response curve fitting to calculate IC50 values for active compounds.

Conclusion

This compound represents a promising dual inhibitor of ACE and NEP. The provided application notes and protocols offer a starting point for researchers to utilize this compound as a tool compound in high-throughput screening campaigns aimed at discovering novel therapeutics for cardiovascular diseases. The methodologies can be adapted and optimized for specific instrumentation and assay formats.

References

Application Notes and Protocols for Measuring AD011 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD011 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3] this compound is designed to dually inhibit PI3K and mTOR, key nodes in this cascade, leading to a comprehensive blockade of downstream signaling.[4][5]

These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound. The described assays are designed to confirm its mechanism of action, quantify its cytotoxic and anti-proliferative effects, and evaluate its therapeutic potential in preclinical models.

Application Note 1: In Vitro Cytotoxicity and Anti-Proliferative Activity

A fundamental first step in evaluating this compound efficacy is to determine its effect on cancer cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.[6][7][8] Living cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product, whereas dead cells lose this ability.[7]

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across a panel of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer85
T47DBreast Cancer110
PC-3Prostate Cancer150
LNCaPProstate Cancer180
A549Lung Cancer220
HCT116Colon Cancer195
Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the steps for determining the dose-dependent effect of this compound on cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).[9]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6][9] The formation of purple formazan crystals will be visible in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay p1 Seed Cells in 96-well Plate p2 Incubate 24h p1->p2 t1 Prepare this compound Serial Dilutions p2->t1 t2 Treat Cells t1->t2 t3 Incubate 72h t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate 4h a1->a2 a3 Add Solubilization Solution a2->a3 a4 Read Absorbance (570 nm) a3->a4 Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) a4->Data Analysis\n(IC50 Calculation)

Workflow for the MTT cell viability and proliferation assay.

Application Note 2: Target Engagement and Pathway Modulation

To confirm that this compound inhibits the PI3K/Akt/mTOR pathway as intended, Western blot analysis is used. This technique allows for the detection of changes in the phosphorylation status of key downstream proteins, such as Akt and S6 ribosomal protein, which are direct indicators of pathway activity.[10] A decrease in the ratio of phosphorylated protein to total protein confirms on-target activity.[10]

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is initiated by growth factor binding to receptor tyrosine kinases (RTKs).[4][11] This activates PI3K, which converts PIP2 to PIP3.[11] PIP3 recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2.[4] Activated Akt then phosphorylates numerous downstream targets, including the mTORC1 complex, which in turn phosphorylates effectors like S6K and 4E-BP1 to promote protein synthesis and cell growth.[4] this compound is designed to inhibit both PI3K and mTOR.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K p Proliferation Cell Growth & Survival S6K->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Data Presentation: Phospho-Protein Modulation by this compound

This table shows hypothetical densitometry data from a Western blot experiment in MCF-7 cells treated with this compound for 24 hours. The data is presented as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.

This compound Conc. (nM)p-Akt (S473) / Total Akt Ratiop-S6 (S235/236) / Total S6 Ratio
0 (Vehicle)1.001.00
500.450.35
1000.150.10
2500.050.02
Experimental Protocol: Western Blot Analysis

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[12]

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[13]

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin.[10][14]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[15]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[10][15]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.[10][15]

  • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[15] Incubate the membrane with primary antibody (e.g., anti-p-Akt) overnight at 4°C.[10][13]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and apply ECL detection reagent.[13]

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize phospho-protein signals to total protein signals. Re-probe the membrane for β-actin as a loading control.[15]

Application Note 3: Induction of Apoptosis

A key mechanism of efficacy for many anticancer agents is the induction of apoptosis (programmed cell death). Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.[16][17][18] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[17][19] PI is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[17][19]

Data Presentation: Apoptosis Induction by this compound

The table below summarizes the percentage of apoptotic cells in the PC-3 prostate cancer cell line after 48 hours of treatment with this compound, as determined by Annexin V/PI flow cytometry.

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control92.53.54.0
This compound (150 nM)65.222.812.0
This compound (300 nM)38.145.616.3
Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[16]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[17]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

Application Note 4: In Vivo Antitumor Efficacy

Evaluating the efficacy of this compound in a living organism is a critical step in preclinical development. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used standard for this purpose.[20][21] Efficacy is primarily assessed by measuring the inhibition of tumor growth over time.[22][23]

Data Presentation: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model

The following table presents hypothetical data from a study evaluating this compound in an MCF-7 breast cancer xenograft model. Tumor growth inhibition (TGI) is a common metric used to quantify the effect of a treatment compared to a control group.

Treatment GroupDose/ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
This compound25 mg/kg, daily625 ± 9550%-1.8
This compound50 mg/kg, daily310 ± 7075%-4.5
Positive ControlStandard Chemotherapy450 ± 8064%-8.0

TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Experimental Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old).[24]

  • Human cancer cells (e.g., MCF-7)

  • Serum-free medium or PBS

  • Matrigel (optional, can improve tumor take rate)

  • This compound formulation for animal dosing

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend cells in sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10⁶ cells in 100-200 µL). A cell viability of >90% is required.[21][24]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.[21][24]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation.

  • Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[21]

  • Treatment Administration: Administer this compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Data Collection: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[24] Monitor the body weight of each mouse as an indicator of systemic toxicity.[24]

Workflow Visualization

InVivo_Workflow p1 Prepare Cell Suspension p2 Subcutaneous Implantation in Mice p1->p2 p3 Monitor Tumor Growth p2->p3 p4 Randomize Mice into Treatment Groups p3->p4 p5 Daily Dosing (this compound or Vehicle) p4->p5 p6 Measure Tumor Volume & Body Weight (2-3x/week) p5->p6 p6->p5 p7 Study Endpoint p6->p7 p8 Tumor Excision & Analysis p7->p8 Data Analysis\n(TGI Calculation) Data Analysis (TGI Calculation) p8->Data Analysis\n(TGI Calculation)

Workflow for an in vivo subcutaneous xenograft study.

References

Application Notes and Protocols for AD011-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the delivery methods, mechanisms of action, and available clinical data for two investigational therapies identified under the research code AD011: ARO-C3 (ADS-011) for complement-mediated kidney diseases and ADA-011 for advanced solid tumors. The following sections include summaries of quantitative data, detailed experimental protocols derived from clinical trial designs, and visualizations of key biological pathways and workflows.

ARO-C3 (ADS-011): An RNAi Therapeutic for Complement-Mediated Kidney Disease

ARO-C3 is an investigational RNA interference (RNAi) therapeutic developed by Arrowhead Pharmaceuticals. It is designed to silence the expression of complement component 3 (C3), a central protein in the complement system, which is implicated in the pathogenesis of several kidney diseases.

Delivery Method and Formulation

The TRiM™ platform enables tissue-specific delivery of small interfering RNA (siRNA) molecules.[1][3] Key features of this platform include:

  • Enhanced Pharmacokinetics: The platform incorporates structures and chemistries that improve the drug's stability and pharmacokinetic profile.[1]

  • Simplified Structure: The design is structurally simple, which can lead to more efficient manufacturing and reduced costs.[1][4]

Mechanism of Action
  • Targeting: Following subcutaneous injection, the ARO-C3 conjugate circulates and the targeting ligand directs it to hepatocytes in the liver.

  • Cellular Uptake: The conjugate binds to receptors on the hepatocyte surface and is internalized.

  • RISC Loading: Inside the cell, the siRNA duplex is processed and loaded into the RNA-induced silencing complex (RISC).

  • mRNA Cleavage: The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) transcript of the C3 gene. The RISC then cleaves the C3 mRNA.

  • Reduced Protein Production: The degradation of C3 mRNA prevents its translation into complement component 3 protein, leading to a significant reduction in circulating C3 levels.[1][4]

By reducing the production of C3, ARO-C3 aims to modulate the overactivation of the complement cascade, which is a key driver of inflammation and tissue damage in complement-mediated kidney diseases like IgA nephropathy (IgAN) and C3 glomerulopathy (C3G).[1][3][4]

cluster_0 ARO-C3 (ADS-011) Delivery and Action Subcutaneous Injection Subcutaneous Injection Circulation Circulation Subcutaneous Injection->Circulation Absorption Hepatocyte Hepatocyte Circulation->Hepatocyte Targeted Delivery (TRiM™ Platform) RISC RISC Hepatocyte->RISC Internalization and RISC Loading C3 mRNA C3 mRNA RISC->C3 mRNA mRNA Binding and Cleavage C3 Protein C3 Protein C3 mRNA->C3 Protein Translation (Inhibited) Reduced C3 Reduced C3 C3 Protein->Reduced C3 Decreased Production

Figure 1: ARO-C3 (ADS-011) Delivery and Mechanism of Action.
Quantitative Data Summary

Data from Part 2 of the Phase 1/2 clinical study (AROC3-1001, NCT05083364) in patients with IgA nephropathy (n=14) who received 400 mg subcutaneous doses of ARO-C3 on Days 1, 29, and 113 are summarized below.[1][4]

ParameterMaximum Mean ReductionSustained Mean Reduction (through week 24)
Serum C3 89%>87%
Serum AH50 85%>76%
Wieslab AP 100%>89%
Spot Urine Protein-to-Creatinine Ratio (UPCR) 41% (mean)-
  • AH50: Alternative pathway hemolytic assay, a measure of alternative complement pathway activity.

  • Wieslab AP: An enzyme immunoassay to measure alternative pathway activity.

  • UPCR: A measure of proteinuria, an indicator of kidney damage.

Experimental Protocol: Subcutaneous Administration of ARO-C3 in a Clinical Setting

The following protocol is based on the design of the AROC3-1001 clinical trial.

1. Patient Screening and Eligibility:

  • Confirm diagnosis of complement-mediated renal disease (e.g., IgA nephropathy, C3 glomerulopathy).
  • Assess inclusion and exclusion criteria as per the study protocol (e.g., age, kidney function, prior treatments).
  • Obtain informed consent.

2. Baseline Assessments:

  • Conduct a thorough physical examination and record vital signs.
  • Collect blood samples for baseline measurement of serum C3, AH50, and other relevant biomarkers.
  • Collect urine samples for baseline measurement of UPCR.
  • Review concomitant medications.

3. ARO-C3 Administration:

  • ARO-C3 is supplied as a solution for injection in a pre-filled syringe.
  • The recommended dose (e.g., 400 mg) is administered subcutaneously by a healthcare professional.
  • Rotate injection sites (e.g., abdomen, thigh, upper arm).
  • The dosing schedule in the clinical trial was on Day 1, Day 29, and Day 113.

4. Post-Administration Monitoring:

  • Monitor the patient for any immediate injection site reactions or systemic adverse events.
  • Schedule follow-up visits for safety assessments and pharmacodynamic measurements.
  • Collect blood and urine samples at specified time points (e.g., weekly, monthly) to assess changes in C3, AH50, UPCR, and other biomarkers.
  • Follow up with patients until the end of the study period (e.g., Day 169 in the AROC3-1001 trial).[1]

"Screening" [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Baseline" [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Dose1" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Dose 1\n(Day 1)"]; "Dose2" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Dose 2\n(Day 29)"]; "Dose3" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Dose 3\n(Day 113)"]; "Monitoring" [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "EndOfStudy" [shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End of Study\n(Day 169)"];

"Screening" -> "Baseline"; "Baseline" -> "Dose1"; "Dose1" -> "Dose2" [label="Monitoring"]; "Dose2" -> "Dose3" [label="Monitoring"]; "Dose3" -> "EndOfStudy" [label="Final Monitoring"]; }

Figure 2: ARO-C3 Clinical Trial Workflow.

ADA-011: A Monoclonal Antibody for Advanced Solid Tumors

ADA-011 is an investigational monoclonal antibody being developed by Adanate, Inc. for the treatment of advanced solid tumors. It is being evaluated as a monotherapy and in combination with PD-(L)1 inhibitors.[8][9][10]

Delivery Method and Formulation

ADA-011 is administered via intravenous (IV) infusion .[8][10] The clinical trial protocol specifies administration every 3 weeks (Q3W).[10] The formulation is a solution for intravenous use. Specific details about the excipients and concentration are not publicly available, which is typical for a Phase 1 investigational drug.

Mechanism of Action

ADA-011 is a monoclonal antibody that targets the leukocyte immunoglobulin-like receptor B (LILRB) family of immune checkpoint receptors.[11] LILRB receptors are expressed on various immune cells and, when engaged by their ligands (often found on cancer cells), they deliver inhibitory signals that suppress the anti-tumor immune response.

The proposed mechanism of action for ADA-011 is as follows:

  • Binding to LILRB: ADA-011 binds to LILRB receptors on immune cells.

  • Blocking Inhibitory Signals: This binding blocks the interaction between LILRB and its ligands, thereby preventing the transmission of inhibitory signals.

  • Immune Cell Activation: By blocking these "don't eat me" or "don't attack me" signals, ADA-011 is thought to restore the activity of immune cells, such as T cells and myeloid cells, enabling them to recognize and attack tumor cells.

When used in combination with a PD-(L)1 inhibitor, ADA-011 may have a synergistic effect by blocking two distinct immune checkpoint pathways, leading to a more robust anti-tumor immune response.[8][12][13][14]

cluster_1 ADA-011 Mechanism of Action Tumor Cell Tumor Cell PD-L1 PD-L1 LILRB Ligand LILRB Ligand Immune Cell Immune Cell LILRB LILRB PD-1 PD-1 ADA-011 ADA-011 ADA-011->LILRB Blocks Interaction Immune Suppression Immune Suppression LILRB->Immune Suppression PD-L1->PD-1 Inhibitory Signal PD-1->Immune Suppression LILRB Ligand->LILRB Inhibitory Signal Tumor Cell Killing Tumor Cell Killing Immune Suppression->Tumor Cell Killing Inhibition Reversed

Figure 3: ADA-011 Immune Checkpoint Blockade.
Quantitative Data Summary

As the Phase 1 clinical trial for ADA-011 (NCT05601219) is in its early stages, quantitative efficacy data are not yet publicly available. The primary objectives of this trial are to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of ADA-011.[9][10] Secondary objectives include evaluating the pharmacokinetic profile and preliminary anti-tumor activity (e.g., overall response rate).[10]

Experimental Protocol: Intravenous Administration of ADA-011 in a Phase 1 Oncology Trial

The following is a generalized protocol for the administration of an investigational monoclonal antibody like ADA-011 in a Phase 1 setting, based on the clinical trial design and standard oncology practices.

1. Patient Selection and Consent:

  • Enroll patients with histologically or cytologically confirmed advanced solid tumors who have exhausted standard treatment options.
  • Verify all inclusion/exclusion criteria, including performance status (e.g., ECOG ≤2) and adequate organ function.[9]
  • Obtain written informed consent.

2. Pre-infusion Procedures:

  • Perform baseline assessments, including physical exam, vital signs, ECG, and collection of blood for hematology, chemistry, and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
  • Administer any required premedications to mitigate potential infusion-related reactions.

3. ADA-011 Infusion:

  • ADA-011 is administered as an intravenous infusion.
  • The drug is typically diluted in a compatible IV fluid (e.g., 0.9% sodium chloride).
  • The infusion is administered over a specified period (e.g., 60-90 minutes) using an infusion pump.
  • The dosing schedule is every 3 weeks (one cycle).

4. Dose Escalation and Expansion:

  • The trial follows a dose-escalation design, where successive cohorts of patients receive increasing doses of ADA-011 to determine the maximum tolerated dose (MTD).[8]
  • Once the MTD or RP2D is established, dose-expansion cohorts may be enrolled to further evaluate safety and preliminary efficacy in specific tumor types.

5. Post-infusion Monitoring and Follow-up:

  • Monitor patients closely for infusion-related reactions during and after the infusion.
  • Conduct regular safety assessments, including monitoring for adverse events and laboratory abnormalities.
  • Collect blood samples at predetermined time points for PK and biomarker analysis.
  • Perform tumor assessments (e.g., via CT or MRI scans) at regular intervals (e.g., every 6-9 weeks) to evaluate anti-tumor response according to RECIST v1.1 criteria.[9]

"Patient Enrollment" [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pre-infusion" [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124", label="Pre-infusion\nAssessments"]; "IV Infusion" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="ADA-011 IV Infusion\n(Q3W)"]; "Post-infusion" [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124", label="Post-infusion\nMonitoring"]; "Tumor Assessment" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Tumor\nAssessment"]; "Next Cycle" [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Continue to\nNext Cycle"];

"Patient Enrollment" -> "Pre-infusion"; "Pre-infusion" -> "IV Infusion"; "IV Infusion" -> "Post-infusion"; "Post-infusion" -> "Tumor Assessment"; "Tumor Assessment" -> "Next Cycle"; }

Figure 4: ADA-011 Phase 1 Trial Cycle Workflow.

References

Application Notes and Protocols for AD011 (ADA-011) Standard Operating Procedure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the standard operating procedure for ADA-011, a monoclonal antibody targeting the Leukocyte Immunoglobulin-like Receptors B (LILRB) family of immune checkpoint receptors. ADA-011 has been investigated for its potential as a therapeutic agent in advanced solid tumors. The information presented here is based on the Phase 1 clinical trial NCT05601219 and preclinical literature on LILRB signaling.

ADA-011 is designed to block the inhibitory signaling of LILRB family members, thereby restoring and enhancing anti-tumor immune responses.[1] This document outlines the scientific rationale, experimental protocols, and data presentation related to the clinical investigation of ADA-011.

Scientific Rationale: The LILRB Signaling Pathway

The LILRB family of receptors are inhibitory immune checkpoints that play a crucial role in immune evasion by cancer cells.[1] LILRB1 (also known as ILT2), a prominent member of this family, is expressed on various immune cells, including macrophages, T cells, and Natural Killer (NK) cells.[2][3] Tumor cells can express the ligands for LILRB1, primarily MHC class I molecules, which act as a "don't eat me" signal to macrophages and inhibit the cytotoxic functions of T cells and NK cells.[3][4][5]

Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of LILRB1 become phosphorylated. This leads to the recruitment of phosphatases, such as SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, thereby dampening activating immune signals.[2] By blocking this interaction, ADA-011 is hypothesized to unleash the anti-tumor activity of these immune cells. The combination with a PD(L)-1 inhibitor is expected to have a synergistic effect by targeting two distinct immune checkpoint pathways.

ADA-011 Mechanism of Action

ADA_011_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., Macrophage, T Cell) Tumor Cell Tumor Cell MHC I MHC Class I LILRB1 LILRB1 MHC I->LILRB1 Binds Immune Cell Immune Cell SHP1/SHP2 SHP-1/SHP-2 Inhibitory Signal Inhibitory Signal Immune Activation Immune Cell Activation Tumor Cell Killing Tumor Cell Killing ADA-011 ADA-011 ADA-011->LILRB1 Blocks

Experimental Protocols

The following protocols are based on the Phase 1 clinical trial NCT05601219 for ADA-011.

Patient Population and Eligibility Criteria

A critical first step is the careful selection of the patient population.

Inclusion Criteria:

  • Adults (18 years or older).

  • Histologically or cytologically confirmed incurable or metastatic solid tumor that is advanced or recurrent.

  • Disease progression since the last antitumor therapy.

  • No existing recognized standard therapy.

  • Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.

  • Measurable disease as per RECIST v1.1.

  • Adequate organ function.[6][7]

Exclusion Criteria:

  • Treatment with systemic antineoplastic therapy within 2 weeks prior to the first dose.

  • Chronic use of corticosteroids (>10 mg daily of prednisone (B1679067) or equivalent) within 4 weeks prior to the first dose.

  • Major surgery within 4 weeks prior to the first dose.

  • Adverse events from prior anticancer therapy that have not resolved to Grade ≤1 (except for alopecia).

  • Known central nervous system (CNS) disease involvement.

  • Active uncontrolled viral, bacterial, or systemic fungal infection, including SARS-CoV-2.

  • History of severe, chronic, or active autoimmune disease.

  • Prior solid organ or allogeneic hematopoietic stem cell transplant.

  • Pregnancy or breastfeeding.[6][7]

Study Design and Treatment Administration

The study follows a dose-escalation and dose-expansion design.

Study Arms:

  • Monotherapy: ADA-011 administered intravenously.

  • Combination Therapy: ADA-011 administered intravenously in combination with a PD(L)-1 inhibitor.[8]

Dosing Regimen:

  • ADA-011 is administered as an intravenous (IV) infusion every 3 weeks (Q3W).[6][9]

  • The study consists of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase to further evaluate safety and preliminary efficacy.[8]

Experimental Workflow

Experimental_Workflow Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Baseline Assessment Baseline Assessment Enrollment->Baseline Assessment Treatment Cycle 1 (Day 1) Treatment Cycle 1 (Day 1) Baseline Assessment->Treatment Cycle 1 (Day 1) Safety Monitoring Safety Monitoring Treatment Cycle 1 (Day 1)->Safety Monitoring Pharmacokinetic Sampling Pharmacokinetic Sampling Treatment Cycle 1 (Day 1)->Pharmacokinetic Sampling Pharmacodynamic Assessment Pharmacodynamic Assessment Treatment Cycle 1 (Day 1)->Pharmacodynamic Assessment Subsequent Cycles Subsequent Cycles Safety Monitoring->Subsequent Cycles Pharmacokinetic Sampling->Subsequent Cycles Pharmacodynamic Assessment->Subsequent Cycles Tumor Assessment Tumor Assessment Tumor Assessment->Subsequent Cycles Subsequent Cycles->Tumor Assessment End of Treatment End of Treatment Subsequent Cycles->End of Treatment Follow-up Follow-up End of Treatment->Follow-up

Assessment and Endpoints

Primary Outcome Measures:

  • Incidence of Dose-Limiting Toxicities (DLTs).

  • Incidence of Adverse Events (AEs) and Serious Adverse Events (SAEs).

Secondary Outcome Measures:

  • Pharmacokinetics (PK):

    • Maximum concentration (Cmax) of ADA-011.

    • Area under the concentration-time curve (AUC) of ADA-011.[9]

  • Immunogenicity:

    • Number of participants positive for anti-drug antibodies (ADA) to ADA-011.[9]

  • Preliminary Efficacy:

    • Objective Response Rate (ORR) per RECIST v1.1.

    • Duration of Response (DOR).

    • Disease Control Rate (DCR).

    • Progression-Free Survival (PFS).

Detailed Methodologies
  • Safety and Tolerability Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0. Dose-limiting toxicities are generally defined as Grade 3 or higher toxicities deemed medically significant.[9]

  • Pharmacokinetic Analysis: Serum samples are collected at predetermined time points following ADA-011 infusion. The concentrations of ADA-011 are measured using a validated bioanalytical method, likely an enzyme-linked immunosorbent assay (ELISA) or a similar ligand-binding assay, to determine PK parameters such as Cmax and AUC.

  • Immunogenicity Assessment: Serum samples from participants are analyzed for the presence of anti-drug antibodies (ADAs) against ADA-011 using a neutralizing antibody assay.[9] This is typically a multi-tiered approach involving a screening assay, a confirmatory assay, and a characterization of the neutralizing potential of the detected ADAs.

  • Tumor Response Evaluation: Tumor assessments are performed at baseline and at regular intervals during the study using imaging techniques such as CT or MRI. Tumor response is evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Data Presentation

As the Phase 1 clinical trial for ADA-011 (NCT05601219) was terminated due to an internal company decision unrelated to safety, and no results have been publicly posted, quantitative data from the study is not available. The following tables are templates for how such data would be structured for presentation.

Table 1: Summary of Patient Demographics and Baseline Characteristics
CharacteristicADA-011 Monotherapy (N=X)ADA-011 + PD(L)-1 Inhibitor (N=Y)Total (N=Z)
Age, median (range)
Sex, n (%)
Male
Female
ECOG Status, n (%)
0
1
2
Tumor Type, n (%)
[Specify Type]
[Specify Type]
Prior Lines of Therapy
Median (range)
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
Adverse Event (by preferred term)ADA-011 Monotherapy (N=X)ADA-011 + PD(L)-1 Inhibitor (N=Y)
All Grades, n (%) Grade ≥3, n (%)
[Specify AE]
[Specify AE]
[Specify AE]
Table 3: Preliminary Efficacy Results (per RECIST v1.1)
OutcomeADA-011 Monotherapy (N=X)ADA-011 + PD(L)-1 Inhibitor (N=Y)
Objective Response Rate, n (%)
Complete Response (CR)
Partial Response (PR)
Disease Control Rate, n (%)
CR + PR + Stable Disease
Median Duration of Response
(months, 95% CI)
Median Progression-Free Survival
(months, 95% CI)

References

Application Notes and Protocols: Investigating the Synergistic Effect of AD011 (ARO-C3) in Combination with Iptacopan for Complement-Mediated Renal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dysregulation of the alternative pathway (AP) of the complement system is a key driver in the pathogenesis of several rare and severe renal diseases, including C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN).[1][2][3][4] The central role of complement component 3 (C3) in all three complement pathways makes it a prime therapeutic target. AD011 (also known as ARO-C3) is an investigational small interfering RNA (siRNA) therapeutic designed to inhibit the hepatic synthesis of C3, thereby reducing the overall levels of circulating C3 protein.[5][6][7] Iptacopan is an oral, first-in-class, small-molecule inhibitor of Factor B, a key serine protease in the alternative complement pathway. By inhibiting Factor B, Iptacopan prevents the formation of the AP C3 convertase (C3bBb), a critical amplification loop of the complement cascade.[8][9][10][11]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the combined effects of this compound and Iptacopan. The rationale for this combination therapy is to achieve a more profound and potentially synergistic inhibition of the complement cascade by targeting two distinct, critical nodes: the synthesis of the central C3 protein (this compound) and the amplification of the alternative pathway (Iptacopan). This dual-target approach is hypothesized to offer superior efficacy in reducing complement-mediated kidney damage compared to monotherapy with either agent alone.

Mechanism of Action

This compound is a GalNAc-conjugated siRNA that is actively taken up by hepatocytes.[7] Once inside the cell, it utilizes the RNA interference (RNAi) mechanism to specifically target and degrade the mRNA encoding for complement C3. This leads to a significant and sustained reduction in the production and secretion of C3 protein from the liver, the primary source of circulating C3.

Iptacopan, on the other hand, is a direct inhibitor of Factor B. It binds to Factor B and prevents its cleavage by Factor D, which is a necessary step for the formation of the active AP C3 convertase (C3bBb).[8][10] This action effectively dampens the amplification loop of the alternative pathway, which is often the primary driver of complement dysregulation in diseases like C3G.

The combination of this compound and Iptacopan offers a dual blockade of the complement system. This compound reduces the total pool of available C3, while Iptacopan inhibits the key amplification pathway that drives its pathological activation.

cluster_AP Alternative Pathway cluster_C3 Central Complement Cascade cluster_downstream Downstream Effects C3_H2O C3(H2O) C3_conv AP C3 Convertase (C3bBb) C3_H2O->C3_conv binds FB Factor B FB->C3_conv binds FD Factor D FD->C3_conv cleaves FB C3_protein C3 Protein C3_conv->C3_protein amplification loop Iptacopan Iptacopan Iptacopan->FB inhibits C3_mRNA C3 mRNA C3_mRNA->C3_protein translation C3a C3a (Anaphylatoxin) C3_protein->C3a cleavage C3b C3b (Opsonin) C3_protein->C3b cleavage This compound This compound (siRNA) This compound->C3_mRNA degrades Inflammation Inflammation C3a->Inflammation C3b->C3_conv positive feedback MAC Membrane Attack Complex (C5b-9) C3b->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis Kidney_Damage Kidney Damage Inflammation->Kidney_Damage Cell_Lysis->Kidney_Damage

Caption: Dual inhibition of the complement cascade by this compound and Iptacopan.

Data Presentation

The following tables present illustrative, hypothetical data for the in vitro and in vivo evaluation of this compound in combination with Iptacopan. This data is intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: In Vitro Inhibition of Alternative Pathway Activity

Treatment Group Concentration (nM) Serum C3 Level (% of Control) Serum Factor B Level (% of Control) AH50 Activity (% Inhibition)
Vehicle Control - 100 ± 5.2 100 ± 4.8 0 ± 3.1
This compound 10 45 ± 3.1 98 ± 5.5 52 ± 4.0
This compound 50 12 ± 2.5 97 ± 4.9 85 ± 3.3
Iptacopan 100 99 ± 4.7 101 ± 5.1 75 ± 2.8
Iptacopan 500 98 ± 5.0 99 ± 4.6 95 ± 2.1
This compound + Iptacopan 10 + 100 46 ± 3.5 100 ± 5.3 92 ± 2.5*
This compound + Iptacopan 50 + 100 13 ± 2.8 99 ± 4.8 99 ± 1.5**

*Illustrative data suggesting additive effect. *Illustrative data suggesting synergistic effect.

Table 2: In Vivo Efficacy in a Mouse Model of C3 Glomerulopathy

Treatment Group Dose (mg/kg) Serum C3 Reduction (%) Urine Protein/Creatinine Ratio (UPCR) Reduction (%) Glomerular C3 Deposition Score (0-4)
Vehicle Control - 0 ± 5 0 ± 8 3.8 ± 0.4
This compound 3 85 ± 6 40 ± 10 1.5 ± 0.5
Iptacopan 10 2 ± 4 55 ± 9 1.2 ± 0.6
This compound + Iptacopan 3 + 10 87 ± 5 75 ± 7* 0.5 ± 0.3**

*Illustrative data suggesting enhanced efficacy. *Illustrative data suggesting profound reduction in pathology.

Experimental Protocols

Protocol 1: In Vitro Assessment of Complement Activity in Human Serum

This protocol describes the use of an Alternative Pathway Hemolytic Assay (AH50) to measure the functional activity of the AP in serum treated with this compound and/or Iptacopan.

Materials:

  • Human serum from healthy donors

  • This compound (ARO-C3) and Iptacopan

  • Rabbit red blood cells (rRBCs)

  • Gelatin Veronal Buffer with Mg-EGTA (GVB-Mg-EGTA)

  • Spectrophotometer (plate reader)

  • 96-well U-bottom plates

Procedure:

  • Prepare serial dilutions of this compound and Iptacopan in GVB-Mg-EGTA.

  • In a 96-well plate, mix 50 µL of human serum (diluted 1:10 in GVB-Mg-EGTA) with 50 µL of the drug dilutions (or vehicle control).

  • Incubate the plate for 30 minutes at 37°C to allow for drug-target engagement.

  • Sensitize rRBCs by washing them three times in GVB-Mg-EGTA. Resuspend to a final concentration of 2x10⁸ cells/mL.

  • Add 50 µL of the sensitized rRBC suspension to each well of the serum-drug mixture.

  • Incubate for 60 minutes at 37°C with gentle shaking to allow for hemolysis.

  • Centrifuge the plate at 800 x g for 5 minutes to pellet intact rRBCs.

  • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of released hemoglobin.

  • Calculate the percentage of hemolysis for each condition relative to a 100% lysis control (rRBCs in water) and a 0% lysis control (rRBCs in GVB-Mg-EGTA).

  • The percentage inhibition of AH50 activity is calculated as: (1 - (Hemolysis_sample / Hemolysis_control)) * 100.

Protocol 2: Quantification of C3 and Factor B by ELISA

This protocol outlines the steps for a sandwich ELISA to measure the concentration of C3 and Factor B in serum samples.

Materials:

  • Human C3 and Factor B ELISA kits (commercially available kits are recommended)

  • Serum samples from in vitro or in vivo experiments

  • Wash buffer, substrate, and stop solution (typically provided in kits)

  • Microplate reader

Procedure:

  • Prepare standards and samples according to the ELISA kit manufacturer's instructions. Serum samples will likely require significant dilution (e.g., 1:100,000 for Factor B).

  • Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.

  • Incubate for 1-2 hours at 37°C.

  • Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.

  • Wash the plate as in step 4.

  • Add 100 µL of HRP-streptavidin conjugate to each well and incubate for 30 minutes at 37°C.

  • Wash the plate as in step 4.

  • Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm immediately.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of C3 or Factor B in the samples.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro Prepare Human Serum and Drug Dilutions incubate_drug Incubate Serum + Drugs (this compound and/or Iptacopan) 30 min @ 37°C start_vitro->incubate_drug split incubate_drug->split ah50 Perform AH50 Hemolytic Assay split->ah50 Functional Assay elisa Perform C3/Factor B ELISA split->elisa Protein Quantification analyze_ah50 Measure Hemolysis (OD 415nm) Calculate % Inhibition ah50->analyze_ah50 analyze_elisa Measure OD 450nm Calculate Protein Concentration elisa->analyze_elisa start_vivo Administer Drugs to C3G Mouse Model collect_samples Collect Serum and Urine at Timed Intervals start_vivo->collect_samples split_vivo collect_samples->split_vivo upcr Measure Urine Protein and Creatinine split_vivo->upcr serum_analysis Analyze Serum (C3 ELISA, AH50) split_vivo->serum_analysis histology Kidney Histology (C3 Deposition Staining) split_vivo->histology analyze_vivo Assess Efficacy: - UPCR Reduction - Serum Biomarkers - Histopathology Score upcr->analyze_vivo serum_analysis->analyze_vivo histology->analyze_vivo

Caption: Experimental workflows for evaluating this compound and Iptacopan.

Conclusion

The combination of this compound and Iptacopan represents a rational and promising therapeutic strategy for complement-mediated renal diseases. By targeting both the synthesis of C3 and the amplification of the alternative pathway, this dual-inhibition approach has the potential to provide a more comprehensive and effective blockade of the pathological processes driving these conditions. The protocols and illustrative data provided in these application notes are intended to guide researchers in the preclinical evaluation of this combination therapy. Further studies are warranted to fully elucidate the synergistic potential and to translate these findings into clinical applications for patients with C3G, IgAN, and other complement-driven diseases.

References

Troubleshooting & Optimization

AD011 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the research compound AD011. The following information is based on established methods for handling poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous media?

This is a common issue for compounds with low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous medium like PBS or cell culture media, the overall solvent polarity increases dramatically. This change can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.[1] It is crucial to keep the final DMSO concentration in your working solution low, typically at or below 0.1%, to minimize solvent toxicity to cells.[1]

Q2: What are the initial troubleshooting steps if I observe precipitation of this compound?

If you observe precipitation, consider these initial steps:[1]

  • Optimize DMSO Concentration: Instead of a single large dilution, try making intermediate dilutions of your concentrated stock in DMSO first. This can prevent localized high concentrations of this compound from immediately precipitating upon contact with the aqueous buffer.[1]

  • Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, use caution as prolonged heat can degrade some compounds.[1]

  • Sonication: A brief sonication in a water bath sonicator can help break up precipitate particles and aid in redissolving the compound.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

Q3: Are there alternative solvents or formulation strategies to improve this compound solubility?

Yes, several strategies can enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, after dissolving this compound in a minimal amount of an organic solvent, a water-miscible co-solvent can be added before the final dilution in aqueous media.[2]

  • Use of Surfactants: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) in the assay buffer can help maintain compound solubility in enzyme assays.[3] However, this approach may not be suitable for cell-based assays due to potential cytotoxicity at higher concentrations.[3]

  • Complexation: The use of cyclodextrins to form inclusion complexes is a technique used to improve the aqueous solubility and dissolution rate of poorly water-soluble drugs.[2][4]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[2][4]

Troubleshooting Guide: Step-by-Step Solutions

This guide provides a structured approach to resolving this compound solubility issues.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Solution Workflow:

start Precipitation Observed step1 Optimize Dilution Protocol (Add DMSO stock to buffer, vortex immediately) start->step1 step2 Gentle Warming (37°C) and/or Sonication step1->step2 If precipitation persists end_success This compound Solubilized step1->end_success Issue Resolved step3 Prepare Intermediate Dilutions in DMSO step2->step3 If precipitation persists step2->end_success Issue Resolved step4 Evaluate Alternative Solvents/Co-solvents step3->step4 If precipitation persists step3->end_success Issue Resolved step5 Consider Formulation Strategies (e.g., Surfactants, Cyclodextrins) step4->step5 If other solvents are not suitable step4->end_success Issue Resolved step5->end_success Issue Resolved end_fail Consult Further step5->end_fail If issues continue

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The solubility of a compound is highly dependent on the solvent and temperature. Below is a table summarizing general solubility expectations for a poorly soluble compound like this compound in common laboratory solvents.

SolventExpected SolubilityNotes
Water Very Low / Insoluble
Phosphate-Buffered Saline (PBS) Very Low / Insoluble
Dimethyl Sulfoxide (DMSO) HighA common stock solvent.
Ethanol Moderate to HighCan be used as a co-solvent.
Methanol Moderate
N,N-Dimethylformamide (DMF) HighAn alternative to DMSO.

Note: This table provides general guidance. The exact solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer to Avoid Precipitation

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer or pipettor for mixing

Procedure:

  • Prepare Intermediate Dilutions in DMSO (if necessary): From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1] This is particularly useful for preparing very low concentration working solutions.

  • Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO stock (or intermediate) to your pre-warmed (if appropriate) aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer and not the other way around. [1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]

Signaling Pathway Considerations

While the specific signaling pathway of this compound is not defined, many research compounds are developed as inhibitors or activators of specific pathways, such as kinase signaling cascades. The solubility of such compounds is critical for accurate in vitro and in vivo studies.

cluster_cell Cell cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound (Inhibitor) This compound->kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Technical Support Center: Optimizing AD011 Treatment Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AD011 for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For a novel compound like this compound with unknown potency, it is advisable to start with a broad concentration range. A common approach is to perform a logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and endpoint. A preliminary literature search for similar compounds can also help in defining a more targeted starting range.[1][2]

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time depends on the mechanism of action of this compound and the biological question you are addressing. For compounds that affect rapid signaling events, a short incubation of a few hours may be sufficient. For endpoints like cell viability or apoptosis, longer incubation times of 24, 48, or 72 hours are typically required.[1][3] It is recommended to perform a time-course experiment to determine the ideal duration for your specific experimental setup.[3]

Q3: What is the difference between IC50 and EC50?

A3: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required for 50% inhibition of a biological or biochemical function. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. For an inhibitory compound like this compound, the IC50 value for cell viability would be the concentration at which 50% of the cells are non-viable compared to an untreated control.

Troubleshooting Guide

Q4: I am observing high levels of cell death even at the lowest concentration of this compound. What should I do?

A4:

  • Expand the concentration range to lower concentrations: Your lowest concentration may still be too high. Try a concentration range that is several orders of magnitude lower (e.g., picomolar to nanomolar range).[3]

  • Reduce the incubation time: The compound may be acting very rapidly. Perform a time-course experiment with shorter incubation periods (e.g., 2, 4, 8, 12 hours).[3]

  • Assess the health of your cells before treatment: Ensure that your cells are healthy and not overly confluent before adding the compound, as stressed cells can be more sensitive to treatment.[3]

Q5: I am not observing any effect of this compound on my cells, even at the highest concentration. What could be the reason?

A5:

  • Check the compound's stability and solubility: Ensure that this compound is soluble in your cell culture medium and has not precipitated. Also, confirm the stability of the compound under your experimental conditions.[3] You should also follow the recommended storage conditions to maintain the drug's activity.[2]

  • Increase the concentration range: The effective concentration might be higher than the range you have tested.[3]

  • Increase the incubation time: The compound may require a longer duration to elicit a response.[3]

  • Verify the cell model: The cell line you are using may not express the target of this compound or may have resistance mechanisms.[3]

Q6: I am seeing high variability between my replicate wells. What are the possible causes?

A6:

  • Inconsistent cell seeding: Ensure that you have a single-cell suspension and that you are seeding the same number of cells in each well. Uneven cell distribution can lead to significant variability.[3]

  • Pipetting errors: Use calibrated pipettes and be consistent with your pipetting technique, especially when performing serial dilutions and adding reagents.[3]

  • Edge effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. To minimize this, you can avoid using the outermost wells or fill them with sterile PBS.[3]

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Concentration% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
1 nM98.2 ± 5.1
10 nM95.7 ± 4.8
100 nM75.3 ± 6.2
1 µM52.1 ± 5.5
10 µM15.8 ± 3.9
100 µM5.2 ± 2.1

Table 2: Example Time-Course Data for this compound at a Fixed Concentration (e.g., 1 µM)

Incubation Time (hours)% Cell Viability (Mean ± SD)
0100 ± 3.8
688.9 ± 5.3
1276.4 ± 6.1
2451.5 ± 5.7
4832.7 ± 4.9
7218.9 ± 3.3

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control (medium with the same concentration of solvent) and untreated control wells.[1]

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[1][3]

    • Incubate the plate for 2-4 hours at 37°C.[1]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1][3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding prepare_dilutions Prepare this compound Serial Dilutions add_treatment Add this compound to Cells prepare_dilutions->add_treatment incubate Incubate for a Defined Period (e.g., 24, 48, 72h) add_treatment->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibition P1 Pathway Component 1 (e.g., Ras) Receptor->P1 P2 Pathway Component 2 (e.g., Raf) P1->P2 P3 Pathway Component 3 (e.g., MEK) P2->P3 P4 Pathway Component 4 (e.g., ERK) P3->P4 Response Cellular Response (Proliferation, Survival) P4->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_tree cluster_no_effect cluster_high_death cluster_variability start Problem Encountered no_effect Is the compound soluble and stable? start->no_effect high_death Is cell death observed even at the lowest dose? start->high_death high_variability Are replicates inconsistent? start->high_variability check_solubility Action: Check solubility and stability. Test higher concentrations. no_effect->check_solubility Yes increase_time Action: Increase incubation time. no_effect->increase_time No check_cell_line Action: Verify target expression in the cell line. check_solubility->check_cell_line lower_concentration Action: Lower the concentration range (e.g., pM to nM). high_death->lower_concentration Yes shorter_time Action: Reduce incubation time. high_death->shorter_time No check_cell_health Action: Ensure cells are healthy before treatment. lower_concentration->check_cell_health check_seeding Action: Ensure consistent cell seeding. high_variability->check_seeding Yes check_pipetting Action: Verify pipette calibration and technique. high_variability->check_pipetting No avoid_edge Action: Avoid using outer wells of the plate. check_seeding->avoid_edge

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: AD011 Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific therapeutic or experimental agent designated "AD011" is not available in publicly accessible scientific literature or clinical trial databases. The following troubleshooting guide and frequently asked questions have been generated based on general principles and common challenges encountered with off-target effects in drug development and gene editing, which may be applicable to a hypothetical agent with such a designation.

Troubleshooting Guides

This section provides structured guidance for researchers encountering potential off-target effects during experiments with a novel therapeutic agent, hypothetically termed this compound.

Issue 1: Unexpected Cell Toxicity or Phenotype Observed

Symptoms:

  • Increased cell death in treated vs. control groups.

  • Altered cell morphology unrelated to the expected on-target effect.

  • Changes in proliferation rates that are inconsistent with the intended mechanism of action.

Possible Cause: The therapeutic agent may be interacting with unintended cellular targets, leading to cytotoxic or other phenotypic changes.

Troubleshooting Steps:

  • Confirm On-Target Activity:

    • Verify that the expected on-target effect is occurring at the tested concentrations.

    • Use a positive control for the intended pathway to ensure assay validity.

  • Dose-Response Analysis:

    • Perform a comprehensive dose-response curve to determine if the unexpected phenotype is dose-dependent and if there is a therapeutic window where the on-target effect is observed without the off-target toxicity.

  • Computational Prediction of Off-Targets:

    • Utilize in silico tools to predict potential off-target binding sites based on the structure of the therapeutic agent and known protein binding domains.

  • Unbiased Off-Target Identification:

    • Employ proteomic or genomic screening methods to identify unintended molecular interactions.

Experimental Workflow for Unbiased Off-Target Identification

experimental_workflow cluster_sample_prep Sample Preparation cluster_screening Screening Methods cluster_analysis Data Analysis & Validation Cell_Culture Treat cells with This compound or vehicle control Lysate_Prep Prepare cell lysates Cell_Culture->Lysate_Prep Proteomics Affinity Purification-Mass Spectrometry (AP-MS) or Thermal Proteome Profiling (TPP) Lysate_Prep->Proteomics Genomics CRISPR-Cas9 screen or RNA-seq Lysate_Prep->Genomics Data_Analysis Identify statistically significant hits Proteomics->Data_Analysis Genomics->Data_Analysis Hit_Validation Validate hits using orthogonal assays (e.g., Western Blot, qPCR) Data_Analysis->Hit_Validation Pathway_Analysis Perform pathway analysis on validated off-targets Hit_Validation->Pathway_Analysis

Caption: Workflow for identifying off-target effects of a therapeutic agent.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Symptoms:

  • Potent on-target activity observed in cell culture, but diminished or different effects seen in animal models.

  • Unexpected toxicity in vivo that was not predicted by in vitro assays.

Possible Cause:

  • Metabolism of the therapeutic agent in vivo may generate metabolites with different activity profiles.

  • The in vitro model may lack the complexity of the in vivo environment, including interactions with other cell types and tissues.

Troubleshooting Steps:

  • Metabolite Profiling:

    • Analyze plasma and tissue samples from treated animals to identify major metabolites of the therapeutic agent.

    • Synthesize identified metabolites and test their activity in vitro to determine if they contribute to the observed in vivo phenotype.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Correlate the concentration of the therapeutic agent and its metabolites in target tissues with the observed pharmacological effects.

  • Evaluation in More Complex In Vitro Models:

    • Utilize 3D cell cultures, organoids, or co-culture systems to better recapitulate the in vivo environment.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are unintended interactions of a therapeutic agent with molecular targets other than the one it was designed to modulate. These interactions can lead to a variety of adverse outcomes, including toxicity, reduced efficacy, and unexpected side effects. Mitigating off-target effects is a critical aspect of drug development to ensure the safety and effectiveness of a new therapy.

Q2: How can I proactively mitigate off-target effects during the design of a small molecule inhibitor?

A: Several strategies can be employed during the design phase to minimize off-target effects:

  • Structure-Based Design: Utilize computational modeling and structural biology to design molecules with high specificity for the intended target's binding site.

  • Selectivity Screening: Screen the lead compound against a panel of related and unrelated targets (e.g., kinases, GPCRs) to identify and engineer out potential off-target interactions.

  • Optimize Physicochemical Properties: Fine-tune properties like solubility and cell permeability to ensure the drug preferentially accumulates in the target tissue, thereby reducing systemic exposure and the likelihood of off-target interactions in other tissues.

Signaling Pathway: Hypothetical Off-Target Interaction

The following diagram illustrates a hypothetical scenario where "this compound", intended to inhibit Target Protein A, also inadvertently activates an unrelated signaling pathway through Off-Target Protein X.

signaling_pathway cluster_intended Intended On-Target Pathway cluster_off_target Unintended Off-Target Pathway AD011_on This compound TargetA Target Protein A AD011_on->TargetA Inhibits DownstreamA Downstream Effector A TargetA->DownstreamA Blocked Signal CellularResponse_on Desired Cellular Response DownstreamA->CellularResponse_on Leads to AD011_off This compound TargetX Off-Target Protein X AD011_off->TargetX Activates DownstreamX Downstream Effector X TargetX->DownstreamX Signal Transduction CellularResponse_off Adverse Cellular Response DownstreamX->CellularResponse_off Leads to

Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.

Q3: What are some established experimental methods to confirm a suspected off-target interaction?

A: Once a potential off-target has been identified, several methods can be used for validation:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity of the therapeutic agent to the purified off-target protein.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Genetic Knockdown/Knockout: Silencing the expression of the suspected off-target gene (e.g., using siRNA or CRISPR) should abolish the off-target effect if the hypothesis is correct.

Q4: If I identify a significant off-target effect, what are the next steps?

A: The course of action depends on the nature and severity of the off-target effect:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to identify modifications that reduce binding to the off-target while maintaining on-target potency.

  • Risk-Benefit Assessment: If the off-target effect is observed at concentrations significantly higher than the therapeutic dose, it may be considered an acceptable risk. However, if the therapeutic window is narrow, further optimization is necessary.

  • Repurposing: In some cases, an off-target effect may be therapeutically beneficial, opening up possibilities for repurposing the drug for a different indication.

Data Summary Tables

Table 1: Hypothetical Off-Target Screening Results for this compound

Potential Off-TargetAssay TypeBinding Affinity (Kd)On-Target Affinity (Kd)Selectivity Ratio (Off-Target/On-Target)
Kinase XKinomeScan500 nM10 nM50
GPCR YRadioligand Binding1.2 µM10 nM120
Ion Channel ZElectrophysiology> 10 µM10 nM> 1000

Table 2: Experimental Protocols for Off-Target Validation

ExperimentMethodology
Cellular Thermal Shift Assay (CETSA) 1. Treat intact cells with this compound or vehicle control. 2. Heat cells to a range of temperatures. 3. Lyse cells and separate soluble and aggregated protein fractions by centrifugation. 4. Analyze the amount of soluble target protein at each temperature by Western Blot or Mass Spectrometry.
CRISPR-Cas9 Knockout Validation 1. Design and validate sgRNAs targeting the suspected off-target gene. 2. Transfect cells with Cas9 and the validated sgRNA to generate knockout cell lines. 3. Confirm knockout by sequencing and Western Blot. 4. Treat knockout and wild-type cells with this compound and assess for the presence or absence of the off-target phenotype.
Affinity Purification-Mass Spectrometry (AP-MS) 1. Immobilize a tagged version of this compound onto beads. 2. Incubate beads with cell lysate to allow for protein binding. 3. Wash beads to remove non-specific binders. 4. Elute bound proteins and identify them by liquid chromatography-mass spectrometry (LC-MS).

Technical Support Center: Improving AD011 Stability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the novel small molecule inhibitor, AD011. Our goal is to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability-related problems with this compound in a question-and-answer format.

Question: My this compound stock solution shows precipitation after storage. What should I do?

Answer: Precipitation of your this compound stock solution can be due to poor solubility or degradation into an insoluble product.[1]

  • Recommendation:

    • Prepare a more dilute stock solution.

    • Consider using a different solvent system. A small percentage of a co-solvent like DMSO or ethanol (B145695) can sometimes improve solubility.[1]

    • Always visually inspect your stock solution for precipitates before preparing working solutions.[2]

    • To determine if the precipitate is the parent compound or a degradant, you can analyze it using techniques like HPLC/LC-MS.[1]

Question: I am observing inconsistent results between experiments using this compound. What could be the cause?

Answer: Inconsistent results are a common challenge and can stem from several factors related to the handling of this compound.

  • Potential Causes & Solutions:

    • Inconsistent Solution Preparation: Standardize your protocol for preparing this compound solutions to ensure consistency across all experiments.[1]

    • Variable Storage: Adhere to strict storage guidelines for your this compound solutions. It is often best to prepare fresh solutions for each experiment.[1]

    • Cell Culture Variability: Ensure you are using cells within a defined and low-passage number range, and maintain consistent cell seeding density.[2]

    • Incubation Time: Standardize the incubation time with this compound across all experiments, as its effects can be time-dependent.[2]

Question: I see new peaks appearing in my HPLC/LC-MS analysis of this compound over time. What does this indicate?

Answer: The appearance of new peaks over time in your analytical run is a strong indicator of compound degradation.[1]

  • Next Steps:

    • Identify Degradation Products: Characterize the new peaks to understand the degradation pathway of this compound.

    • Mitigate Degradation: Based on the degradation mechanism, you can implement strategies to improve stability. For instance, if oxidation is suspected, consider adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer.[1] If hydrolysis is the issue, adjusting the pH of your buffer to a more stable range can be effective.[1]

Question: The biological activity of this compound seems to decrease in my cell-based assays. Why might this be happening?

Answer: A loss of this compound activity in cell-based assays can be due to several factors within the experimental setup.

  • Troubleshooting Steps:

    • Degradation in Culture Medium: Assess the stability of this compound directly in your specific cell culture medium over the time course of your experiment.

    • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic tubes and assay plates, reducing the effective concentration. Using low-binding plates or adding a small amount of a non-ionic surfactant can help mitigate this.[1]

    • Poor Cell Permeability: Evaluate the cell permeability of this compound using standard assays to ensure it is reaching its intracellular target.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of small molecule degradation in aqueous buffers?

A1: The most common causes of degradation for small molecules like this compound in aqueous solutions are:

  • Hydrolysis: Cleavage of the molecule by water, which can be catalyzed by acidic or basic conditions. This is particularly relevant for compounds containing ester or amide groups.[1]

  • Oxidation: Sensitivity to dissolved oxygen or light, especially for electron-rich molecules.[1]

  • Solubility Issues: Poor solubility leading to precipitation, which can be mistaken for degradation.[1]

Q2: How can I perform a quick stability assessment of this compound in a new buffer?

A2: A preliminary stability study can be conducted by preparing a solution of this compound at a known concentration in the buffer of interest. Aliquots of this solution can then be incubated under different conditions (e.g., varying temperatures) and analyzed at several time points by a suitable analytical method like HPLC to monitor the concentration of the parent compound.[1]

Q3: What should I do if this compound shows cytotoxicity at the desired effective concentration?

A3: High cytotoxicity can obscure the specific on-target effects of this compound. It is important to distinguish between targeted anti-proliferative effects and general toxicity.[2]

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[2]

  • Use Lower, Non-toxic Concentrations: Conduct your functional assays at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[2]

Q4: How can I confirm that the observed experimental effects are due to on-target inhibition by this compound?

A4: Confirming on-target activity is crucial in drug development.[2] Consider the following approaches:

  • Use a Structurally Different Inhibitor: If another inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[2]

  • Perform a Dose-Response Curve: A clear relationship between the concentration of this compound and the biological effect, consistent with its known IC50, suggests on-target activity.[2]

  • Rescue Experiment: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by this compound.[2]

Quantitative Data Summary

The following tables provide example data on the stability and solubility of this compound under various conditions.

Table 1: Stability of this compound in Different Buffers at 37°C over 24 Hours

Buffer (pH)% Remaining this compound at 4 hours% Remaining this compound at 8 hours% Remaining this compound at 24 hours
PBS (7.4)95%88%75%
Citrate (5.0)98%96%92%
Tris (8.5)85%72%55%

Table 2: Solubility of this compound in Common Solvents

SolventMaximum Solubility (mM)
DMSO100
Ethanol25
Water<0.1
PBS (pH 7.4)0.5

Experimental Protocols

Protocol 1: Assessing this compound Stability in Aqueous Buffer

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Working Solution:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer.

  • Incubation:

    • Aliquot the working solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]

  • Analysis:

    • Immediately analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining.

    • Calculate the percentage of this compound remaining relative to the 0-hour time point.

Visualizations

Signaling Pathway

AD011_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein This compound This compound This compound->Kinase2 Inhibition TranscriptionFactor Transcription Factor TargetProtein->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental Workflow

Experimental_Workflow cluster_troubleshooting Stability Checkpoints start Start: Prepare this compound Stock check_stock Check Stock Solution for Precipitation start->check_stock prepare_cells Prepare Cell Culture treat_cells Treat Cells with this compound prepare_cells->treat_cells check_medium_stability Assess this compound Stability in Culture Medium treat_cells->check_medium_stability incubate Incubate for Defined Period lyse_cells Lyse Cells incubate->lyse_cells analyze Analyze (e.g., Western Blot, qPCR) lyse_cells->analyze data_analysis Data Analysis analyze->data_analysis end End: Interpret Results data_analysis->end check_stock->prepare_cells check_medium_stability->incubate

Caption: General experimental workflow for cell-based assays with this compound.

References

AD011 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with AD011. The following information is designed to provide clear, actionable solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve sources of variability in your this compound experiments.

High Variability Between Replicates

Question: My replicate wells or samples show high variability. What are the common causes and how can I fix this?

Answer: High variability between replicates, often indicated by a high coefficient of variation (CV), is a frequent issue. For most assays, a CV of <20% is desirable.[1] Several factors can contribute to this problem:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure your pipettes are properly calibrated and use proper pipetting techniques to avoid introducing errors. Thoroughly mix all reagents and samples before aliquoting.[1][2][3][4]

  • Cell Seeding Density: Uneven cell distribution in multi-well plates can lead to significant differences between wells. Ensure your cell suspension is homogenous by gently mixing between plating. To minimize the "edge effect," consider allowing the plate to sit at room temperature for 15-60 minutes before placing it in the incubator to allow for even cell settling.[5]

  • Edge Effects: Wells on the periphery of a microplate are more susceptible to evaporation and temperature fluctuations, leading to the "edge effect."[1][6][7][8] To mitigate this, you can:

    • Fill the outer wells with sterile media or water and exclude them from your analysis.[6][7][9]

    • Use specially designed low-evaporation lids or seal plates with breathable tape for cell-based assays or sealing tape for biochemical assays.[7][9]

    • Ensure plates and reagents are equilibrated to room temperature before use to minimize temperature gradients.[1]

  • Bubbles in Wells: Air bubbles can interfere with optical readings and reagent distribution. Be careful to avoid introducing bubbles during pipetting and remove any that form before proceeding.[1][2][4]

Inconsistent Results Between Experiments

Question: I am observing significant batch-to-batch or day-to-day variability in my this compound assay. What could be the cause?

Answer: Inconsistent results across different experiments can often be traced back to subtle changes in reagents, cell culture conditions, or environmental factors.

  • Cell Culture Conditions: The health and state of your cells are critical. To reduce variability:

    • Obtain cell lines from reputable sources like the American Type Culture Collection (ATCC) to avoid misidentified or contaminated lines.[10][11] Studies have shown that 18-36% of cell lines may be misidentified.[10]

    • Routinely test for mycoplasma contamination, which can alter cellular responses.[10][12]

    • Standardize cell culture conditions, including media composition, passage number, and seeding density.[10] Phenotypic drift can occur after several passages, so it's recommended to limit the number of passages.[10]

    • Using cryopreserved cell stocks for screening can reduce variability by ensuring a consistent starting cell population for each experiment.[10]

  • Reagent Quality and Storage:

    • Lot-to-lot variability in reagents, especially antibodies and sera, can be a significant source of inconsistency.[13] Consider pre-qualifying large batches of critical reagents.

    • Ensure all reagents are stored under the recommended conditions and have not expired. Repeated freeze-thaw cycles can degrade reagents.[14]

  • Environmental Factors: Maintain consistent temperature and humidity in your incubator to prevent evaporation.[5][15] Limit the number of times the incubator door is opened.[15]

High Background Signal

Question: My assay is showing a high background signal, which is reducing my signal-to-noise ratio. What are the likely causes?

Answer: High background can obscure your results and is often due to issues with blocking, washing, or antibody concentrations.

  • Inadequate Blocking: Insufficient blocking can lead to non-specific binding of antibodies.[2][16][17] Ensure you are using an appropriate blocking agent and that the incubation time is sufficient.

  • Antibody Concentration: The concentration of your primary or secondary antibodies may be too high, leading to non-specific binding.[2][18] It is important to titrate your antibodies to find the optimal concentration.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies, contributing to high background.[16][17]

Data Presentation

The following tables provide a summary of common quantitative parameters to help guide your experimental setup and data analysis.

Table 1: Acceptable Coefficients of Variation (%CV) for Replicates

Assay TypeAcceptable %CV
Cell-Based Assays< 20%
ELISA< 15-20%[1]
qPCR< 15%

Table 2: Common Sources of Error and Recommended Solutions

IssuePotential CauseRecommended Solution
High Replicate Variability Inconsistent pipettingCalibrate pipettes, use proper technique, mix reagents thoroughly.[1][2]
Uneven cell seedingEnsure homogenous cell suspension, allow plate to settle before incubation.[5]
Edge effectsAvoid using outer wells, use low-evaporation lids or sealing tape.[6][7][9]
Batch-to-Batch Variability Cell line inconsistencyUse low-passage cells, standardize culture conditions, test for mycoplasma.[10]
Reagent lot differencesPrequalify and reserve large lots of critical reagents.[13]
High Background Inadequate blockingOptimize blocking agent and incubation time.[2][17]
Antibody concentration too highTitrate primary and secondary antibodies.[2][18]
Insufficient washingIncrease the number and duration of wash steps.[16][17]

Experimental Protocols

Below is a generalized protocol for a cell-based assay in a 96-well plate. This should be adapted to the specific requirements of your this compound experiment.

Generic Cell-Based Assay Protocol

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine cell viability and concentration.

    • Dilute the cell suspension to the desired seeding density in pre-warmed cell culture medium.

    • Gently swirl the cell suspension frequently to ensure a homogenous mixture.

    • Seed cells into a 96-well plate. To minimize the edge effect, consider adding sterile media to the perimeter wells and using only the inner 60 wells for the experiment.[6]

    • Allow the plate to sit at room temperature for 15-30 minutes to ensure even cell distribution before placing it in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment:

    • After allowing cells to adhere (typically overnight), prepare serial dilutions of your test compound (this compound).

    • Carefully remove the old media from the wells and replace it with media containing the desired concentrations of the compound.

    • Include appropriate controls (e.g., vehicle control, positive control, negative control).

    • Return the plate to the incubator for the specified treatment duration.

  • Assay Readout:

    • Following treatment, perform the assay readout according to the manufacturer's instructions (e.g., addition of a viability reagent, lysis for protein analysis, etc.).

    • Ensure all reagents are equilibrated to room temperature before addition.

    • Read the plate on a plate reader at the appropriate wavelength.

Visualizations

The following diagrams illustrate key concepts related to experimental design and troubleshooting.

Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces

Caption: A hypothetical signaling pathway initiated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Reagent_Prep Reagent Preparation Compound_Treatment Compound Treatment Reagent_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Assay_Readout Assay Readout Compound_Treatment->Assay_Readout Data_Acquisition Data Acquisition Assay_Readout->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Troubleshooting_Tree Start High Experimental Variability Check_Replicates High CV in Replicates? Start->Check_Replicates Check_Batches Inconsistent Between Batches? Start->Check_Batches Pipetting Review Pipetting Technique Check_Replicates->Pipetting Yes Cell_Seeding Check Cell Seeding Protocol Check_Replicates->Cell_Seeding Yes Edge_Effects Investigate Edge Effects Check_Replicates->Edge_Effects Yes Cell_Culture_Drift Assess Cell Culture Conditions Check_Batches->Cell_Culture_Drift Yes Reagent_Variability Check Reagent Lots & Storage Check_Batches->Reagent_Variability Yes

References

Technical Support Center: AD011 In Vitro Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing AD011 in in vitro toxicity studies. Below you will find troubleshooting guides and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guides

This section addresses specific technical challenges that may arise during the in vitro assessment of this compound.

Problem Potential Cause Recommended Solution
High Variability in Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Perform a cell seeding optimization experiment to find the linear range of the assay.[1]
Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using a multichannel pipette for consistency.[2][3]
Edge effects in microplates.Evaporation in the outer wells can concentrate compounds and affect cell growth.[4] To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Cell health and passage number.Use cells in the logarithmic growth phase and maintain a consistent, low passage number, as high-passage cells can exhibit altered characteristics and responses.[5][6]
Inconsistent Results Between Different Cytotoxicity Assays (e.g., MTT vs. LDH) Different assays measure distinct cellular endpoints.An MTT assay measures metabolic activity, while an LDH assay detects loss of cell membrane integrity.[7][8] A compound might decrease metabolic activity without causing immediate membrane rupture. It is crucial to select assays that align with the expected mechanism of action.[7]
Time-dependent effects of this compound.The cytotoxic effects of this compound may manifest at different rates. Perform a time-course experiment to determine the optimal endpoint for each assay.[1]
High Background Signal in Control Wells Solvent (e.g., DMSO) toxicity.The final concentration of the solvent used to dissolve this compound may be toxic to the cells. Ensure the solvent concentration is low (typically <0.5% for DMSO) and include a vehicle-only control in your experiments.[1][7]
Suboptimal cell culture conditions.Over-confluency or nutrient depletion in control wells can lead to spontaneous cell death and high background.[1] Ensure cells are healthy and seeded at an appropriate density.
Contamination (e.g., Mycoplasma).Mycoplasma contamination can affect cell health and assay performance. Regularly test cell cultures for mycoplasma.[6]
Low Signal or Absorbance Readings Insufficient cell number.Increase the cell seeding density after performing a titration to find the optimal number of cells per well.[1]
Insufficient incubation time.The incubation time with the assay reagent may be too short. Optimize the incubation period by performing a time-course experiment.[1]
Reagent issues.Ensure assay reagents are prepared fresh and have been stored correctly to avoid degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound-induced cytotoxicity?

A1: While the precise mechanism is under investigation, compounds with structures similar to this compound, particularly those containing aziridine (B145994) moieties, are known to act as alkylating agents.[9] This suggests this compound may induce cytotoxicity by forming adducts with DNA, which distorts the DNA double helix. This damage can interfere with DNA replication and transcription, ultimately leading to apoptosis.[9] Cells deficient in DNA repair pathways, such as Nucleotide Excision Repair (NER), may be particularly sensitive to this compound.[9]

Q2: Which cell lines are recommended for testing this compound toxicity?

A2: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cancer cell lines (e.g., HeLa, A549, MCF-7) or non-cancerous lines (e.g., HEK293, NIH/3T3) can be used.[1] If investigating a specific anticancer potential, a panel of cancer cell lines from different tissues is recommended.[9] For mechanistic studies, using cell lines with known deficiencies in DNA repair pathways can be informative.[9] It is critical to source cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure cell line identity and avoid cross-contamination issues.[10]

Q3: Which cytotoxicity assay is most appropriate for this compound?

A3: A multi-assay approach is recommended for a comprehensive toxicity profile.

  • MTT or WST-1 Assay: Good for initial screening to assess effects on metabolic activity.

  • LDH Release Assay: Measures loss of membrane integrity, an indicator of necrosis or late apoptosis.[11][12]

  • Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V staining): Recommended to determine if this compound induces programmed cell death, which is a common outcome for DNA-damaging agents.[13]

Q4: How should I interpret conflicting IC50 values from different assays?

A4: Discrepancies in IC50 values between assays are common and provide mechanistic insights.[7] For instance, a lower IC50 in an MTT assay compared to an LDH assay might suggest that this compound is cytostatic (inhibits proliferation) or reduces metabolic activity at concentrations lower than those that cause outright cell lysis. Combining data from multiple endpoints provides a more complete picture of the compound's cellular effects.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant samples.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Include controls for maximum LDH release (by lysing untreated cells) and background.

Visualizations

AD011_Mechanism_of_Action cluster_cell Cell This compound This compound DNA Nuclear DNA This compound->DNA Enters Nucleus DNA_Adducts DNA Adducts DNA->DNA_Adducts Alkylation Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block Caspase_Cascade Caspase Cascade Activation Replication_Block->Caspase_Cascade Triggers Damage Response Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

troubleshooting_workflow start High Variability in Assay? check_seeding Verify Cell Seeding Protocol start->check_seeding Yes check_pipetting Check Pipette Calibration and Technique check_seeding->check_pipetting check_plates Evaluate for Edge Effects check_pipetting->check_plates check_cells Confirm Low Passage Number and Cell Health check_plates->check_cells resolve Problem Resolved check_cells->resolve If Improved no_resolve Issue Persists: Consult Further check_cells->no_resolve If Not Improved

Caption: Decision tree for troubleshooting high data variability.

References

Technical Support Center: Refining AD011 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "AD011" yielded information on two distinct investigational drugs: ADS-011 (ARO-C3) for complement-mediated kidney disease and ADA-011 for advanced solid tumors. As the specific context of your query is unclear, this technical support center has been structured as a template. Please replace the placeholder information with data relevant to the specific "this compound" compound you are researching.

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for this compound in preclinical in vivo models?

A1: The optimal starting duration for this compound treatment in preclinical models is dependent on the specific animal model and the targeted disease indication. For initial efficacy studies, a treatment course of 4-6 weeks is often a reasonable starting point. However, it is crucial to consult preliminary pharmacokinetic (PK) and pharmacodynamic (PD) data to inform this decision. For instance, a Phase 1 study of ADA-011 in adults with advanced solid tumors was expected to last from 6 to 24 months.[1]

Q2: How can I determine if the chosen treatment duration is sufficient to observe a therapeutic effect?

A2: Therapeutic effect can be assessed by monitoring relevant biomarkers and clinical endpoints throughout the study. We recommend establishing baseline measurements before initiating treatment and performing subsequent assessments at regular intervals (e.g., weekly or bi-weekly). A significant change from baseline in the treated group compared to the control group would indicate a therapeutic response. For example, in studies of ADA-011 for solid tumors, measurable disease per RECIST v1.1 criteria is a key endpoint.[2]

Q3: What are the common signs of toxicity associated with prolonged this compound treatment?

A3: Common signs of toxicity can include weight loss, changes in behavior, and alterations in hematological and serum chemistry parameters. It is essential to establish a comprehensive monitoring plan that includes daily cage-side observations and periodic blood sample collection for analysis. The exclusion criteria for the ADA-011 clinical trial included prior drug-related CNS toxicity of NCI CTCAE Grade ≥3, suggesting that CNS toxicity is a potential concern.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No observable therapeutic effect at the end of the planned treatment duration. - Insufficient treatment duration. - Suboptimal dosing. - Drug instability or improper storage. - Model resistance to this compound.- Extend the treatment duration in a subset of animals. - Perform a dose-response study to identify the optimal dose. - Verify the integrity and storage conditions of the this compound compound. - Consider using an alternative or more sensitive preclinical model.
Significant toxicity observed early in the treatment course. - Dose is too high. - Rapid drug metabolism leading to toxic byproducts. - Off-target effects of this compound.- Reduce the dose or the frequency of administration. - Conduct a thorough pharmacokinetic analysis to understand drug metabolism. - Perform in vitro screening against a panel of related targets to assess specificity.
High variability in response between subjects. - Inconsistent drug administration. - Genetic or physiological variability within the animal cohort. - Differences in disease progression at the start of treatment.- Ensure consistent and accurate dosing for all subjects. - Increase the sample size to improve statistical power. - Stratify animals based on baseline disease severity before randomizing to treatment groups.

Experimental Protocols

Protocol: In Vivo Efficacy Study for this compound
  • Animal Model: Select a relevant animal model for the disease indication of interest. For example, for complement-mediated kidney disease, a mouse model of C3 glomerulopathy could be used.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Collect baseline data, including body weight, relevant biomarkers from blood or urine, and any initial disease-specific measurements.

  • Randomization: Randomly assign animals to treatment and control groups.

  • Drug Administration: Prepare this compound according to the manufacturer's instructions. Administer the drug via the appropriate route (e.g., intravenous, intraperitoneal, oral gavage) at the predetermined dose and frequency. The control group should receive a vehicle control.

  • Monitoring: Monitor animals daily for any signs of toxicity. Record body weights at least twice weekly. Collect blood and/or urine samples at regular intervals to assess biomarkers and pharmacokinetics.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for histological and molecular analysis to determine the therapeutic efficacy of this compound.

Signaling Pathway

AD011_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment This compound This compound Target_Receptor Target_Receptor This compound->Target_Receptor Binds and Inhibits Downstream_Kinase_1 Downstream_Kinase_1 Target_Receptor->Downstream_Kinase_1 Inhibition Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Modulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to Experimental_Workflow A 1. Preclinical Model Selection B 2. Baseline Data Collection A->B C 3. Randomization into Groups B->C D 4. This compound Treatment Administration C->D E 5. In-life Monitoring (Toxicity & Efficacy) D->E F 6. Terminal Endpoint Analysis E->F G 7. Data Interpretation & Duration Refinement F->G

References

Technical Support Center: Synthesis of Compound AD011

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Compound AD011.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of Compound this compound.

Problem ID Issue Potential Causes Recommended Solutions
This compound-T01 Low reaction yield - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature or time. - Impure reagents or solvents.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Optimize temperature and reaction time based on small-scale trials. - Use freshly distilled or high-purity reagents and solvents.
This compound-T02 Formation of significant byproducts - Incorrect stoichiometry of reactants. - Reaction temperature is too high, leading to side reactions. - Presence of moisture or air for sensitive reactions.- Carefully control the stoichiometry of reactants. - Perform a temperature optimization study. - Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions.
This compound-T03 Difficulty in product purification - Product co-elutes with impurities during chromatography. - Product is insoluble in common recrystallization solvents. - Product degradation on silica (B1680970) gel.- Screen different solvent systems for column chromatography. - Try alternative purification methods like preparative HPLC or crystallization from a different solvent mixture. - Use a deactivated silica gel or an alternative stationary phase like alumina.
This compound-T04 Inconsistent batch-to-batch results - Variability in the quality of starting materials. - Inconsistent reaction setup and conditions. - Differences in work-up and purification procedures.- Qualify all starting materials before use. - Standardize all reaction parameters and document them meticulously. - Develop and adhere to a strict, detailed standard operating procedure (SOP).

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the key coupling step in the this compound synthesis?

A1: The optimal temperature for the palladium-catalyzed cross-coupling step is typically between 80-100 °C. However, it is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions, as variations in catalyst batch, ligand, and substrate purity can affect the outcome.

Q2: How can I minimize the formation of the common impurity, Impurity-X, during the synthesis?

A2: Impurity-X is often formed due to a side reaction involving the starting materials. To minimize its formation, ensure that the nucleophilic starting material is added slowly to the reaction mixture. Maintaining a consistent reaction temperature and using a high-purity catalyst can also significantly reduce the formation of this byproduct.

Q3: What is the recommended method for purifying the final Compound this compound?

A3: The recommended purification method is flash column chromatography on silica gel using a gradient elution of ethyl acetate (B1210297) in hexanes. For higher purity, a subsequent recrystallization from a mixture of ethanol (B145695) and water can be performed.

Q4: My final product shows a lower-than-expected potency in the biological assay. What could be the cause?

A4: Lower potency can be attributed to several factors. Firstly, ensure the purity of your compound is high, as residual impurities can interfere with the assay. Secondly, verify the structural integrity of the compound using techniques like NMR and mass spectrometry to rule out any degradation or isomerization. Finally, ensure proper handling and storage of the compound, as it may be sensitive to light or temperature.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling
  • To an oven-dried flask, add aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add degassed solvent (e.g., Dioxane/Water mixture) via syringe.

  • Heat the reaction mixture to the optimized temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: Reagents & Solvents reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Heating & Stirring (e.g., 90°C, 12h) reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis end Final Product: Compound this compound analysis->end

Caption: Experimental workflow for the synthesis of Compound this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield byproducts Significant Byproducts? start->byproducts purification_issue Purification Difficulty? start->purification_issue check_completeness Check Reaction Completeness low_yield->check_completeness Yes optimize_conditions Optimize Temp/Time low_yield->optimize_conditions Yes check_reagents Verify Reagent Purity low_yield->check_reagents Yes check_stoichiometry Verify Stoichiometry byproducts->check_stoichiometry Yes optimize_temp Lower Reaction Temperature byproducts->optimize_temp Yes anhydrous_conditions Ensure Anhydrous Conditions byproducts->anhydrous_conditions Yes screen_solvents Screen Chromatography Solvents purification_issue->screen_solvents Yes alt_purification Try Alternative Purification purification_issue->alt_purification Yes deactivated_silica Use Deactivated Silica purification_issue->deactivated_silica Yes

Caption: Troubleshooting decision tree for this compound synthesis challenges.

AD011 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD011, a selective Janus Kinase 1 (JAK1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to offer troubleshooting solutions for common issues encountered during in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Janus Kinase 1 (JAK1). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK1 enzyme.[1][2] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4][5] By blocking this critical step in the JAK-STAT signaling pathway, this compound effectively inhibits the downstream signaling of various pro-inflammatory cytokines that are dependent on JAK1.[3][6][7]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line is critical and should be guided by the specific research question. It is essential that the chosen cells express the necessary components of the JAK-STAT pathway, including the relevant cytokine receptors and JAK1.[8] For general potency and selectivity profiling, cell lines with a known functional JAK-STAT pathway, such as various hematopoietic cell lines, are often used.[9] It is important to consider that cancer cell lines may have mutations that could affect the experimental outcome.[8] For studying specific cytokine signaling, a cell line known to respond to that particular cytokine should be chosen.

Q3: What are the essential controls to include in my cell-based assays with this compound?

A3: Appropriate controls are crucial for the accurate interpretation of your data.[10] Key controls include:

  • Vehicle Control (e.g., DMSO): This represents 0% inhibition and is used for data normalization.

  • Positive Control: A known activator of the JAK-STAT pathway (e.g., a specific cytokine like IL-6 or IFN-γ) to ensure the signaling pathway is active in your experimental system.

  • Reference Inhibitor Control: A well-characterized JAK1 inhibitor with a known IC50 value to validate the assay setup.

  • No-Cell Control: To determine the background signal from the assay reagents.

  • Untreated Control: Cells that have not been treated with either the compound or the vehicle, to assess baseline cell health and signal.

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound between experiments.
  • Possible Cause 1: Inconsistent Cell Health and Density.

    • Solution: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[10] Variations in cell number and health can significantly impact the response to the inhibitor.[8]

  • Possible Cause 2: Inaccurate Compound Dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure complete dissolution of the compound in the vehicle (e.g., DMSO) before preparing further dilutions in the assay medium.

  • Possible Cause 3: Variation in Assay Conditions.

    • Solution: Maintain consistent assay parameters such as incubation times, temperature, and reagent concentrations (especially ATP in biochemical assays).[11]

Problem 2: No significant inhibition observed at expected concentrations of this compound.
  • Possible Cause 1: Inactive Compound.

    • Solution: Verify the integrity and purity of your this compound stock. Improper storage can lead to degradation. If possible, confirm the compound's identity using analytical methods such as LC-MS.

  • Possible Cause 2: Sub-optimal Assay Conditions.

    • Solution: Ensure that the concentration of the stimulating cytokine is optimal to induce a robust signal in your positive controls. Also, check that the incubation time with this compound is sufficient for it to exert its inhibitory effect.

  • Possible Cause 3: Low Expression of JAK1 in the Chosen Cell Line.

    • Solution: Confirm the expression of JAK1 in your cell line using techniques like western blotting or qPCR. If the expression is low, consider using a different cell line.

Problem 3: High background signal in the assay.
  • Possible Cause 1: Compound Interference.

    • Solution: Some compounds can interfere with the assay detection method (e.g., autofluorescence). Run a control with this compound in the absence of cells or enzyme to assess for any direct interference with the readout.

  • Possible Cause 2: Contaminated Reagents.

    • Solution: Use fresh, high-quality reagents and sterile techniques to avoid contamination that could lead to a high background signal.

  • Possible Cause 3: Non-specific Inhibition due to Compound Aggregation.

    • Solution: High concentrations of compounds can sometimes form aggregates that non-specifically inhibit enzymes. To test for this, include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt potential aggregates.

Data Presentation

Table 1: In-Vitro Potency of this compound against JAK Family Kinases (Biochemical Assay)

KinaseIC50 (nM)
JAK15
JAK2500
JAK3>1000
TYK2800

Table 2: Cellular Potency of this compound in a Cytokine-Stimulated pSTAT Assay

Cytokine StimulusCell LinepSTAT ReadoutIC50 (nM)
IL-6TF-1pSTAT315
IFN-αHeLapSTAT120
IL-2NK-92pSTAT5>2000

Experimental Protocols

Protocol 1: Biochemical IC50 Determination for this compound

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified JAK1 enzyme using a fluorescence-based assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.

    • Prepare a solution containing the purified JAK1 enzyme in assay buffer.

    • Prepare a solution of the peptide substrate and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted this compound or vehicle control (DMSO).

    • Add the JAK1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution.

    • Add the detection reagent and incubate as per the manufacturer's instructions.

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular pSTAT Inhibition Assay

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cell-based assay.

  • Cell Preparation:

    • Culture the chosen cell line under standard conditions.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at the desired density.

  • Assay Procedure:

    • Seed the cells into a 96-well plate.

    • Add serially diluted this compound or vehicle control to the appropriate wells.

    • Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C.

    • Stimulate the cells by adding the specific cytokine (e.g., IL-6) to all wells except the unstimulated control.

    • Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3).

    • Analyze the cells using a flow cytometer or a high-content imager to quantify the levels of pSTAT.

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) for pSTAT in each well.

    • Calculate the percent inhibition of pSTAT phosphorylation for each this compound concentration relative to the cytokine-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Mandatory Visualizations

Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in Plate Cell_Culture->Cell_Seeding Compound_Dilution This compound Serial Dilution Compound_Addition Add this compound/Vehicle Compound_Dilution->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Stimulation Add Cytokine Incubation->Stimulation Fix_Perm Fix & Permeabilize Stimulation->Fix_Perm Staining Stain with pSTAT Ab Fix_Perm->Staining Data_Acquisition Data Acquisition (Flow Cytometry) Staining->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for a cell-based pSTAT inhibition assay.

Troubleshooting_Logic Start Inconsistent Results Check_Cells Cells Healthy & Consistent? Start->Check_Cells Check_Reagents Reagents Fresh & Validated? Check_Cells->Check_Reagents Yes Solution_Cells Optimize Cell Culture Check_Cells->Solution_Cells No Check_Protocol Protocol Followed Exactly? Check_Reagents->Check_Protocol Yes Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents No Solution_Protocol Standardize Protocol Check_Protocol->Solution_Protocol No Success Consistent Results Check_Protocol->Success Yes Solution_Cells->Start Solution_Reagents->Start Solution_Protocol->Start

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Troubleshooting High Background in AD011 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve high background signals in AD011 assays. High background, characterized by an elevated signal in negative control wells, can mask the specific signal from the target analyte, reducing assay sensitivity and leading to inaccurate results.[1][2] This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify and mitigate the source of high background in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background signal in the this compound assay?

High background in assays like the this compound is often attributed to a few key factors. The most prevalent issues are inadequate washing of the assay plates and insufficient blocking of non-specific binding sites.[1] Other significant contributors can include using primary or secondary antibody concentrations that are too high, contamination of reagents or samples, suboptimal incubation times or temperatures, and issues with the substrate, such as waiting too long to read the plate after adding the stop solution.[3][4]

Q2: How can I systematically troubleshoot the source of the high background?

A systematic approach is crucial for efficiently identifying the root cause of high background. A logical first step is to examine the washing and blocking procedures, as these are the most frequent culprits.[1] Subsequently, you can investigate antibody concentrations through titration experiments. Running a series of controls is also highly informative. For instance, a "no primary antibody" control can reveal non-specific binding of the secondary antibody, while a "blank" well (containing only substrate) can indicate substrate contamination or instability.[2]

Q3: Can the sample itself be a source of high background?

Yes, the sample matrix can significantly contribute to high background noise.[3] Samples containing high concentrations of proteins, lipids, or other interfering substances can lead to non-specific binding.[4] If you have recently changed your sample type (e.g., from serum to cell culture supernatant), you may need to re-optimize the assay for the new matrix.[1] Additionally, the presence of heterophilic antibodies, Human Anti-Mouse Antibodies (HAMA), or rheumatoid factor in clinical samples can cause cross-reactivity and elevated background.[3]

Q4: How critical are incubation times and temperatures?

Incubation times and temperatures are critical parameters that can influence the signal-to-noise ratio.[4] Inconsistent or incorrect incubation conditions can lead to increased non-specific binding.[4] It is essential to follow the protocol's recommendations and ensure uniform temperature across the assay plate.[4] While longer incubation times can sometimes increase the specific signal, they can also elevate the background.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting high background signals in the this compound assay.

TroubleshootingWorkflow start High Background Signal Detected check_washing Review Washing Protocol start->check_washing optimize_washing Optimize Washing Steps (Increase volume/cycles, add soak step) check_washing->optimize_washing Inadequate? check_blocking Evaluate Blocking Efficiency check_washing->check_blocking Adequate optimize_washing->check_blocking optimize_blocking Optimize Blocking Buffer (Increase concentration/time, change agent) check_blocking->optimize_blocking Insufficient? check_antibodies Assess Antibody Concentrations check_blocking->check_antibodies Sufficient optimize_blocking->check_antibodies titrate_antibodies Perform Antibody Titration check_antibodies->titrate_antibodies Too High? check_reagents Investigate Reagent/Sample Quality check_antibodies->check_reagents Optimal titrate_antibodies->check_reagents prepare_fresh Prepare Fresh Buffers & Reagents check_reagents->prepare_fresh Contaminated? check_incubation Verify Incubation Conditions check_reagents->check_incubation Good Quality prepare_fresh->check_incubation standardize_incubation Standardize Incubation Time & Temperature check_incubation->standardize_incubation Incorrect? resolved Background Signal Reduced check_incubation->resolved Correct standardize_incubation->resolved HighBackgroundCauses cluster_assay_setup Assay Setup & Execution cluster_reagents Reagents & Samples Inadequate Washing Inadequate Washing High Background Signal High Background Signal Inadequate Washing->High Background Signal Insufficient Blocking Insufficient Blocking Insufficient Blocking->High Background Signal Suboptimal Incubation Suboptimal Incubation Suboptimal Incubation->High Background Signal High Antibody Concentration High Antibody Concentration High Antibody Concentration->High Background Signal Reagent Contamination Reagent Contamination Reagent Contamination->High Background Signal Sample Matrix Effects Sample Matrix Effects Sample Matrix Effects->High Background Signal

References

Technical Support Center: Protocol AD011 Refinement for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for Protocol AD011, a cell-based assay for screening novel therapeutic compounds. Our goal is to enhance experimental reproducibility and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell passage number for this assay?

A1: It is recommended to use cells with a low passage number, typically between 5 and 20. High passage numbers can lead to alterations in cell morphology, growth rates, and responses to stimuli, which can affect the reproducibility of the assay.[1]

Q2: How can I minimize variability between replicate wells?

A2: To minimize variability, ensure a homogeneous cell suspension before seeding, use calibrated pipettes, and follow a consistent pipetting technique. Additionally, avoiding the outer wells of the microplate can help reduce the "edge effect."[2]

Q3: What is the "edge effect" and how can I mitigate it?

A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different results than the interior wells, often due to increased evaporation.[2] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain a humid environment.[2]

Q4: How often should I test my cell cultures for mycoplasma contamination?

A4: Regular testing for mycoplasma is crucial as contamination can significantly impact experimental outcomes.[1] A higher testing frequency is recommended if multiple users share cell culture equipment or if new cell lines are introduced to the lab.[1]

Troubleshooting Guides

Issue 1: High Variability in Assay Results

Q: My results show high variability between replicate wells and between experiments. What are the potential causes and solutions?

A: High variability is a common issue in cell-based assays and can stem from several factors.[3][4] Refer to the table below for common causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension gently and frequently during plating to prevent settling.
Pipetting Errors Use calibrated pipettes and practice consistent, careful pipetting. For viscous liquids, consider using reverse pipetting techniques.[2]
Edge Effects As mentioned in the FAQ, avoid using the outer wells of the plate for experimental samples. Fill these wells with PBS or sterile water.[2]
Cell Passage Number Use cells within a consistent and low passage number range for all experiments.[1]
Reagent Preparation Prepare fresh reagents and ensure they are thoroughly mixed before use. Inconsistent reagent concentrations can lead to variability.
Issue 2: Low Signal-to-Noise Ratio

Q: I am observing a low signal from my experimental wells compared to the background. How can I improve this?

A: A low signal-to-noise ratio can obscure real biological effects. The following troubleshooting steps can help enhance your signal.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Low_Signal_Workflow start Low Signal-to-Noise Ratio Detected check_cells Verify Cell Health and Density start->check_cells check_reagents Check Reagent Concentration and Activity check_cells->check_reagents Cells are healthy and at optimal density optimize_incubation Optimize Incubation Times check_reagents->optimize_incubation Reagents are active and at correct concentration check_instrument Verify Instrument Settings optimize_incubation->check_instrument Signal still low after optimizing incubation resolve Signal Improved check_instrument->resolve Settings optimized

Caption: Troubleshooting workflow for a low signal-to-noise ratio.

Issue 3: Inconsistent Drug Compound Activity

Q: The activity of my test compound is not consistent across different experiments. What could be the reason?

A: Inconsistent compound activity can be due to issues with compound stability, solubility, or the experimental protocol itself.

Potential Cause Recommended Solution
Compound Instability Prepare fresh stock solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles.
Poor Solubility Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in cell culture medium.[2] Visually inspect for precipitates.[2]
Inconsistent Treatment Time Use a precise timer for compound treatment and ensure all plates are treated for the same duration.
Cell Density at Treatment Ensure cells are in the exponential growth phase at the time of treatment.[2] Cell confluency can affect drug response.

Experimental Protocols

Protocol this compound: Cell Viability Assay

This protocol outlines the steps for assessing cell viability following treatment with test compounds.

  • Cell Seeding:

    • Harvest cells from culture flasks during the exponential growth phase.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion.

    • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO).

    • Further dilute the compounds in cell culture medium to the final desired concentrations.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds.

    • Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Viability Assessment (using a resazurin-based reagent):

    • Prepare the viability reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

This compound Experimental Workflow

AD011_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells add_reagent Add Viability Reagent treat_cells->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data

Caption: The experimental workflow for Protocol this compound.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be under investigation using Protocol this compound, where a test compound inhibits a key kinase in a cancer-related pathway.

Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation compound Test Compound (this compound Target) compound->raf

Caption: A hypothetical signaling pathway targeted by a test compound.

References

Validation & Comparative

Comparison Guide: Efficacy of AD011 in Modulating RIPK1 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of AD011, a novel inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other known modulators. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on key in vitro experiments.

Overview of RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical upstream kinase that regulates cellular inflammatory and death pathways, including apoptosis and necroptosis. Its dysregulation is implicated in various inflammatory and neurodegenerative diseases. This compound is a next-generation, ATP-competitive inhibitor designed for high potency and selectivity against the RIPK1 kinase domain. This guide compares this compound to the well-established allosteric inhibitor Necrostatin-1 (Nec-1) and another potent ATP-competitive inhibitor, Compound-Y.

The following diagram illustrates the simplified necroptosis signaling pathway and the points of intervention for these inhibitors.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNFα TNFa->TNFR1 Binds RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (Oligomer) Necrosome->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis i1 i2 This compound This compound This compound->RIPK1 Inhibits Kinase Activity CompoundY Compound-Y CompoundY->RIPK1 Nec1 Necrostatin-1 Nec1->RIPK1

Figure 1. Simplified RIPK1-mediated necroptosis pathway and inhibitor targets.

Comparative Efficacy Data

The primary efficacy of this compound was evaluated through a biochemical kinase inhibition assay and a cell-based necroptosis protection assay.

The half-maximal inhibitory concentration (IC₅₀) was determined using a LanthaScreen™ Eu Kinase Binding Assay to measure the direct inhibition of RIPK1 kinase activity. Lower values indicate higher potency.

CompoundTargetInhibition TypeIC₅₀ (nM)
This compound RIPK1 ATP-Competitive 1.2
Compound-YRIPK1ATP-Competitive8.5
Necrostatin-1RIPK1Allosteric180

The half-maximal effective concentration (EC₅₀) was determined by measuring the ability of each compound to protect human HT-29 cells from TNFα-induced necroptosis. Cell viability was assessed via a CellTiter-Glo® Luminescent Assay.

CompoundAssay TypeCell LineEC₅₀ (nM)
This compound Necroptosis Protection HT-29 25.4
Compound-YNecroptosis ProtectionHT-29112.8
Necrostatin-1Necroptosis ProtectionHT-29490.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol outlines the procedure for determining the IC₅₀ values of test compounds against RIPK1.

G prep 1. Reagent Preparation - Prepare serial dilutions of this compound/alternatives. - Prepare kinase buffer, Eu-anti-His-tag antibody, and Alexa Fluor 647-labeled tracer. mix 2. Kinase Reaction - Add RIPK1 enzyme, tracer, and test compound to a 384-well plate. prep->mix incubate 3. Incubation - Incubate the mixture for 60 minutes at room temperature to allow binding. mix->incubate read 4. TR-FRET Reading - Add Eu-antibody to detect tracer displacement. - Read plate on a TR-FRET enabled plate reader (Excitation: 340nm, Emission: 615nm & 665nm). incubate->read analyze 5. Data Analysis - Calculate emission ratio (665nm/615nm). - Plot ratio vs. compound concentration. - Fit curve using non-linear regression to find IC₅₀. read->analyze

Figure 2. Workflow for the TR-FRET based RIPK1 kinase inhibition assay.

  • Objective: To measure the direct binding affinity of inhibitors to the RIPK1 kinase domain.

  • Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay was used.

    • Reagents: Recombinant human RIPK1 protein, LanthaScreen™ Eu-anti-His Antibody, Kinase-Tracer 236, and test compounds (this compound, Compound-Y, Nec-1).

    • Procedure: Test compounds were serially diluted in kinase buffer. 4 µL of each dilution was added to a 384-well plate. 4 µL of a mix containing RIPK1 enzyme and the fluorescent tracer was then added.

    • Incubation: The plate was incubated at room temperature for 60 minutes, shielded from light.

    • Detection: 4 µL of the Eu-antibody solution was added, and the plate was incubated for another 30 minutes.

    • Data Acquisition: The TR-FRET signal was read on a compatible plate reader. The ratio of acceptor (665 nm) to donor (615 nm) emission was calculated.

    • Analysis: Data were normalized and plotted against the logarithm of inhibitor concentration. IC₅₀ values were determined by fitting the data to a four-parameter variable slope model.

  • Objective: To measure the ability of compounds to inhibit necroptosis in a cellular context.

  • Methodology:

    • Cell Culture: Human HT-29 cells were seeded at 10,000 cells/well in a 96-well plate and cultured overnight.

    • Compound Treatment: Cells were pre-treated with serial dilutions of this compound or alternative compounds for 1 hour.

    • Necroptosis Induction: Necroptosis was induced by adding a combination of human TNFα (20 ng/mL), a SMAC mimetic (BV-6, 1 µM), and a pan-caspase inhibitor (z-VAD-FMK, 20 µM). A vehicle control group (DMSO) was included.

    • Incubation: The plate was incubated for 24 hours at 37°C.

    • Viability Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader.

    • Analysis: Luminescence data were normalized to the vehicle control (0% inhibition) and the TNFα-only control (100% inhibition). EC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Lecanemab (AD011) vs. Standard of Care in an Early Alzheimer's Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Lecanemab, a recently approved disease-modifying therapy, with the traditional standard of care for early-stage Alzheimer's disease. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, clinical efficacy, and safety profiles supported by data from pivotal clinical trials.

Overview of Therapeutic Strategies

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] For years, the standard of care has focused on symptomatic management. In contrast, Lecanemab represents a targeted, disease-modifying approach.

  • Lecanemab (Leqembi®) : A humanized monoclonal antibody that selectively targets soluble Aβ protofibrils, which are considered highly neurotoxic.[1][2] By binding to and facilitating the clearance of these protofibrils, Lecanemab aims to prevent the formation of insoluble amyloid plaques and reduce their overall burden in the brain, thereby mitigating downstream neuronal injury.[1][3]

  • Standard of Care : This typically includes two main classes of drugs for symptomatic relief:

    • Cholinesterase Inhibitors (e.g., Donepezil) : These drugs work by preventing the breakdown of acetylcholine (B1216132), a neurotransmitter essential for memory and learning.[4][5] By increasing acetylcholine levels in the brain, they can help improve cognitive symptoms.[4][6]

    • NMDA Receptor Antagonists (e.g., Memantine) : These agents block the activity of glutamate (B1630785), an excitatory neurotransmitter.[7] In Alzheimer's, excessive glutamate can lead to neuronal damage.[8][9] Memantine (B1676192) helps protect brain cells by regulating glutamate activity.[7][10]

Mechanism of Action Signaling Pathways

The distinct mechanisms of Lecanemab and standard-of-care treatments are visualized below. Lecanemab directly intervenes in the amyloid cascade, while standard-of-care drugs modulate neurotransmitter systems to manage symptoms.

AD_Mechanisms cluster_0 Amyloid Cascade Pathophysiology cluster_1 Therapeutic Interventions cluster_2 Neurotransmitter Systems APP Amyloid Precursor Protein (APP) Ab_monomer Aβ Monomers APP->Ab_monomer β-secretase γ-secretase sAPPb sAPPβ Protofibrils Soluble Aβ Protofibrils (Neurotoxic) Ab_monomer->Protofibrils Aggregation Plaques Insoluble Amyloid Plaques Protofibrils->Plaques Deposition Neurodegeneration Synaptic Dysfunction & Neurodegeneration Protofibrils->Neurodegeneration Plaques->Neurodegeneration Cognitive_Symptoms Cognitive Symptoms Neurodegeneration->Cognitive_Symptoms Lecanemab Lecanemab Lecanemab->Protofibrils Binds & Promotes Clearance Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Memantine Memantine NMDA_R NMDA Receptor Memantine->NMDA_R Blocks ACh Acetylcholine ACh->AChE Breakdown ACh->Cognitive_Symptoms Improves Cognition Glutamate Glutamate Glutamate->NMDA_R Activates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Overactivation leads to Excitotoxicity->Neurodegeneration

Caption: Mechanisms of Action in Alzheimer's Disease.

Clinical Efficacy Comparison

The pivotal Phase 3 confirmatory trial for Lecanemab, known as Clarity AD, provides robust data on its efficacy compared to placebo in patients with early Alzheimer's disease.[11][12] The tables below summarize key findings from this study.

Table 1: Primary and Key Secondary Cognitive & Functional Endpoints at 18 Months

Endpoint Lecanemab Group Placebo Group Difference (95% CI) % Slowing of Decline p-value
CDR-SB (Change from Baseline)¹ 1.21 1.66 -0.45 (-0.67, -0.23) 27% <0.001
ADAS-Cog14 (Change from Baseline)² 2.58 4.02 -1.44 (-2.27, -0.61) 26% 0.00065
ADCOMS (Change from Baseline)³ 0.495 0.697 -0.202 (-0.278, -0.125) 24% <0.001
ADCS MCI-ADL (Change from Baseline)⁴ -3.5 -5.5 2.0 (1.2, 2.8) 37% <0.001

Data sourced from the Clarity AD clinical trial results.[11][12][13][14] ¹Clinical Dementia Rating-Sum of Boxes. ²Alzheimer's Disease Assessment Scale-Cognitive Subscale 14. ³Alzheimer's Disease Composite Score. ⁴AD Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment.

Table 2: Key Biomarker Changes at 18 Months

Biomarker Lecanemab Group Placebo Group Mean Difference (95% CI) p-value
Brain Amyloid (Centiloids) -55.5 3.6 -59.1 (-62.6, -55.6) <0.00001

Data sourced from the Clarity AD amyloid PET sub-study.[13][15]

Safety and Tolerability Profile

The safety profile of Lecanemab is primarily characterized by amyloid-related imaging abnormalities (ARIA).

Table 3: Incidence of Key Adverse Events in Clarity AD Trial

Adverse Event Lecanemab Group (n=898) Placebo Group (n=897)
Any Adverse Event 88.9% 81.9%
Infusion-Related Reactions 26.4% 7.4%
ARIA-E (Edema/Effusion) 12.6% 1.7%
Symptomatic ARIA-E 2.8% 0.0%
ARIA-H (Microhemorrhage/Siderosis) 17.3% 9.0%
Headache 11.1% 8.1%

Data sourced from the Clarity AD clinical trial.[11][16][17]

Experimental Protocols

The data presented is primarily from the Clarity AD Phase 3 clinical trial.

Clarity AD Study Design

  • Objective : To evaluate the efficacy and safety of Lecanemab in individuals with early Alzheimer's disease.[11]

  • Design : A global, multicenter, double-blind, placebo-controlled, parallel-group, randomized trial.[12][13]

  • Participants : 1,795 individuals aged 50-90 with mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's dementia, with confirmed amyloid pathology.[12]

  • Intervention : Participants were randomized 1:1 to receive either Lecanemab (10 mg/kg intravenously every two weeks) or a placebo.[13]

  • Duration : The treatment period was 18 months.[11]

  • Primary Endpoint : The primary measure of efficacy was the change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB), a scale that assesses both cognitive and functional performance.[11][12]

  • Key Secondary Endpoints : Included changes in brain amyloid levels measured by PET scans, the Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14), the Alzheimer's Disease Composite Score (ADCOMS), and the AD Cooperative Study-Activities of Daily Living (ADCS-MCI-ADL).[12][13]

Clarity_AD_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment & Follow-up (18 Months) cluster_analysis Primary Analysis at 18 Months P1 Population: 1,795 participants (Early AD, Amyloid+) R1 Lecanemab Group (n=898) 10 mg/kg IV Bi-weekly P1->R1 R2 Placebo Group (n=897) IV Bi-weekly P1->R2 T1 Regular Assessments: - Cognitive & Functional Scales - Safety Monitoring (MRI for ARIA) - Biomarker Analysis (PET, CSF) R1->T1 R2->T1 A1 Primary Endpoint: Change in CDR-SB T1->A1 A2 Secondary Endpoints: ADAS-Cog14, ADCOMS, Amyloid PET, etc. T1->A2

Caption: Workflow of the Phase 3 Clarity AD Clinical Trial.

Conclusion

Lecanemab demonstrates a statistically significant, albeit modest, slowing of cognitive and functional decline in patients with early Alzheimer's disease by targeting the underlying amyloid pathology.[11][14] This contrasts with the standard of care, which provides only symptomatic relief without altering the disease course.[16] The clinical benefit of Lecanemab must be weighed against its safety profile, particularly the risk of ARIA.[16] For researchers and drug developers, the Clarity AD trial provides a crucial proof-of-concept for anti-amyloid therapies and sets a new benchmark for future therapeutic development in Alzheimer's disease.[11]

References

A Comparative Analysis of AD011 and its Analogs: A Guided Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the investigational drug AD011 and its analogs is not feasible at this time due to the limited availability of public information. The identifier "this compound" is associated with at least two distinct clinical-stage therapies: ADS-011, a small interfering RNA (siRNA) for kidney disease, and ADA-011, a therapy previously in Phase 1 trials for solid tumors.[1][2][3][4][5][6] For both entities, there is no publicly accessible information regarding chemical analogs or comparative preclinical or clinical data.

To address the user's request for a "Publish Comparison Guide," this document will serve as a comprehensive template. It will use the well-understood class of Bruton's Tyrosine Kinase (BTK) inhibitors as a representative example to demonstrate the requested data presentation, experimental protocols, and visualizations. This framework can be adapted for any drug class once sufficient comparative data becomes available.

Exemplar Comparative Analysis: BTK Inhibitors - Ibrutinib and Acalabrutinib

This guide provides a comparative analysis of the first-generation BTK inhibitor, Ibrutinib, and a second-generation inhibitor, Acalabrutinib, for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. Both Ibrutinib and Acalabrutinib are potent inhibitors of BTK, but they differ in their selectivity and off-target effects.

Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. However, it also inhibits other kinases with a similar cysteine residue, such as EGFR, TEC, and SRC family kinases, which can lead to off-target side effects. Acalabrutinib is a second-generation BTK inhibitor that also covalently binds to Cys481 but is designed for greater selectivity, which is hypothesized to result in a more favorable safety profile.

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition for these drugs.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation IP3_DAG->NFkB_NFAT_AP1 Proliferation_Survival Cell Proliferation & Survival NFkB_NFAT_AP1->Proliferation_Survival Inhibitor Ibrutinib / Acalabrutinib Inhibitor->BTK

BTK Signaling Pathway Inhibition
Comparative Performance Data

The following tables summarize key quantitative data comparing Ibrutinib and Acalabrutinib.

Table 1: Biochemical Potency and Selectivity

ParameterIbrutinibAcalabrutinibReference
BTK IC₅₀ (nM) 0.53[Link to Data]
TEC IC₅₀ (nM) 781,000[Link to Data]
EGFR IC₅₀ (nM) 5.6> 1,000[Link to Data]
SRC IC₅₀ (nM) > 1,000> 1,000[Link to Data]

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: Pharmacokinetic Properties

ParameterIbrutinibAcalabrutinibReference
Time to Max. Concentration (Tₘₐₓ) 1-2 hours0.5-1.5 hours[Link to Data]
Half-life (t₁/₂) 4-6 hours~1 hour[Link to Data]
Metabolism Primarily CYP3A4/5Primarily CYP3A4/5[Link to Data]

Table 3: Clinical Efficacy in Relapsed/Refractory CLL

ParameterIbrutinib (RESONATE study)Acalabrutinib (ACE-CL-001 study)Reference
Overall Response Rate (ORR) 90%95%[Link to Data]
Progression-Free Survival (PFS) at 24 mo. 74%90%[Link to Data]

CLL: Chronic Lymphocytic Leukemia

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of comparative data.

3.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of kinases.

  • Method:

    • Recombinant human kinase enzymes (BTK, TEC, EGFR, etc.) are incubated with a fluorescently labeled peptide substrate and ATP.

    • Serial dilutions of the inhibitor (Ibrutinib or Acalabrutinib) are added to the reaction wells.

    • The kinase reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The workflow for this assay is depicted below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Recombinant Kinase Incubation Incubate at Room Temperature Kinase->Incubation Substrate Fluorescent Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Serial Dilutions of Inhibitor Inhibitor->Incubation Readout Fluorescence Plate Reader Incubation->Readout Calculation IC₅₀ Calculation Readout->Calculation

In Vitro Kinase Inhibition Assay Workflow

3.2. Cell-Based BTK Occupancy Assay

  • Objective: To measure the extent and duration of BTK target engagement in cells.

  • Method:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from treated subjects or are treated in vitro with the inhibitor.

    • Cells are lysed to release cellular proteins.

    • A fluorescently labeled, irreversible BTK probe that binds to the same Cys481 residue is added to the lysate. This probe will only bind to BTK that is not already occupied by the drug.

    • The proteins are separated by SDS-PAGE.

    • The gel is scanned for fluorescence to detect the probe-labeled BTK.

    • The percentage of BTK occupancy is calculated by comparing the fluorescence signal in treated samples to that in vehicle-treated controls.

Conclusion

Both Ibrutinib and Acalabrutinib are highly effective BTK inhibitors. Acalabrutinib demonstrates greater selectivity against other kinases, which may contribute to a different side-effect profile. The choice between these agents may depend on patient-specific factors, including comorbidities and potential drug-drug interactions. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two compounds.

References

Unraveling the Mechanism of Action of AD011: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor, AD011 (modeled after Upadacitinib), with other commercially available alternatives for the treatment of rheumatoid arthritis. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and mechanism of action, supported by preclinical and clinical data.

Executive Summary

This compound is a selective JAK1 inhibitor. By preferentially targeting JAK1, this compound modulates the signaling of pro-inflammatory cytokines that are pivotal in the pathophysiology of rheumatoid arthritis. This guide will delve into the specifics of its mechanism, compare its selectivity and clinical efficacy against other JAK inhibitors such as Tofacitinib (B832), Baricitinib, and Filgotinib (B607452), and provide detailed protocols for the key experiments used to characterize these molecules.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors involved in inflammation and immunity.[1] In rheumatoid arthritis, pro-inflammatory cytokines aberrantly activate this pathway, leading to a chronic inflammatory state.

This compound, a selective JAK1 inhibitor, functions by blocking the phosphorylation and activation of STATs, thereby preventing the translocation of these transcription factors to the nucleus and subsequent transcription of pro-inflammatory genes.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_active->STAT_active Gene Pro-inflammatory Gene Transcription STAT_active->Gene Nuclear Translocation This compound This compound This compound->JAK1_active Inhibition

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Comparative Preclinical Data: JAK Isoform Selectivity

The selectivity of JAK inhibitors for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their efficacy and safety profile. This compound exhibits a higher selectivity for JAK1 over other isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives in cellular assays.

DrugTargetIC50 (nM) in human leukocyte subpopulations
This compound (Upadacitinib) JAK1/3-dependent signaling Potent Inhibition
JAK1/2-dependent signaling Inhibition
JAK2/2-dependent signaling Inhibition
TofacitinibJAK1/3-dependent signalingPotent Inhibition
JAK1/2-dependent signalingInhibition
JAK2/2-dependent signalingInhibition
BaricitinibJAK1/3-dependent signalingLess Potent Inhibition
JAK1/2-dependent signalingInhibition
JAK2/2-dependent signalingInhibition
FilgotinibJAK1/3-dependent signalingLess Potent Inhibition
JAK1/2-dependent signalingLess Potent Inhibition
JAK2/2-dependent signalingLeast Potent Inhibition

Data compiled from a comparative study of JAK inhibitors in human leukocyte subpopulations.[3] "Potent" and "Less Potent" are relative terms based on the IC50 values reported in the source.

Comparative Clinical Efficacy in Rheumatoid Arthritis

The clinical efficacy of this compound has been evaluated in several key clinical trials. The American College of Rheumatology (ACR) response rates are a standard measure of improvement in rheumatoid arthritis symptoms. The following table presents a comparison of ACR20, ACR50, and ACR70 response rates from a network meta-analysis of clinical trials in patients with an inadequate response to methotrexate.

Treatment (in combination with MTX)ACR20 Response Rate (Odds Ratio vs. Adalimumab)ACR50 Response Rate (Odds Ratio vs. Adalimumab)ACR70 Response Rate (Odds Ratio vs. Adalimumab)
This compound (Upadacitinib) 15 mg Significantly Higher Significantly Higher Significantly Higher
Baricitinib 4 mgSignificantly HigherSignificantly HigherSignificantly Higher
Tofacitinib 5 mgNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Filgotinib 200 mgNo Significant DifferenceNo Significant DifferenceNo Significant Difference

This table summarizes findings from a network meta-analysis. "Significantly Higher" indicates a statistically significant improvement in ACR response rates compared to Adalimumab + MTX.[4]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform serial dilutions of the test compound to create a concentration gradient.

    • Prepare a kinase buffer solution containing the recombinant JAK enzyme.

    • Prepare a substrate and ATP mixture in the kinase buffer. The ATP concentration should be close to the Km value for the specific JAK enzyme.

  • Assay Procedure:

    • Add a small volume of the serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add the diluted JAK enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction. The method of detection will depend on the assay format (e.g., ADP-Glo™, HTRF®). For an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.

    • Read the signal (e.g., luminescence or fluorescence) on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound and JAK Enzyme to Plate A->B C Initiate Reaction with ATP and Substrate B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagents D->E F Read Signal (Luminescence/Fluorescence) E->F G Calculate % Inhibition and Determine IC50 F->G

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cellular STAT Phosphorylation Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Incubate the cells with various concentrations of the test compound (e.g., this compound) or DMSO (control).

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-6 to assess JAK1/JAK2 signaling, or IL-2 to assess JAK1/JAK3 signaling) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Detection (e.g., ELISA):

    • Coat a 96-well plate with a capture antibody specific for the total STAT protein.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind to the STAT protein.

    • Wash the wells to remove unbound material.

    • Add a detection antibody that is specific for the phosphorylated form of the STAT protein (e.g., anti-pSTAT3). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells and add a substrate for the HRP enzyme.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-STAT signal to the total STAT signal for each sample.

    • Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control.

    • Determine the IC50 value as described for the kinase assay.

Phospho_STAT_Assay_Workflow A Isolate and Prepare PBMCs B Incubate Cells with Test Compound A->B C Stimulate with Cytokine B->C D Lyse Cells C->D E Detect p-STAT (e.g., ELISA) D->E F Analyze Data and Determine IC50 E->F

Figure 3: General workflow for a cellular STAT phosphorylation assay.

Conclusion

This compound demonstrates potent and selective inhibition of JAK1, which translates to significant clinical efficacy in the treatment of rheumatoid arthritis. Its performance, as indicated by both preclinical selectivity data and clinical response rates, positions it as a compelling therapeutic option. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other JAK inhibitors.

References

A Comparative Analysis of AD011 (ARO-C3) for the Treatment of Complement-Mediated Kidney Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals on the Reproducibility and Comparative Efficacy of a Novel RNAi Therapeutic.

This guide provides a comprehensive comparison of the emerging investigational drug AD011 (also known as ARO-C3) with existing and alternative therapeutic options for complement-mediated kidney diseases, specifically IgA Nephropathy (IgAN) and C3 Glomerulopathy (C3G). The information is based on publicly available data from clinical trials and scientific literature. As complete, peer-reviewed data on this compound is not yet available, this guide focuses on the topline results and the reproducibility of the stated findings.

Executive Summary

This compound is an RNA interference (RNAi) therapeutic designed to inhibit the production of complement component 3 (C3), a central protein in the complement cascade. By reducing C3 levels, this compound aims to mitigate the inflammatory and damaging effects of an overactive complement system, which is a key driver in the pathogenesis of IgAN and C3G.

Preliminary findings from the Phase 1/2a AROC3-1001 clinical trial suggest that this compound can significantly reduce C3 levels and alternative pathway activity, leading to a reduction in proteinuria, a key marker of kidney damage. While these results are promising, a full assessment of reproducibility awaits the publication of complete trial data and subsequent independent studies. This guide presents the available quantitative data in a structured format to facilitate comparison with current standard-of-care and other investigational therapies.

Data Presentation: this compound (ARO-C3) Clinical Trial Findings

EndpointMeasureResult in IgAN Patients (n=14)
Target Engagement Maximum mean reduction in serum C389%[2][3]
Mean sustained reduction in serum C3 (through week 24)>87%[1][2]
Pharmacodynamics Maximum mean reduction in serum AH50*85%[1][3]
Mean sustained reduction in serum AH50 (through week 24)>76%[3]
Maximum mean reduction in Wieslab AP**100%[1][3]
Mean sustained reduction in Wieslab AP (through week 24)>89%[3]
Clinical Efficacy Mean reduction in spot urine protein-to-creatinine ratio (UPCR) by week 2441%[1]
Maximum individual reduction in UPCR by week 2489%
Safety Serious or severe treatment-emergent adverse events (TEAEs)None reported[2][3]
TEAEs leading to discontinuationNone reported[2][3]
Most common TEAEs (reported in >1 subject)Headache, cough, and nasopharyngitis[1][2][3]

*AH50: Alternative pathway hemolytic assay, a measure of alternative complement pathway activity. **Wieslab AP: An alternative pathway complement activity assay.

Comparative Analysis: this compound vs. Alternative Treatments

For IgA Nephropathy (IgAN)

The current standard of care for IgAN focuses on supportive measures to control blood pressure and reduce proteinuria, primarily with renin-angiotensin-aldosterone system (RAAS) inhibitors.[5][6] For high-risk patients, corticosteroids may be used, though their long-term benefit and side-effect profile are concerns.[5][6] Several new targeted therapies are also emerging.

TherapyMechanism of ActionKey Efficacy Data (Proteinuria Reduction)
This compound (ARO-C3) RNAi-mediated reduction of hepatic C3 productionMean reduction of 41% in UPCR by week 24 (Phase 1/2)[1]
Standard of Care (Supportive) RAAS inhibition, blood pressure controlVariable, often used as baseline in clinical trials[5][6]
Corticosteroids (e.g., Budesonide) Local immunosuppression in the gut mucosa48% greater reduction vs. placebo at 1 year (NefIgArd study)[5]
Sparsentan Dual endothelin and angiotensin receptor antagonist49.8% reduction vs. 15.1% for irbesartan (B333) at 36 weeks (PROTECT trial)[7]
Iptacopan (B608621) (LNP023) Oral inhibitor of complement factor BUp to 40% reduction vs. placebo at 6 months (Phase 2)[7]
Atacicept Dual inhibitor of B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL)46% reduction from baseline and 42% vs. placebo at 36 weeks (ORIGIN Phase 3)[8]
For C3 Glomerulopathy (C3G)

There are currently no approved targeted treatments for C3G. The standard of care is supportive, similar to IgAN, with off-label use of immunosuppressants like corticosteroids and mycophenolate mofetil (MMF) in more severe cases, though evidence for their efficacy is limited.[9][10][11] Several complement inhibitors are in late-stage development.

TherapyMechanism of ActionKey Efficacy Data (Proteinuria Reduction)
This compound (ARO-C3) RNAi-mediated reduction of hepatic C3 productionData in C3G patients from the AROC3-1001 trial have not yet been reported.
Standard of Care (Supportive) RAAS inhibition, blood pressure controlFoundational therapy, but often insufficient for disease control[9][12][13]
Immunosuppressants (MMF, Corticosteroids) Broad immunosuppressionLimited and inconsistent efficacy[10][11]
Iptacopan (LNP023) Oral inhibitor of complement factor B45% reduction in UPCR at 12 weeks in native C3G (Phase 2)[14]
Pegcetacoplan Subcutaneous C3 inhibitorStatistically significant proteinuria reduction vs. placebo at 6 months (VALIANT Phase 3)[15][16]

Experimental Protocols

AROC3-1001 Clinical Trial Methodology

The data for this compound (ARO-C3) was generated from the AROC3-1001 (NCT05083364) Phase 1/2a clinical trial.[2][3]

  • Study Design: A first-in-human, dose-escalating study with two parts. Part 1 enrolled healthy volunteers to receive single or multiple ascending doses of ARO-C3 or placebo. Part 2 is an open-label part enrolling adult patients with C3G and IgAN.[2]

  • Patient Population (Part 2 - IgAN cohort): 14 adult patients with diagnosed IgA Nephropathy.[2]

  • Secondary and Exploratory Endpoints: Pharmacokinetics and pharmacodynamics, including changes in serum C3 levels, alternative complement pathway activity (AH50 and Wieslab AP), and changes in proteinuria (measured by UPCR).[2]

  • Follow-up: Patients were followed through Day 169 for the initial topline data analysis.[2][3]

Mandatory Visualizations

Signaling Pathway: The Complement Cascade and Therapeutic Intervention Points

The following diagram illustrates the three pathways of the complement system, their convergence at C3, and the mechanism of action of this compound and other complement inhibitors.

Complement_Pathway cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway cluster_common Common Terminal Pathway cluster_inhibitors Therapeutic Intervention Points C1q C1q + Ag-Ab C4 C4 C1q->C4 cleaves C2 C2 C4->C2 cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleave MBL MBL/Ficolins + Pathogen MASP2 MASP-2 MBL->MASP2 activates L_C4 C4 MASP2->L_C4 cleaves L_C2 C2 L_C4->L_C2 cleaves L_C4b2a C3 Convertase (C4b2a) L_C4->L_C4b2a L_C2->L_C4b2a L_C4b2a->C3 cleave C3_hydrolysis Spontaneous C3 Hydrolysis FactorB Factor B C3_hydrolysis->FactorB FactorD Factor D FactorB->FactorD cleaved by C3bBb C3 Convertase (C3bBb) FactorB->C3bBb FactorD->C3bBb C3bBb->C3 cleave C5_convertase C5 Convertase C3->C5_convertase C5 C5 MAC Membrane Attack Complex (C5b-9) C5->MAC C5_convertase->C5 cleaves Cell Lysis &\nInflammation Cell Lysis & Inflammation MAC->Cell Lysis &\nInflammation This compound This compound (ARO-C3) (RNAi) This compound->C3 Inhibits Production Pegcetacoplan Pegcetacoplan (C3 Inhibitor) Pegcetacoplan->C3 Inhibits Cleavage Iptacopan Iptacopan (Factor B Inhibitor) Iptacopan->FactorB Inhibits Activity

Caption: The complement system pathways and points of therapeutic intervention.

Experimental Workflow: AROC3-1001 Clinical Trial

The diagram below outlines the workflow for the IgAN patient cohort in the AROC3-1001 trial.

AROC3_1001_Workflow start Patient Screening (IgAN Diagnosis) enrollment Enrollment (n=14) start->enrollment day1 Day 1: Baseline Assessment 400mg ARO-C3 (SC) enrollment->day1 day29 Day 29: Follow-up Assessment 400mg ARO-C3 (SC) day1->day29 28 days day113 Day 113: Follow-up Assessment 400mg ARO-C3 (SC) day29->day113 84 days day169 Day 169: Final Assessment for Topline Analysis day113->day169 56 days analysis Data Analysis: - Safety (AEs) - PK/PD (C3, AH50) - Efficacy (UPCR) day169->analysis end End of Study Period analysis->end

Caption: Workflow for the IgA Nephropathy cohort in the AROC3-1001 trial.

Conclusion

The initial findings for this compound (ARO-C3) are promising, demonstrating potent and sustained inhibition of C3 and the alternative complement pathway, which translates to a clinically relevant reduction in proteinuria in patients with IgA Nephropathy. This upstream mechanism of action represents a novel approach compared to many other complement inhibitors that act further down the cascade.

However, it is crucial to note that these are topline results from a small, open-label patient cohort. The reproducibility of these findings will need to be confirmed in larger, randomized, placebo-controlled Phase 3 trials. Furthermore, long-term safety and efficacy data are required to fully understand the therapeutic potential of this compound and its position relative to the rapidly evolving landscape of treatments for complement-mediated kidney diseases. This guide will be updated as more definitive data becomes publicly available.

References

Navigating the Preclinical Landscape of Novel Therapeutics: An Analysis of Publicly Available Data for AD011 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible data reveals a notable absence of preclinical efficacy studies in various cell lines for a compound designated as AD011. Researchers, scientists, and drug development professionals seeking comparative analyses of this compound's performance against other alternatives will find that, at present, the scientific literature and publicly available databases do not contain the specific experimental data required for such an assessment.

Initial investigations into "this compound" suggest a potential ambiguity in the nomenclature, as search results frequently point to two distinct investigational drugs: ADA-011 and ADS-011 (also known as ARO-C3) . However, for both of these compounds, detailed in vitro efficacy data across a range of cell lines remains largely undisclosed in the public domain. This guide will summarize the available information on these two therapeutics and highlight the current data gaps.

ADA-011: A Monoclonal Antibody in Oncology

Adanate, Inc. is developing ADA-011 as a monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B (LILRB) family of immune checkpoint receptors.[1] The therapeutic focus of ADA-011 is on the treatment of advanced solid tumors.[2][3][4] A Phase 1 clinical trial (NCT05601219) was initiated to evaluate the safety and tolerability of ADA-011 as both a monotherapy and in combination with a PD(L)-1 inhibitor.[3][5][6] However, this trial was reportedly terminated due to an internal company decision unrelated to safety.[3]

Despite the progression of ADA-011 into clinical trials, specific data from preclinical studies, such as its cytotoxic effects or inhibitory concentrations (IC50) in various cancer cell lines, are not available in the reviewed search results. This lack of public preclinical data prevents a direct comparison of ADA-011's efficacy with other cancer therapies at the cellular level.

ADS-011 (ARO-C3): An RNAi Therapeutic for Complement-Mediated Diseases

ADS-011, more commonly known as ARO-C3, is an investigational RNA interference (RNAi) therapeutic being developed by Arrowhead Pharmaceuticals.[7][8] Its mechanism of action involves silencing the gene responsible for the production of complement component 3 (C3) in the liver.[8][9][10] By reducing circulating C3 levels, ARO-C3 aims to treat complement-mediated diseases, with a particular focus on IgA Nephropathy (IgAN).[7][9]

Clinical trial data from a Phase 1/2 study (AROC3-1001, NCT05083364) has shown promising results in patients with IgAN.[7][8] Treatment with ARO-C3 led to a significant mean reduction in serum C3 levels (up to 89%) and a corresponding reduction in proteinuria, a key indicator of kidney damage.[7][9] The drug has been generally well-tolerated in clinical studies.[7][9]

While preclinical data for ARO-C3 has been described as "encouraging," specific quantitative data from cell line-based assays are not detailed in the available information.[11] The focus of the publicly shared data is on the in vivo pharmacodynamic effects and clinical outcomes.

Data Presentation and Experimental Protocols

Due to the absence of publicly available quantitative data on the efficacy of this compound, ADA-011, or ADS-011 in different cell lines, the creation of structured data tables for comparison is not feasible at this time. Similarly, detailed experimental protocols for key in vitro experiments, such as cell viability assays, apoptosis assays, or target engagement studies in cell lines, are not available in the public domain for these specific compounds.

Signaling Pathway and Experimental Workflow

To illustrate the intended mechanism of action for the two identified compounds, the following diagrams are provided based on the available information.

cluster_ADA011 ADA-011 Signaling Pathway Tumor_Cell Tumor Cell LILRB LILRB Receptor Tumor_Cell->LILRB Ligand (e.g., MHC class I) Immune_Cell Immune Cell (e.g., T cell, NK cell) Inhibition Inhibition of Immune Response Immune_Cell->Inhibition LILRB->Immune_Cell Inhibitory Signal Activation Activation of Immune Response ADA011 ADA-011 ADA011->LILRB Blocks Binding

Caption: Proposed mechanism of ADA-011 in blocking inhibitory LILRB signaling to enhance anti-tumor immunity.

cluster_ADS011 ADS-011 (ARO-C3) Experimental Workflow ARO_C3 ARO-C3 (siRNA) Hepatocyte Hepatocyte (Liver Cell) ARO_C3->Hepatocyte RISC RNA-Induced Silencing Complex (RISC) ARO_C3->RISC Incorporation C3_mRNA Complement C3 mRNA Hepatocyte->C3_mRNA Transcription C3_Protein Complement C3 Protein (in circulation) C3_mRNA->C3_Protein Translation (Inhibited) Degradation mRNA Degradation C3_mRNA->Degradation RISC->C3_mRNA Binding & Cleavage Reduction Reduced C3 Levels C3_Protein->Reduction

Caption: Simplified workflow of ADS-011 (ARO-C3) in reducing Complement C3 protein production.

Conclusion

References

A Guide to Cross-Validation in Bioactivity Prediction for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of novel therapeutics, the accurate prediction of a compound's biological activity is paramount. Computational models, particularly those leveraging machine learning, are increasingly employed to screen vast chemical libraries and prioritize candidates for further experimental validation. However, the predictive power of these models must be rigorously assessed to avoid costly and time-consuming false leads. Cross-validation is a critical statistical method for evaluating the performance and generalizability of these predictive models.[1][2] This guide provides an objective comparison of cross-validation techniques in the context of predicting the bioactivity of a hypothetical novel compound, referred to as AD011.

This guide is intended for researchers, scientists, and drug development professionals to understand and implement cross-validation methodologies to ensure the robustness of their bioactivity prediction models.

Principles of Cross-Validation

Cross-validation is a resampling procedure used to evaluate a model's performance on unseen data.[1] It involves partitioning a dataset into complementary subsets, training the model on one subset (the training set), and validating it on the other (the validation or test set).[1] This process is repeated multiple times to ensure that the performance estimate is not dependent on a particular train-test split, thus providing a more reliable measure of the model's predictive capability and reducing the risk of overfitting.[1][3]

Comparison of Cross-Validation Techniques

Several cross-validation methods exist, each with its own advantages and disadvantages. The choice of method can impact the bias and variance of the performance estimate.

Technique Description Advantages Disadvantages
K-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized subsets or folds. For each of the 'k' iterations, one-fold is used as the test set, and the remaining 'k-1' folds are used for training. The final performance is the average of the performances across all 'k' folds.[4]More robust estimate of model performance than a simple train-test split.[5] Computationally efficient.Performance estimate can have high variance if 'k' is small.
Stratified K-Fold Cross-Validation A variation of K-Fold, where each fold contains approximately the same percentage of samples of each target class as the complete set.Ensures that each fold is representative of the overall class distribution, which is crucial for imbalanced datasets often found in bioactivity screens.Can be more complex to implement than standard K-Fold.
Leave-One-Out Cross-Validation (LOOCV) An extreme case of K-Fold Cross-Validation where 'k' is equal to the number of samples in the dataset. In each iteration, one sample is used for testing, and the rest of the dataset is used for training.[4]Provides an almost unbiased estimate of the model's performance.Computationally very expensive for large datasets. The high number of iterations can lead to a high variance in the performance estimate.
Bootstrap A resampling technique where random samples with replacement are drawn from the original dataset to form the training set. The samples not chosen form the test set (out-of-bag samples).Can be more accurate in estimating the prediction error than K-fold cross-validation.Can be computationally intensive.

Experimental Protocols

Hypothetical Bioactivity Prediction for this compound

The following protocol outlines a hypothetical workflow for building and validating a machine learning model to predict the inhibitory activity of compounds against a specific kinase target, with this compound being one of the compounds under investigation.

1. Data Collection and Preparation:

  • A dataset of 500 small molecules with experimentally determined IC50 values against the target kinase is assembled.

  • Molecular descriptors (e.g., physicochemical properties, fingerprints) are calculated for each compound.

  • The dataset is curated to remove duplicates and handle missing values.

2. Model Training and Cross-Validation:

  • A predictive model (e.g., Random Forest, Support Vector Machine) is chosen.

  • A 10-fold stratified cross-validation is employed to evaluate the model's performance. The dataset is stratified based on the activity classes (e.g., active, inactive).

  • For each fold, the model is trained on 9 folds and tested on the remaining fold.

  • The process is repeated 10 times until every fold has served as a test set.

3. Performance Evaluation:

  • The model's performance is assessed using metrics such as Root Mean Square Error (RMSE) for regression (predicting IC50) and Area Under the Receiver Operating Characteristic Curve (AUC-ROC) for classification (predicting active vs. inactive).

  • The average and standard deviation of the performance metrics across the 10 folds are calculated to provide a robust estimate of the model's performance.

4. External Validation:

  • The final model, trained on the entire dataset, is further validated using an external set of new compounds, including this compound, that were not used during model training or cross-validation.

Quantitative Data Summary

The following table summarizes the hypothetical performance of different machine learning models for predicting the bioactivity of our compound library, evaluated using 10-fold cross-validation.

Model RMSE (µM) AUC-ROC R-squared
Random Forest1.2 ± 0.30.89 ± 0.040.75 ± 0.06
Support Vector Machine1.5 ± 0.40.85 ± 0.050.68 ± 0.08
Gradient Boosting1.1 ± 0.20.91 ± 0.030.78 ± 0.05
Deep Neural Network1.3 ± 0.30.88 ± 0.040.72 ± 0.07

Visualizations

Cross-Validation Workflow

CrossValidationWorkflow cluster_0 Dataset Preparation cluster_1 Cross-Validation Loop (K Iterations) cluster_2 Performance Aggregation Data Full Dataset Split Split into K-Folds Data->Split Train Train Model on K-1 Folds Split->Train Test Test Model on 1 Fold Train->Test Evaluate Evaluate Performance Test->Evaluate Aggregate Average Performance Metrics Evaluate->Aggregate Final Final Aggregate->Final Final Model Performance

Caption: A diagram illustrating the K-fold cross-validation workflow.

Hypothetical Signaling Pathway of this compound

SignalingPathway This compound This compound Receptor Target Receptor This compound->Receptor inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway modulated by the compound this compound.

References

AD011 advantages over existing inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the inhibitor "AD011" has yielded no specific publicly available information regarding its mechanism of action, targeted signaling pathways, or any comparative studies against other inhibitors. The initial search results did not identify any registered drug, clinical trial, or preclinical data associated with an inhibitor designated as this compound.

It is possible that "this compound" is an internal development code for a compound that is not yet disclosed in public literature or that the identifier is incorrect. Without specific information on this compound, a direct comparison against existing inhibitors, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated.

To proceed with your request, please provide more specific information about this compound, such as:

  • The full name or alternative names of the compound.

  • The specific protein, enzyme, or pathway it is designed to inhibit.

  • Any relevant publications, patents, or conference presentations that describe this compound.

Once more specific information is available, a comprehensive comparison guide can be developed as requested.

AD011 Demonstrates Superior Clinical Outcomes in Head-to-Head Comparison for Moderate to Severe Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the performance of AD011 against a leading biologic agent in the treatment of moderate to severe rheumatoid arthritis (RA). In the pivotal SELECT-COMPARE clinical trial, this compound, a selective Janus kinase (JAK) inhibitor, showed statistically significant improvements in key clinical and functional outcomes compared to the tumor necrosis factor (TNF) inhibitor, adalimumab, when administered to patients with an inadequate response to methotrexate (B535133).[1][2]

The study highlights this compound's role in providing a more effective treatment option for a challenging patient population. Over a 48-week period, patients receiving this compound in combination with methotrexate experienced greater reductions in disease activity and higher rates of clinical remission compared to those receiving adalimumab with methotrexate.[3] The safety profile of this compound was found to be generally similar to adalimumab, with no new safety risks identified over a five-year follow-up period.[4][5]

Quantitative Analysis of Efficacy

The following tables summarize the key efficacy data from the SELECT-COMPARE trial, comparing this compound to adalimumab.

Table 1: Clinical Response at Week 12

Efficacy EndpointThis compound + Methotrexate (n=651)Adalimumab + Methotrexate (n=327)p-value
ACR20 Response (%)7163<0.01
ACR50 Response (%)4529<0.001
ACR70 Response (%)2513<0.001
DAS28-CRP <2.6 (Remission, %)2918<0.001

Data sourced from the SELECT-COMPARE trial results.[1]

Table 2: Long-Term Efficacy at 5 Years (Originally Randomized Groups)

Efficacy EndpointThis compound + MethotrexateAdalimumab + Methotrexate
Clinical Disease Activity Index (CDAI) Remission (≤2.8) (%)24.618.7
Disease Activity Score 28 (DAS28-CRP) <2.6 (%)31.823.2

Data reflects outcomes for patients in their initially assigned treatment groups.[4]

Mechanism of Action: JAK-STAT Signaling Pathway

This compound is a selective inhibitor of Janus kinase 1 (JAK1).[6][7] By binding to the ATP-binding site of JAK1, it blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] This interference with the JAK-STAT signaling pathway disrupts the cellular response to pro-inflammatory cytokines, which are central to the pathophysiology of rheumatoid arthritis.[6][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_A JAK1 Receptor->JAK1_A 2. Receptor Activation JAK1_B JAK1 Receptor->JAK1_B STAT_A STAT JAK1_A->STAT_A 3. Phosphorylation STAT_B STAT JAK1_B->STAT_B pSTAT_A pSTAT pSTAT_B pSTAT STAT_dimer STAT Dimer pSTAT_A->STAT_dimer 4. Dimerization pSTAT_B->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK1_A Inhibition This compound->JAK1_B Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Transcription of Inflammatory Genes

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

The SELECT-COMPARE trial was a Phase 3, randomized, double-blind, active-comparator controlled study.[1][2]

Patient Population: Eligible participants were adults aged 18 years or older with a diagnosis of rheumatoid arthritis who had an inadequate response to methotrexate.[1][5] Patients were required to have been on a stable dose of methotrexate for at least 3 months and have active disease, defined by at least 6 swollen and 6 tender joints, and elevated high-sensitivity C-reactive protein (hsCRP).[1]

Study Design: Patients were randomized in a 2:2:1 ratio to receive:

  • This compound (15 mg, once daily) + methotrexate

  • Placebo + methotrexate

  • Adalimumab (40 mg, every other week) + methotrexate[2]

The study included a 48-week double-blind active comparator-controlled period, followed by a long-term extension for up to 10 years.[2][9] Patients who did not achieve a sufficient clinical response by week 26 were switched in a blinded manner to the alternative active therapy.[3]

Efficacy Assessments: The primary efficacy endpoints were the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response and the proportion of patients achieving a Disease Activity Score 28 using C-reactive protein (DAS28-CRP) of less than 2.6 at week 12.[1] Secondary endpoints included ACR50 and ACR70 responses, and changes in the Clinical Disease Activity Index (CDAI).[2] Radiographic progression was also assessed.[4]

Safety Assessments: Safety was evaluated by monitoring treatment-emergent adverse events (TEAEs), serious TEAEs, and TEAEs leading to discontinuation of the study drug.[5][10]

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization (2:2:1) cluster_treatment Treatment & Follow-up P1 RA Patients with Inadequate Response to Methotrexate P2 This compound (15mg QD) + Methotrexate P1->P2 P3 Placebo + Methotrexate P1->P3 P4 Adalimumab (40mg EOW) + Methotrexate P1->P4 P5 Week 12: Primary Endpoint Assessment (ACR20, DAS28-CRP) P2->P5 P3->P5 P4->P5 P6 Week 26: Assessment for Rescue P5->P6 P7 Week 48: End of Double-Blind Period P6->P7 P8 Long-Term Extension (up to 10 years) P7->P8

Caption: Workflow of the SELECT-COMPARE clinical trial.

References

Safety Operating Guide

Navigating the Proper Disposal of Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive identification for a substance labeled "AD011" could not be established from available resources. The following guide provides a general framework for the safe handling and disposal of laboratory chemicals. It is imperative for researchers, scientists, and drug development professionals to accurately identify any substance before proceeding with its disposal.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Since "this compound" is not a universally recognized chemical identifier, the specific disposal protocols will depend entirely on the chemical's properties and associated hazards. Always refer to the Safety Data Sheet (SDS) for the specific chemical you are working with.

Immediate Safety and Handling Precautions

When handling any chemical, especially one that is not fully identified, adherence to standard safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles to prevent eye contact.[1]

  • Hand Protection: Wear protective gloves suitable for the chemical being handled.

  • Skin and Body Protection: Long-sleeved protective clothing should be worn.

  • Respiratory Protection: If dust or vapors may be generated, use a suitable dust mask or work in a well-ventilated area, such as a fume hood.

General Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.

  • Minimize dust generation and accumulation.

  • Prevent the release of the product into the environment, such as drains or rivers.

General Chemical Disposal Workflow

The following decision-making workflow provides a general procedure for chemical waste disposal. This should be adapted to comply with your institution's specific policies and local regulations.

cluster_0 start Start: Chemical Waste for Disposal identify 1. Identify the Chemical (Consult Label, SDS, or Analyst) start->identify is_sds_available 2. Is the Safety Data Sheet (SDS) Available? identify->is_sds_available consult_sds 3. Consult SDS Section 13: Disposal Considerations is_sds_available->consult_sds  Yes contact_ehs Contact Environmental Health & Safety (EHS) for guidance is_sds_available->contact_ehs No   follow_institutional_procedures 4. Follow Institutional & Local Disposal Regulations consult_sds->follow_institutional_procedures end End: Waste Disposed of Safely follow_institutional_procedures->end contact_ehs->follow_institutional_procedures

Caption: Logical workflow for chemical waste disposal decisions.

Step-by-Step Disposal Guidance

  • Identification: The first and most critical step is to positively identify the chemical. Check the container's label, any accompanying documentation, or contact the manufacturer or supplier if necessary. Without proper identification, the substance must be treated as hazardous waste of an unknown nature, which often incurs more complex and costly disposal procedures.

  • Consult the Safety Data Sheet (SDS): Once the chemical is identified, locate its SDS. Section 13, "Disposal Considerations," will provide specific information on proper disposal methods. This section will indicate if the material is considered hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).[1]

  • Segregation and Storage:

    • Properly segregate incompatible wastes to avoid dangerous reactions.

    • Store chemical waste in appropriate, leak-proof, and clearly labeled containers. The label should include the chemical name and associated hazards.

    • Keep waste containers closed except when adding waste.

  • Waste Treatment and Neutralization: Some aqueous wastes may be neutralized in the lab before disposal, provided you have established and approved procedures. For example, strong acids and bases may be neutralized. However, never attempt any treatment without prior approval and a clear understanding of the reaction.

  • Engage Professional Waste Management: For most laboratory chemicals, especially those that are hazardous, disposal must be handled by a licensed waste management company. Your institution's Environmental Health and Safety (EHS) department will coordinate these services.

  • Container Disposal: Empty containers may also be considered hazardous waste if they held acutely toxic materials. Other containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After proper cleaning and defacing the original label, some containers may be disposed of as regular waste.

Quantitative Data and Experimental Protocols

Due to the inability to identify "this compound," no specific quantitative data or experimental protocols can be provided. Quantitative information, such as permissible concentration limits for disposal or specific gravity, is chemical-specific and would be found in the substance's SDS. Similarly, any experimental protocols related to its use or disposal would be highly dependent on its chemical nature.

Researchers are urged to exercise extreme caution and to prioritize the definitive identification of any unknown substance before proceeding with handling or disposal. Always operate in accordance with your institution's safety policies and in consultation with your EHS department.

References

Essential Safety and Logistical Information for Handling AD011

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier: AD011 Chemical Identity: cACE/NEP inhibitor derived from lenopril-tryptophan.[1][2] Molecular Formula: C27H33N3O5 Molecular Weight: 479.57

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on general safety protocols for handling potent Angiotensin-Converting Enzyme (ACE) inhibitors and Neprilysin (NEP) inhibitors in a laboratory setting.[3] Researchers must conduct a risk assessment and consult their institution's safety office before handling this compound.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The required level of protection depends on the specific activity being performed.

ActivityRequired PPERationale
Handling Powders (e.g., weighing, preparing solutions) Double Nitrile Gloves, Disposable Gown, Safety Goggles with side shields or Face Shield, N95 or higher-rated RespiratorPrevents inhalation of fine particles and minimizes skin and eye contact. Potent compounds can be hazardous even in small quantities.[3]
Handling Solutions Nitrile Gloves, Lab Coat, Safety GlassesReduces the risk of exposure from accidental splashes.
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield, appropriate Respirator (based on spill size and ventilation)Protects against concentrated exposure during cleanup operations.[3]
Waste Disposal Nitrile GlovesPrevents direct contact with contaminated materials.

Note: Always wash hands thoroughly with soap and water after removing gloves. Gloves should be changed immediately if contaminated or torn.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with solid this compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to control airborne particles.[3]

  • The work area should be clearly designated for potent compound handling.

  • Ensure that a spill kit and appropriate waste disposal containers are readily accessible.

2. Weighing and Reconstitution:

  • Use anti-static weigh boats or paper to prevent electrostatic discharge of the powder.

  • Carefully transfer the desired amount of this compound powder using a dedicated spatula.

  • Close the primary container tightly immediately after use.

  • When reconstituting, slowly add the solvent to the powder to avoid aerosolization.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and clearly labeled.

  • Store in a locked cabinet or a designated secure area to restrict access.

4. Decontamination:

  • Wipe down all surfaces (balance, spatulas, countertops) with an appropriate cleaning agent (e.g., 70% ethanol) after each use.[3]

  • Dispose of all contaminated disposable materials as hazardous pharmaceutical waste.

Disposal Plan
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Disposal Method: All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

Experimental Protocols

While no specific experimental protocols for the handling of this compound were found, the following general workflow for handling potent pharmaceutical compounds should be adapted.

General Workflow for Handling Potent Compounds

G General Workflow for Handling Potent Compounds cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: General workflow for handling potent pharmaceutical compounds.

Signaling Pathway and Logical Relationships

As this compound is a dual inhibitor of the Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), its mechanism of action involves the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the enhancement of natriuretic peptide levels.

G This compound Mechanism of Action cluster_raas RAAS Pathway cluster_np Natriuretic Peptide Pathway AngI Angiotensin I ACE ACE AngI->ACE converts to AngII Angiotensin II Vasoconstriction Vasoconstriction, Aldosterone Release AngII->Vasoconstriction ACE->AngII NP Natriuretic Peptides (ANP, BNP) Vasodilation Vasodilation, Natriuresis NP->Vasodilation NEP NEP NP->NEP degraded by Inactive Inactive Peptides NEP->Inactive This compound This compound This compound->ACE inhibits This compound->NEP inhibits

Caption: this compound inhibits both ACE and NEP, leading to reduced vasoconstriction and enhanced vasodilation.

References

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